Product packaging for 7-Fluoroquinoline-6-carbaldehyde(Cat. No.:CAS No. 1185768-18-6)

7-Fluoroquinoline-6-carbaldehyde

Cat. No.: B1454608
CAS No.: 1185768-18-6
M. Wt: 175.16 g/mol
InChI Key: MXHXHJCXWSYDQO-UHFFFAOYSA-N
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Description

7-Fluoroquinoline-6-carbaldehyde is a useful research compound. Its molecular formula is C10H6FNO and its molecular weight is 175.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6FNO B1454608 7-Fluoroquinoline-6-carbaldehyde CAS No. 1185768-18-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoroquinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-9-5-10-7(2-1-3-12-10)4-8(9)6-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHXHJCXWSYDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680691
Record name 7-Fluoroquinoline-6-carbaldehyde
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Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185768-18-6
Record name 7-Fluoro-6-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185768-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoroquinoline-6-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Fluoroquinoline-6-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive scientific overview of 7-Fluoroquinoline-6-carbaldehyde (CAS No. 1185768-18-6), a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. We will delve into its core physicochemical and spectroscopic properties, provide a detailed, mechanistically-grounded synthetic protocol, explore its chemical reactivity and synthetic utility, and discuss its current and potential applications, particularly in the context of drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this versatile compound.

Introduction: The Strategic Importance of a Multifunctional Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the fluoroquinolone class of antibiotics. The strategic functionalization of this scaffold allows for the fine-tuning of pharmacological activity. This compound is a prime example of a molecule designed for synthetic versatility, incorporating three key features:

  • The Quinoline Core: A bicyclic aromatic heterocycle that provides a rigid framework for orienting other functional groups and engaging with biological targets.

  • The C7-Fluorine Substituent: The introduction of a fluorine atom profoundly impacts a molecule's properties. It enhances metabolic stability by blocking potential sites of oxidation, increases binding affinity through favorable electrostatic interactions, and can improve membrane permeability. In the context of fluoroquinolones, a fluorine atom on the carbocyclic ring is often crucial for potent antibacterial activity.[1][2]

  • The C6-Carbaldehyde Group: The aldehyde is a versatile chemical handle, serving as an electrophilic site for a wide array of synthetic transformations. It can be readily converted into amines, alcohols, carboxylic acids, alkenes, and various heterocyclic systems, making it an ideal starting point for library synthesis and lead optimization.

This unique combination of a proven biological scaffold, a key modulating atom (fluorine), and a versatile synthetic handle (aldehyde) makes this compound a high-value intermediate for the development of novel therapeutics.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is foundational for its effective use in research and development.

Core Chemical Properties

The key identifying and physical properties of this compound are summarized below. This data is essential for reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
CAS Number 1185768-18-6[4][5][6]
IUPAC Name This compound[3][4]
Molecular Formula C₁₀H₆FNO[3][4][5]
Molecular Weight 175.16 g/mol [3][4][5][6]
Physical Form Solid (typically light yellow powder)[3][7]
Purity ≥95-98% (Commercial Grade)[3][5][6]
InChIKey MXHXHJCXWSYDQO-UHFFFAOYSA-N[3][4]
SMILES C1=CC2=CC(=C(C=C2N=C1)F)C=O[3][4]
Storage Conditions 2-8°C, under an inert atmosphere (e.g., Nitrogen)[3][5]
Spectroscopic Profile

While direct, peer-reviewed experimental spectra for this specific compound are not widely published, we can predict its characteristic spectroscopic signatures based on its functional groups and data from analogous structures.[8] These predictions are invaluable for confirming the identity and purity of synthesized or purchased material.

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals in the aromatic region (δ 7.5-9.5 ppm) and a characteristic singlet for the aldehyde proton at a downfield chemical shift (δ 9.5-10.5 ppm).[9] The protons on the quinoline ring will exhibit coupling patterns (doublets, doublets of doublets) influenced by both H-H and H-F coupling.

  • ¹³C NMR (Carbon NMR): The spectrum will feature a highly deshielded signal for the carbonyl carbon of the aldehyde (δ 190-200 ppm).[9] The aromatic carbons will appear in the δ 110-160 ppm range, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.

  • IR (Infrared) Spectroscopy: Key vibrational frequencies will include a strong C=O stretch for the aldehyde at approximately 1680-1700 cm⁻¹, C=C and C=N stretching vibrations for the aromatic quinoline system in the 1450-1600 cm⁻¹ region, and a C-F stretch around 1000-1300 cm⁻¹.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula. The predicted exact mass for the [M+H]⁺ ion is 176.0506.[4]

Synthesis and Mechanistic Insights

While multiple synthetic routes could be envisioned, the Vilsmeier-Haack reaction stands out as a highly effective and industrially relevant method for the formylation of electron-rich aromatic and heteroaromatic systems, making it a logical choice for the synthesis of quinoline carbaldehydes.[3][10]

Proposed Synthetic Workflow: Vilsmeier-Haack Formylation

The synthesis involves the formylation of a suitable 7-fluoroquinoline precursor. The causality behind this choice is the reaction's reliability for introducing aldehyde groups onto activated ring systems.

G cluster_reagents Reagents cluster_products Products reagent_prep Step 1: Vilsmeier Reagent Formation Vilsmeier Vilsmeier Reagent (Iminium Salt) reagent_prep->Vilsmeier Generates Electrophile formylation Step 2: Electrophilic Aromatic Substitution (Formylation) Intermediate Sigma Complex Intermediate formylation->Intermediate Attack at C6 workup Step 3: Hydrolysis & Product Isolation Product This compound workup->Product Final Product DMF DMF (Solvent/Reagent) DMF->reagent_prep POCl3 POCl3 (Activator) POCl3->reagent_prep StartMat 7-Fluoroquinoline (Starting Material) StartMat->formylation Vilsmeier->formylation Intermediate->workup Aromatization & Iminium Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful synthesis should yield a product whose analytical data (e.g., melting point, NMR) matches the expected values.

  • Vilsmeier Reagent Preparation (Step 1):

    • To a flask cooled in an ice bath (0 °C), add dimethylformamide (DMF, ~3 eq.).

    • Slowly add phosphorus oxychloride (POCl₃, ~1.2 eq.) dropwise while stirring. The formation of the electrophilic chloroiminium salt (Vilsmeier reagent) is exothermic and must be controlled.

    • Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Formylation (Step 2):

    • Dissolve the starting material, 7-fluoroquinoline (1 eq.), in a suitable solvent (e.g., DMF or a chlorinated solvent).

    • Add the 7-fluoroquinoline solution portion-wise to the pre-formed Vilsmeier reagent.

    • Rationale: The quinoline ring is an activated aromatic system. The formylation is an electrophilic aromatic substitution. The regioselectivity (formylation at C6) is directed by the activating nature of the fused benzene ring and the electronic influence of the nitrogen and fluorine atoms.

    • Heat the reaction mixture, typically to 60-80 °C, for several hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[10]

  • Work-up and Purification (Step 3):

    • After completion, cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium species to the final aldehyde and quenches any remaining reactive reagents.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

    • Collect the crude product by filtration, wash thoroughly with water, and dry under a vacuum.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional sites: the aldehyde group and the C7-fluorine position.

G cluster_aldehyde Aldehyde Reactions cluster_ring Ring Reactions cluster_products Product Scaffolds center_mol This compound reductive_amination Reductive Amination (R-NH₂, NaBH₃CN) center_mol->reductive_amination oxidation Oxidation (KMnO₄ or Ag₂O) center_mol->oxidation wittig Wittig Reaction (Ph₃P=CHR) center_mol->wittig schiff Schiff Base Formation (R-NH₂) center_mol->schiff snar Nucleophilic Aromatic Substitution (SNAr) (Nu-H, Base) center_mol->snar amine_prod Secondary/Tertiary Amine reductive_amination->amine_prod acid_prod Carboxylic Acid oxidation->acid_prod alkene_prod Alkene wittig->alkene_prod imine_prod Imine (Schiff Base) schiff->imine_prod subst_prod C7-Substituted Quinolone snar->subst_prod

Caption: Key reaction pathways for this compound.

  • Reactions of the Aldehyde Group: This is the most versatile handle for elaboration.

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) yields the corresponding secondary or tertiary amines. This is a cornerstone reaction in medicinal chemistry for introducing diverse amine-containing side chains.

    • Oxidation: The aldehyde can be easily oxidized to a carboxylic acid using standard reagents like potassium permanganate or silver oxide. This provides direct access to a 7-fluoroquinoline-6-carboxylic acid scaffold, mimicking the C3-carboxy pharmacophore of many quinolone antibiotics.[2]

    • Wittig Reaction: Reaction with phosphorus ylides allows for the formation of a carbon-carbon double bond, converting the aldehyde into an alkene.

    • Schiff Base Formation: Condensation with primary amines forms imines (Schiff bases), which can be stable products themselves or serve as intermediates for further reactions.

  • Reactions of the Fluoroquinoline Core (SNAr):

    • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C7 position, activated by the electron-withdrawing quinoline ring system, can act as a leaving group. This allows for the introduction of various nucleophiles, most commonly nitrogen heterocycles (like piperazine or imidazole), via an SNAr mechanism.[1][11] This reaction is fundamental to the synthesis of the majority of clinically used fluoroquinolone antibiotics, where the C7 substituent is critical for determining the antibacterial spectrum and potency.[1]

Applications in Research and Development

The primary application of this compound is as a strategic intermediate in drug discovery programs.

  • Precursor for Novel Fluoroquinolone Antibiotics: By oxidizing the C6-aldehyde to a carboxylic acid and subsequently performing an SNAr reaction at the C7 position, this molecule serves as a valuable precursor for creating novel fluoroquinolone analogs.[2][12] This allows researchers to explore new chemical space to combat the growing threat of antibiotic resistance.

  • Scaffold for Anticancer Agents: The quinolone scaffold is not limited to antibiotics. Certain fluoroquinolone derivatives have shown potent activity as topoisomerase inhibitors for cancer therapy.[13] The aldehyde group provides a convenient anchor point for synthesizing libraries of compounds to be screened for cytotoxic activity.

  • Building Block in Chemical Biology: As a fluorescent scaffold, quinolines can be incorporated into chemical probes. The aldehyde group allows for covalent linkage to biomolecules or other reporter groups, facilitating the design of tools for studying biological systems.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount. This compound should be handled with appropriate care in a controlled laboratory environment.

  • Hazard Identification: The compound is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.[5][14]

    • Hazard Statements: H302, H315, H319, H332, H335.[5]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.[7][14] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[15]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7]

    • Skin: Wash off immediately with soap and plenty of water.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere to prevent degradation.[3][5]

Conclusion

This compound is more than just a chemical; it is a strategically designed tool for innovation in organic synthesis and drug discovery. Its combination of a biologically relevant quinoline core, a key fluorine modulator, and a highly versatile aldehyde handle provides chemists with a powerful platform for constructing complex molecules with therapeutic potential. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for unlocking its full potential in the pursuit of novel antibiotics, anticancer agents, and other valuable chemical entities.

References

An In-Depth Technical Guide to 7-Fluoroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Fluoroquinoline-6-carbaldehyde (CAS Number: 1185768-18-6), a key heterocyclic building block in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, reactivity, and potential applications, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents. The strategic incorporation of fluorine atoms into the quinoline ring system can significantly enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small size can improve metabolic stability, increase binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa.

This compound emerges as a particularly valuable synthetic intermediate. The presence of a fluorine atom at the 7-position and a reactive aldehyde group at the 6-position offers a versatile platform for the synthesis of a diverse array of complex quinoline derivatives. This guide will serve as a practical resource for unlocking the synthetic potential of this important molecule.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research.

PropertyValueSource
CAS Number 1185768-18-6N/A
Molecular Formula C₁₀H₆FNON/A
Molecular Weight 175.16 g/mol N/A
Appearance Predicted: Off-white to yellow solidN/A
Solubility Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.N/A
Storage Store in a cool, dry place under an inert atmosphere.N/A
Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃) Predicted Chemical Shifts (δ, ppm):

  • 10.1-10.3 (s, 1H): Aldehyde proton (-CHO).

  • 9.0-9.2 (d, 1H): Proton at C2 of the quinoline ring.

  • 8.2-8.4 (d, 1H): Proton at C4 of the quinoline ring.

  • 8.0-8.2 (d, 1H): Proton at C5 of the quinoline ring.

  • 7.5-7.7 (dd, 1H): Proton at C3 of the quinoline ring.

  • 7.3-7.5 (d, 1H): Proton at C8 of the quinoline ring.

¹³C NMR (100 MHz, CDCl₃) Predicted Chemical Shifts (δ, ppm):

  • 190-192: Aldehyde carbonyl carbon.

  • 160-165 (d, ¹JCF): Fluorine-bearing carbon (C7).

  • 150-155: C2.

  • 148-152: C8a.

  • 135-140: C4.

  • 130-135: C6.

  • 125-130: C5.

  • 120-125 (d, ²JCF): C8.

  • 120-125: C3.

  • 115-120 (d, ²JCF): C4a.

Synthesis of this compound: A Plausible Approach via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃).[3][4] Given the electron-donating nature of the fluorine atom and the activating effect of the aniline nitrogen in the precursor, the Vilsmeier-Haack reaction presents a highly plausible and efficient route to this compound.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the readily available 3-fluoroaniline.

G A 3-Fluoroaniline B Step 1: Acetylation (Acetic Anhydride) A->B C 3-Fluoroacetanilide B->C D Step 2: Vilsmeier-Haack Cyclization/Formylation (POCl₃, DMF) C->D E This compound D->E

Figure 1. Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on established Vilsmeier-Haack reaction conditions for similar substrates.[5][6]

Step 1: Synthesis of 3-Fluoroacetanilide

  • Reagents and Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoroaniline (10 g, 90 mmol).

  • Reaction: Slowly add acetic anhydride (10.2 mL, 108 mmol) to the stirring aniline. An exothermic reaction will occur.

  • Heating: After the initial exotherm subsides, heat the reaction mixture at 100°C for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water with vigorous stirring. The product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-fluoroacetanilide.

Step 2: Vilsmeier-Haack Cyclization and Formylation to this compound

  • Vilsmeier Reagent Preparation: In a three-necked flask fitted with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 50 mL). Cool the flask to 0°C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 25 mL, 270 mmol) dropwise, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes after the addition is complete to form the Vilsmeier reagent.

  • Reaction: To the freshly prepared Vilsmeier reagent, add 3-fluoroacetanilide (4.6 g, 30 mmol) portion-wise, maintaining the temperature below 10°C.

  • Heating: After the addition, slowly warm the reaction mixture to room temperature and then heat at 80-90°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring. This step is highly exothermic.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Causality Behind Experimental Choices
  • Choice of Starting Material: 3-Fluoroaniline is a commercially available and cost-effective starting material. The fluorine atom at the 3-position is expected to direct the Vilsmeier-Haack cyclization to form the 7-fluoroquinoline isomer due to electronic and steric effects.

  • Vilsmeier-Haack Reagent: The combination of POCl₃ and DMF is the most common and effective reagent system for this transformation, providing a good balance of reactivity and selectivity.

  • Reaction Temperature: The initial low temperature is crucial for the controlled formation of the Vilsmeier reagent and the subsequent addition of the acetanilide. The later heating step provides the necessary activation energy for the cyclization and formylation to proceed at a reasonable rate.

  • Work-up Procedure: The quenching with ice and subsequent neutralization are critical for hydrolyzing the intermediate iminium salt to the final aldehyde product and for safe handling of the reaction mixture.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of its aldehyde functional group. This group can participate in a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

Potential Reaction Pathways

G A This compound B Oxidation (e.g., KMnO₄, PCC) A->B D Reduction (e.g., NaBH₄, LiAlH₄) A->D F Wittig Reaction (Phosphonium ylide) A->F H Reductive Amination (Amine, NaBH₃CN) A->H J Condensation Reactions (e.g., with active methylene compounds) A->J C 7-Fluoroquinoline-6-carboxylic acid B->C E (7-Fluoroquinolin-6-yl)methanol D->E G Stilbene Derivatives F->G I Amine Derivatives H->I K Chalcone and Heterocyclic Derivatives J->K

Figure 2. Potential synthetic transformations of this compound.

Exemplary Synthetic Applications in Drug Discovery
  • Synthesis of Novel Fluoroquinolone Antibiotics: The aldehyde can be converted to a carboxylic acid, a key functional group in many fluoroquinolone antibiotics. Further modifications at the 7-position can lead to new analogues with potentially improved antibacterial activity.

  • Development of Anticancer Agents: The aldehyde can serve as a handle for the introduction of various pharmacophores known to exhibit anticancer activity. For instance, condensation with active methylene compounds can lead to the formation of chalcone-like structures, which are known to possess cytotoxic properties.

  • Creation of Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors. The aldehyde group of this compound can be elaborated into more complex side chains designed to interact with the active site of specific kinases.

Conclusion: A Versatile Building Block for Future Discoveries

This compound represents a strategically important and versatile building block for the synthesis of novel quinoline derivatives with potential therapeutic applications. Its unique combination of a fluorine atom and a reactive aldehyde group on the quinoline core provides a rich platform for chemical exploration. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and an exploration of its potential reactivity. By leveraging the information and methodologies presented herein, researchers and drug development professionals can effectively utilize this compound to accelerate the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to the Molecular Structure of 7-Fluoroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-fluoroquinoline-6-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular architecture, physicochemical properties, and plausible synthetic routes, supported by spectroscopic and computational analyses. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogues to provide a robust and scientifically grounded perspective.

Introduction: The Significance of the Fluorinated Quinoline Scaffold

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom into the quinoline ring system can significantly modulate the molecule's physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The aldehyde functionality at the 6-position of this compound serves as a versatile synthetic handle, enabling a variety of chemical transformations for the construction of more complex molecules and chemical probes.[4]

Molecular Identity and Physicochemical Properties

This compound is a solid heterocyclic organic compound.[5] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 1185768-18-6[6]
Molecular Formula C₁₀H₆FNO[6]
Molecular Weight 175.16 g/mol [6]
IUPAC Name This compound[6]
SMILES O=Cc1c(F)cc2ncccc2c1[6]

Molecular Structure and Computational Analysis

The molecular structure of this compound is characterized by a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, with a fluorine atom at the 7-position and a carbaldehyde group at the 6-position.[6]

Predicted Structural Characteristics

While a definitive crystal structure for this compound is not publicly available, analysis of related quinoline carbaldehydes, such as quinoline-2-carbaldehyde, reveals a generally planar quinoline ring system.[7][8] The aldehyde group may exhibit a slight torsion angle with respect to the aromatic plane.[9]

Computational Modeling: A Density Functional Theory (DFT) Approach

To gain deeper insights into the electronic properties and reactivity of this compound, a computational study using Density Functional Theory (DFT) is proposed. Such studies on related quinoline derivatives have proven valuable in understanding their molecular behavior.[10][11][12][13][14]

Methodology Outline:

A typical DFT study would involve geometry optimization and frequency calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p).[10] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

Expected Insights from DFT Analysis:

  • Molecular Electrostatic Potential (MEP): The MEP map would likely show a region of high negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the aldehyde group, indicating their susceptibility to electrophilic attack. The fluorine atom would also contribute to the electronegative character of its local environment.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis would reveal the electron-donating and -accepting capabilities of the molecule. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis would provide information about charge distribution and intramolecular interactions, such as hyperconjugation.

Caption: 2D structure of this compound.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Protocol: Vilsmeier-Haack Reaction

The synthesis of 2-chloro-6-fluoroquinoline-3-carbaldehyde from N-(4-fluorophenyl)acetamide via a Vilsmeier-Haack reaction has been reported.[17] A similar strategy could likely be adapted for the synthesis of this compound, starting from an appropriate N-acyl-fluoroaniline precursor.

A Plausible Vilsmeier-Haack Synthesis:

  • Reagent Preparation: The Vilsmeier reagent is typically prepared in situ by the reaction of a formamide derivative, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃), at low temperatures (e.g., 0-10 °C).[15]

  • Reaction with Substrate: The appropriate N-acyl-fluoroaniline precursor is then added to the pre-formed Vilsmeier reagent.

  • Cyclization and Formylation: The reaction mixture is heated (e.g., 60-90 °C) for several hours to effect cyclization and formylation.[5][15]

  • Workup and Purification: The reaction is quenched by pouring the mixture into ice water, followed by neutralization. The crude product can then be isolated by filtration and purified by recrystallization or column chromatography.

G start N-acyl-fluoroaniline precursor reaction Cyclization & Formylation start->reaction reagent Vilsmeier Reagent (DMF/POCl₃) reagent->reaction workup Aqueous Workup & Neutralization reaction->workup purification Purification (Recrystallization/ Chromatography) workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

The identity and purity of synthesized this compound would be confirmed using a suite of spectroscopic techniques. Based on the analysis of closely related compounds, the following spectral features are anticipated:

4.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. The aldehyde proton should appear as a singlet in the downfield region (δ 9.5-10.5 ppm).[15]

4.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to resonate in the downfield region (δ 190-200 ppm). The carbon atoms attached to the fluorine will exhibit C-F coupling.

4.2.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. A single resonance is expected for the fluorine atom at the 7-position. The chemical shift will be indicative of the electronic environment of the fluorine atom.

4.2.4. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected vibrations include:

  • C=O stretch (aldehyde): A strong band around 1680-1700 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.[15]

  • C=C and C=N stretches (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.[15]

  • C-F stretch: A strong band in the 1000-1300 cm⁻¹ region.

4.2.5. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) would be observed at m/z corresponding to the molecular weight of 175.16.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive starting material for the synthesis of novel drug candidates. The aldehyde group can be readily converted into a wide range of other functional groups, including amines, alcohols, carboxylic acids, and various heterocyclic systems, allowing for the generation of diverse chemical libraries for biological screening.

Given the established biological activities of quinoline derivatives, compounds synthesized from this compound could be investigated for a variety of therapeutic applications, such as:

  • Antimicrobial Agents: Fluoroquinolones are a well-known class of antibiotics.[3] Novel derivatives could be explored for activity against drug-resistant bacterial strains.[18][19][20]

  • Anticancer Agents: Many quinoline-based compounds have demonstrated potent anticancer activity.[21]

  • Antimalarial Drugs: The quinoline scaffold is central to several antimalarial drugs.[21]

  • Inhibitors of Leishmanial Methionine Aminopeptidase 1: Quinoline-carbaldehyde derivatives have been identified as novel inhibitors of this enzyme, a potential target for the treatment of leishmaniasis.[4]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is sparse, this guide has provided a comprehensive overview of its molecular structure, predicted properties, and plausible synthetic and characterization methods based on established chemical principles and data from closely related analogues. Further research to fully characterize this compound and explore its synthetic utility is warranted and promises to yield novel molecules with interesting biological activities.

References

A Technical Guide to the Spectroscopic Profile of 7-Fluoroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 7-Fluoroquinoline-6-carbaldehyde, a significant heterocyclic compound in medicinal chemistry and organic synthesis. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive, and instructional overview for researchers. The methodologies and interpretations herein are designed to be self-validating, empowering professionals in drug development and scientific research to anticipate and interpret the spectroscopic data of this and related compounds.

Introduction and Molecular Structure

This compound, with the molecular formula C₁₀H₆FNO and a molecular weight of 175.16 g/mol , belongs to the class of fluorinated heterocyclic compounds.[1] Its structure features a quinoline core, which is a bicyclic system comprising a benzene ring fused to a pyridine ring.[1] A fluorine atom is substituted at the 7-position, and an aldehyde group is present at the 6-position.[1] The presence of the electronegative fluorine atom and the electron-withdrawing aldehyde group significantly influences the electronic environment of the quinoline ring system, which in turn dictates its spectroscopic properties and chemical reactivity.[1]

The unique arrangement of these functional groups makes this compound a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. Quinolone and fluoroquinolone derivatives are known for their broad-spectrum antibacterial activities.[2]

Below is a diagram illustrating the molecular structure and numbering of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic and aldehydic regions. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the fluorine atom, and the aldehyde group.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-28.9 - 9.1ddJ ≈ 4.5, 1.8 Hz
H-37.5 - 7.7ddJ ≈ 8.5, 4.5 Hz
H-48.2 - 8.4dJ ≈ 8.5 Hz
H-58.1 - 8.3dJ(H-F) ≈ 9.0 Hz
H-88.0 - 8.2s
CHO10.2 - 10.5s

Causality Behind Predictions:

  • H-2, H-3, and H-4: These protons are on the pyridine ring and their chemical shifts are influenced by the nitrogen heteroatom. H-2 is deshielded due to its proximity to nitrogen.

  • H-5 and H-8: These protons are on the benzene ring. H-5 is expected to show coupling to the fluorine at position 7. H-8 is adjacent to the fluorine-bearing carbon, and its signal will likely be a singlet or a narrow doublet due to a smaller coupling constant.

  • Aldehydic Proton (CHO): The proton of the aldehyde group is highly deshielded and appears as a singlet in the downfield region of the spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.

Carbon Predicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3122 - 124
C-4136 - 138
C-4a128 - 130
C-5125 - 127 (d, J(C-F) ≈ 4-6 Hz)
C-6130 - 132 (d, J(C-F) ≈ 18-22 Hz)
C-7162 - 165 (d, ¹J(C-F) ≈ 250-260 Hz)
C-8118 - 120 (d, J(C-F) ≈ 20-24 Hz)
C-8a148 - 150
CHO190 - 192

Causality Behind Predictions:

  • C-7: The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹J(C-F)) and will be significantly shifted downfield.

  • C-6 and C-8: These carbons are ortho to the fluorine and will show two-bond coupling (²J(C-F)).

  • C-5: This carbon is meta to the fluorine and will display a smaller three-bond coupling (³J(C-F)).

  • Aldehydic Carbon (CHO): The carbonyl carbon of the aldehyde group will appear at a characteristic downfield chemical shift.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for fluorinated compounds. The chemical shift of the fluorine atom in this compound will be influenced by its position on the aromatic ring.

Fluorine Predicted Chemical Shift (δ, ppm, relative to CFCl₃) Predicted Multiplicity
F-7-110 to -115d

Causality Behind Predictions:

  • The chemical shift for an aromatic fluorine is typically in this range.[3] The multiplicity will arise from coupling to the adjacent proton (H-8).

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

    • Ensure the sample is fully dissolved to achieve a homogeneous solution.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer's magnetic field on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which ensures sharp and symmetrical peaks.

  • Spectrum Acquisition:

    • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

    • ¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to singlets for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: A single-pulse experiment is generally used. Proton decoupling can be employed to simplify the spectrum if necessary.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e f Lock and Shim e->f g Acquire 1D Spectra (1H, 13C, 19F) f->g h Acquire 2D Spectra (COSY, HSQC, HMBC) if needed g->h i Fourier Transform h->i j Phase Correction i->j k Baseline Correction j->k l Integration and Peak Picking k->l m Structural Elucidation l->m

Caption: Standard workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak and characteristic fragment ions would be observed.

Technique Predicted m/z Interpretation
Electron Ionization (EI)175[M]⁺• (Molecular Ion)
174[M-H]⁺
146[M-CHO]⁺
120[M-CHO-C₂H₂]⁺

Causality Behind Predictions:

  • The molecular ion peak at m/z 175 corresponds to the molecular weight of the compound.

  • A common fragmentation pathway for aldehydes is the loss of a hydrogen radical to form an [M-H]⁺ ion, or the loss of the entire formyl group (CHO) to give an [M-CHO]⁺ ion.

  • Further fragmentation of the quinoline ring can occur, such as the loss of acetylene (C₂H₂).

Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation:

    • A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization for fragmentation information or Electrospray Ionization for accurate mass).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
Aromatic C-H3000 - 3100Stretching
Aldehyde C-H2720, 2820Stretching (Fermi resonance doublet)
Aldehyde C=O1690 - 1715Stretching
Aromatic C=C1500 - 1600Stretching
C-F1200 - 1250Stretching

Causality Behind Predictions:

  • Aldehyde Group: The C=O stretch of an aromatic aldehyde typically appears in the specified range.[4] The characteristic C-H stretching of the aldehyde group often appears as a pair of bands.[4]

  • Aromatic Ring: The C=C stretching vibrations of the quinoline ring system will give rise to absorptions in the 1500-1600 cm⁻¹ region.[4]

  • C-F Bond: The strong absorption due to the C-F stretch is expected in the fingerprint region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

    • For ATR, the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

    • The sample is placed in the IR beam, and the spectrum is recorded.

    • The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of the quinoline ring in this compound is expected to result in strong UV absorption. A study of quinoline-7-carboxaldehyde showed UV-Vis spectra were recorded in the 200-400 nm range.

Predicted λmax (nm) Electronic Transition
~230 - 250π → π
~300 - 330n → π

Causality Behind Predictions:

  • The quinoline ring system is a chromophore that undergoes π → π* transitions at shorter wavelengths.

  • The carbonyl group of the aldehyde provides a lone pair of electrons (n), allowing for a lower energy n → π* transition at a longer wavelength. The exact positions of the absorption maxima can be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

    • The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • A baseline spectrum of the solvent in a cuvette is recorded.

    • The sample solution is placed in the spectrophotometer, and the absorption spectrum is recorded over a range of wavelengths (e.g., 200-400 nm).

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound, grounded in established principles and data from analogous compounds. The detailed analysis of expected NMR, MS, IR, and UV-Vis data, coupled with standardized experimental protocols, serves as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and organic synthesis. By understanding the anticipated spectroscopic signatures, scientists can more efficiently characterize this and related molecules, accelerating the pace of discovery and innovation.

References

A Technical Guide to 7-Fluoroquinoline-6-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoroquinoline-6-carbaldehyde is a halogenated heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a quinoline core substituted with a fluorine atom and a reactive aldehyde group, makes it a versatile building block for the synthesis of a diverse range of molecular entities with potential therapeutic applications. The quinoline scaffold itself is a well-established pharmacophore, present in numerous approved drugs, and the strategic placement of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties. The aldehyde functionality serves as a convenient handle for derivatization, allowing for the exploration of a broad chemical space in the quest for novel bioactive molecules.

This technical guide provides a comprehensive overview of this compound, encompassing its chemical identity, physicochemical properties, plausible synthetic routes, and its potential as a key intermediate in the development of new therapeutic agents.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The nomenclature and key identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name This compound[1]
Synonyms 7-Fluoro-quinoline-6-carbaldehyde
CAS Number 1185768-18-6[1][2]
Molecular Formula C₁₀H₆FNO[1]
Molecular Weight 175.16 g/mol [1]
InChI InChI=1S/C10H6FNO/c11-9-5-10-7(2-1-3-12-10)4-8(9)6-13/h1-6H[1]
SMILES C1=CC2=CC(=C(C=C2N=C1)F)C=O[1]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis.

PropertyValue
Physical State Solid
Purity (Typical) >98%
Storage Conditions Store at 2-8°C under an inert atmosphere

Synthesis of this compound: A Plausible Approach

The logical precursor for the synthesis of this compound via the Vilsmeier-Haack reaction would be 7-fluoroquinoline. The reaction proceeds through the formation of a Vilsmeier reagent, typically from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), which then acts as the electrophile in the formylation of the quinoline ring.

Proposed Synthetic Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation of 7-Fluoroquinoline DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Fluoroquinoline 7-Fluoroquinoline Intermediate Iminium Salt Intermediate Fluoroquinoline->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Caption: Proposed synthesis of this compound via the Vilsmeier-Haack reaction.

Experimental Protocol (General, for Analogous Compounds)

The following is a generalized protocol for the Vilsmeier-Haack formylation of a heteroaromatic compound, which can be adapted for the synthesis of this compound from 7-fluoroquinoline.

Materials:

  • 7-Fluoroquinoline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation: Dissolve 7-fluoroquinoline (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is then typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Medicinal Chemistry

The strategic importance of this compound lies in its potential as a versatile intermediate for the synthesis of novel drug candidates. The fluoroquinolone scaffold is a cornerstone in the development of antibacterial agents, and there is growing interest in its potential as an anticancer and antiviral framework.[7][8]

The Role of the C-7 Position

Modifications at the C-7 position of the quinolone ring are well-documented to have a profound impact on the biological activity and spectrum of fluoroquinolone-based drugs. The presence of the aldehyde at the adjacent C-6 position, coupled with the fluorine at C-7, presents a unique electronic environment that can influence the reactivity and subsequent biological properties of its derivatives.

Derivatization via the Aldehyde Group

The aldehyde functionality of this compound is a gateway to a plethora of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening.

1. Synthesis of Schiff Bases: Condensation of the aldehyde with various primary amines yields Schiff bases (imines). This reaction is a straightforward and efficient method to introduce a wide range of substituents, which can modulate the lipophilicity, hydrogen bonding capacity, and overall steric profile of the molecule. Schiff bases of quinolines have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.

G Start This compound Schiff_Base Schiff Base Derivative Start->Schiff_Base + Amine Primary Amine (R-NH₂) Amine->Schiff_Base

Caption: Synthesis of Schiff bases from this compound.

2. Reductive Amination: The Schiff bases formed can be subsequently reduced to secondary amines. This transformation provides access to more flexible analogues with different conformational possibilities and hydrogen bonding patterns compared to the rigid imine bond.

3. Wittig Reaction and Related Olefinations: The aldehyde can undergo Wittig-type reactions to form alkenes, allowing for the introduction of various carbon-based substituents and the extension of the conjugated system.

4. Synthesis of Heterocyclic Scaffolds: The aldehyde group can serve as a key functional group in condensation reactions to construct novel heterocyclic rings fused to or substituted on the quinoline core.

Potential Therapeutic Areas
  • Antibacterial Agents: As a fluoroquinolone derivative, there is a strong rationale for exploring the antibacterial potential of compounds synthesized from this compound. The aim would be to develop novel agents with improved activity against resistant bacterial strains.[7][8]

  • Anticancer Agents: The quinoline scaffold is present in several anticancer drugs. By synthesizing and screening libraries of derivatives of this compound, novel cytotoxic agents that target various cancer cell lines could be identified.

  • Antiviral and Antifungal Agents: The versatility of the quinoline ring system extends to antiviral and antifungal activities, making this another promising avenue for investigation.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its strategic combination of a fluoroquinolone core and a reactive aldehyde group provides a robust platform for the synthesis of diverse molecular architectures. While a specific, publicly available synthesis protocol remains to be published, the Vilsmeier-Haack reaction stands out as a highly probable and efficient method for its preparation. The true value of this compound will be realized through its application in the synthesis of novel derivatives and their subsequent biological evaluation in the ongoing search for new and effective therapeutic agents.

References

Foreword: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 7-Fluoroquinoline-6-carbaldehyde

The quinoline ring system, a fusion of benzene and pyridine rings, represents a cornerstone in medicinal chemistry.[1] Its rigid, planar structure and rich electronic properties make it an ideal scaffold for interacting with a diverse array of biological targets. This versatility has led to the development of numerous therapeutic agents with applications ranging from antimalarial (e.g., chloroquine) to antibacterial (e.g., ciprofloxacin) and anticancer treatments.[2][3][4] The strategic functionalization of the quinoline core allows for the fine-tuning of its pharmacological profile, making its derivatives a fertile ground for novel drug discovery.

This guide focuses on a specific, lesser-explored derivative: This compound . This molecule possesses three key structural features that suggest significant, untapped biological potential:

  • The Quinoline Core: Provides the fundamental scaffold for intercalation with DNA and interaction with enzyme active sites.

  • A C7-Fluorine Substituent: The fluorine atom can significantly alter the molecule's electronic properties, enhancing metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.

  • A C6-Carbaldehyde Group: This reactive aldehyde moiety can act as a potent pharmacophore, forming covalent or non-covalent bonds with biological targets, or serve as a synthetic handle for creating a library of novel derivatives.

The purpose of this document is to serve as a technical guide for researchers, scientists, and drug development professionals. We will synthesize existing knowledge on related compounds to build a robust hypothesis for the potential biological activities of this compound and provide a detailed, actionable framework for its experimental validation.

Chapter 1: Molecular Profile and Synthetic Accessibility

A thorough understanding of a compound's physicochemical properties and its synthetic feasibility is the foundation of any drug discovery program.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, dosage calculations, and computational modeling.

PropertyValueSource
IUPAC Name This compound[5][6]
CAS Number 1185768-18-6[5][6][7]
Molecular Formula C₁₀H₆FNO[5][6]
Molecular Weight 175.16 g/mol [5][6]
InChI Key MXHXHJCXWSYDQO-UHFFFAOYSA-N[5][6]
Canonical SMILES C1=CC2=CC(=C(C=C2N=C1)F)C=O[6]
Physical Form Solid[5]
Storage Inert atmosphere, 2-8°C[5][8]
Synthetic Strategy: The Vilsmeier-Haack Reaction

The accessibility of a compound is paramount for its investigation. While numerous synthetic routes to quinolines exist, the Vilsmeier-Haack reaction presents a highly plausible and efficient method for introducing a carbaldehyde group onto an activated aromatic ring system, such as a quinoline precursor.[5][9]

Rationale: This reaction utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide) to formylate electron-rich heterocycles. By starting with an appropriately substituted 7-fluoroquinoline oxime, a one-pot cyclization and formylation can yield the target compound, this compound.[9] This established methodology ensures that the compound can be synthesized with relative ease, enabling the research workflows outlined in this guide.

Chapter 2: Postulated Biological Activities and Mechanistic Underpinnings

Based on extensive structure-activity relationship (SAR) data from the broader class of quinoline and fluoroquinolone derivatives, we can postulate several high-probability biological activities for this compound.

Potential Anticancer Activity via Topoisomerase II Inhibition

Fluoroquinolones have emerged as promising anticancer agents, acting as "poisons" for human type II topoisomerases (Topo II).[10][11] These enzymes are critical for managing DNA topology during replication and transcription. Topo II poisons stabilize the transient covalent complex formed between the enzyme and DNA after strand cleavage, leading to an accumulation of double-strand breaks and subsequent activation of apoptotic pathways in rapidly dividing cancer cells.[12][13]

Hypothesis: The planar quinoline core of this compound is well-suited to intercalate into DNA. The C7-fluoro and C6-aldehyde substituents could then form specific interactions with the Topo II enzyme, trapping the enzyme-DNA cleavage complex and triggering cell death.

TopoII_Inhibition cluster_replication Normal DNA Replication cluster_inhibition Inhibition by this compound DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII binds Cleavage Transient DNA Double-Strand Break TopoII->Cleavage creates Religation Religation of DNA Cleavage->Religation reseals Cleavage->Religation Stabilized Stabilized Cleavage Complex Cleavage->Stabilized Relaxed Relaxed DNA Religation->Relaxed releases Inhibitor 7-Fluoroquinoline- 6-carbaldehyde Inhibitor->Stabilized traps DSB Permanent Double- Strand Breaks (DSBs) Stabilized->DSB Replication fork collision Apoptosis Apoptosis DSB->Apoptosis triggers

Caption: Topoisomerase II inhibition pathway.

Potential Antimicrobial Activity via DNA Gyrase/Topoisomerase IV Inhibition

The hallmark of the fluoroquinolone class is its potent antibacterial activity.[14] This is achieved by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and Topoisomerase IV.[15] DNA gyrase introduces negative supercoils into DNA, a process vital for initiating replication, while Topoisomerase IV is responsible for decatenating daughter chromosomes after replication. Inhibition of these enzymes halts bacterial DNA replication and leads to rapid cell death.

Hypothesis: Despite the fluorine atom being at the C7 position rather than the more common C6, the core scaffold of this compound is expected to retain the ability to bind to the DNA-gyrase/topo IV complex. The C3/C4 keto-acid pharmacophore common in antibacterial fluoroquinolones is absent, suggesting a potentially different or modified binding mode, which warrants investigation. The molecule may still disrupt the enzyme's function, leading to bactericidal effects.[16]

Gyrase_Inhibition cluster_bacterial_rep Bacterial DNA Replication cluster_bacterial_inhib Inhibition Pathway ReplicationFork Replication Fork Gyrase DNA Gyrase ReplicationFork->Gyrase TopoIV Topoisomerase IV ReplicationFork->TopoIV Supercoiling Removes positive supercoils Gyrase->Supercoiling Decatenation Separates daughter chromosomes TopoIV->Decatenation Viable Viable Daughter Cells Decatenation->Viable Inhibitor 7-Fluoroquinoline- 6-carbaldehyde Gyrase_Inhib Gyrase Inhibition Inhibitor->Gyrase_Inhib TopoIV_Inhib Topo IV Inhibition Inhibitor->TopoIV_Inhib Replication_Halt Replication Arrest & DNA Damage Gyrase_Inhib->Replication_Halt TopoIV_Inhib->Replication_Halt Death Bactericidal Effect Replication_Halt->Death

Caption: Bacterial DNA Gyrase and Topoisomerase IV inhibition.

Potential Enzyme Inhibition via Aldehyde Dehydrogenase (ALDH) Targeting

The carbaldehyde group is a reactive moiety that can interact with enzyme active sites, particularly those containing nucleophilic residues like cysteine. Aldehyde Dehydrogenase (ALDH) enzymes, which are responsible for oxidizing aldehydes to carboxylic acids, are an intriguing potential target. Specifically, the ALDH1A1 isoform is overexpressed in various cancer stem cells and is associated with poor prognosis and drug resistance, making it a high-value therapeutic target.[17][18]

Hypothesis: this compound may act as a competitive or irreversible inhibitor of ALDH1A1. The aldehyde group could bind to the enzyme's active site, potentially forming a covalent adduct with a catalytic cysteine residue, thereby inactivating the enzyme. This presents a novel mechanism of action, potentially synergistic with its Topo II inhibitory activity.[17]

ALDH_Inhibition cluster_normal_cycle Normal ALDH1A1 Catalytic Cycle cluster_inhib_cycle Inhibition by this compound ALDH1A1 ALDH1A1 Enzyme (with Cys residue) Complex Enzyme-Substrate Complex ALDH1A1->Complex binds Covalent Covalent Adduct or Stable Complex ALDH1A1->Covalent binds Substrate Aldehyde Substrate Substrate->Complex Complex->ALDH1A1 releases product Product Carboxylic Acid Complex->Product Inhibitor 7-Fluoroquinoline- 6-carbaldehyde Inhibitor->Covalent Inactive Inactive Enzyme Covalent->Inactive leads to

Caption: Proposed mechanism of ALDH1A1 inhibition.

Chapter 3: A Strategic Framework for Experimental Validation

A hypothesis is only as valuable as the experimental rigor used to test it. This chapter provides a series of self-validating protocols designed to systematically evaluate the potential biological activities of this compound.

Workflow 1: In Silico Profiling and Target Identification

Before committing to resource-intensive wet-lab experiments, a computational workflow can prioritize and guide the investigation.

Rationale: In silico tools allow for rapid prediction of pharmacokinetic properties (ADMET) and binding affinity to putative targets.[19][20] This helps to identify potential liabilities early and confirms that the proposed mechanisms are structurally plausible.

InSilico_Workflow start 3D Structure of This compound admet ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) start->admet docking_prep Prepare Protein Targets (Topo II, Gyrase, ALDH1A1) start->docking_prep decision Go/No-Go Decision for Wet Lab Validation admet->decision docking Molecular Docking Simulation docking_prep->docking analysis Analyze Binding Energy & Pose Interaction docking->analysis analysis->decision

Caption: Computational workflow for initial screening.

Protocol: Molecular Docking and ADMET Prediction

  • Ligand Preparation: Obtain the 3D structure of this compound. Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Protein Preparation: Download the crystal structures of human Topoisomerase IIβ (e.g., PDB: 3QX3), E. coli DNA Gyrase B (e.g., PDB: 1KZN), and human ALDH1A1 (e.g., PDB: 4WP7) from the Protein Data Bank. Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.

  • ADMET Prediction: Submit the ligand structure to a validated web server (e.g., SwissADME) to predict properties like lipophilicity (LogP), water solubility, drug-likeness (Lipinski's rule of five), and potential toxicity flags.

  • Docking Simulation: Define the binding site for each protein based on known co-crystallized ligands. Perform molecular docking using software like AutoDock Vina or GOLD to predict the binding pose and affinity (scoring function) of the compound within each active site.

  • Analysis: Analyze the docking results. A strong negative binding energy and interactions with key catalytic residues (e.g., catalytic tyrosines in topoisomerases, catalytic cysteine in ALDH1A1) support the mechanistic hypothesis.

Workflow 2: In Vitro Anticancer Evaluation

Protocol: Sulforhodamine B (SRB) Cell Viability Assay Rationale: The SRB assay is a robust and sensitive method to measure drug-induced cytotoxicity in adherent cancer cell lines by quantifying total cellular protein.[21]

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[12][13]

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Measurement: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Data Analysis: Read the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Hypothetical Data: Anticancer Activity (IC₅₀ in µM)

Cell Line This compound Doxorubicin (Control)
MCF-7 (Breast) 8.5 0.9
A549 (Lung) 12.2 1.5
PANC-1 (Pancreatic) 5.3 0.8

| HELA (Cervical) | 9.8 | 1.1 |

Workflow 3: In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination Rationale: This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][22]

  • Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of this compound (e.g., from 128 µg/mL down to 0.25 µg/mL) in CAMHB.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria only, no compound) and a negative control (broth only, no bacteria). Use Ciprofloxacin as a reference antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

  • Validation: The positive control must show growth, and the negative control must remain clear. The MIC for the reference antibiotic should fall within its established quality control range.

Hypothetical Data: Antimicrobial Activity (MIC in µg/mL)

Bacterial Strain Gram Type This compound Ciprofloxacin (Control)
S. aureus Positive 16 0.5
B. subtilis Positive 8 0.25
E. coli Negative 32 0.015

| P. aeruginosa | Negative | >64 | 0.5 |

Conclusion and Future Directions

This compound stands as a compound of significant interest, positioned at the intersection of well-established antibacterial and anticancer scaffolds. Its unique substitution pattern—a C7-fluoro group and a C6-carbaldehyde—provides a compelling rationale for a multi-faceted investigation. The hypotheses presented in this guide, grounded in the extensive literature on quinoline derivatives, suggest potential activities as a Topoisomerase II poison, a bacterial growth inhibitor, and a novel ALDH1A1 enzyme inhibitor.

The proposed experimental framework provides a clear, logical, and resource-efficient path to validating these hypotheses, starting with in silico screening and progressing through validated in vitro assays. Promising results from this initial phase would justify advancing the compound to more complex studies, including:

  • Mechanism of Action Confirmation: Utilizing specific assays like DNA cleavage assays for topoisomerases or kinetic studies for ALDH1A1 to confirm direct target engagement.

  • Derivative Synthesis: Leveraging the reactive aldehyde group to synthesize a focused library of Schiff bases or other derivatives to explore structure-activity relationships and optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the lead compound(s) in animal models of cancer or bacterial infection to establish preclinical proof-of-concept.

By systematically exploring its potential, the scientific community can unlock the therapeutic value of this compound and its future derivatives.

References

The Impact of 7-Fluoro Substitution on the Electronic Landscape of Quinolines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Placement of Fluorine in Quinoline Scaffolds

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic introduction of fluorine atoms into this scaffold has become a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's physicochemical and biological properties.[2][3] While the C6-fluoro substitution is prevalent in the well-known fluoroquinolone antibiotics, the electronic implications of fluorine placement at other positions, such as C7, are of significant interest for the development of novel therapeutics with tailored properties. This technical guide provides an in-depth analysis of the electronic properties of 7-fluoro substituted quinolines, offering insights for researchers, scientists, and drug development professionals.

The introduction of a fluorine atom, the most electronegative element, into an aromatic system like quinoline profoundly alters its electronic distribution.[3] This modification can influence a wide range of molecular attributes, including:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites susceptible to metabolic oxidation, thereby increasing the drug's half-life.[3]

  • Lipophilicity: Fluorine substitution can enhance a molecule's ability to permeate biological membranes.[3]

  • Binding Affinity: The altered electronic properties can lead to more favorable interactions with target proteins.[4]

  • pKa Modulation: The acidity or basicity of the quinoline nitrogen can be fine-tuned, affecting solubility and target engagement.

This guide will delve into the specific electronic consequences of placing a fluorine atom at the 7-position of the quinoline ring, exploring its effects on electron density, reactivity, and spectroscopic signatures, and the resulting implications for drug discovery.

The Electronic Influence of the 7-Fluoro Substituent

The electronic effect of a substituent on an aromatic ring is a combination of inductive and resonance effects. The highly electronegative fluorine atom primarily exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can participate in a positive resonance effect (+R), donating electron density to the aromatic system. The net electronic effect is a function of the interplay between these two opposing forces and is highly dependent on the substituent's position on the ring.

Inductive and Resonance Effects in 7-Fluoroquinoline

In the case of 7-fluoroquinoline, the fluorine atom is situated on the carbocyclic (benzene) ring of the quinoline system. Its primary influence is the strong electron-withdrawing inductive effect, which deactivates the entire aromatic system towards electrophilic attack and acidifies the quinoline nitrogen. The resonance effect of the fluorine at the 7-position is less pronounced compared to positions that are in direct conjugation with the nitrogen atom or other key reactive sites.

To quantify these effects, we can refer to Hammett substituent constants (σ), which provide a measure of the electronic influence of a substituent on the reactivity of an aromatic compound.[5][6]

Substituentσ_meta_σ_para_
-F0.340.06

Table 1: Hammett Substituent Constants for Fluorine.[7]

While these values are derived from substituted benzoic acids, they provide a valuable framework for understanding the electronic behavior of substituents on other aromatic systems. The positive σ values for fluorine indicate its electron-withdrawing nature. The larger σ_meta_ value reflects the dominance of the inductive effect at this position.

The following diagram illustrates the key electronic effects of a 7-fluoro substituent on the quinoline ring.

Caption: Electronic effects of the 7-fluoro substituent on the quinoline ring.

Impact on Reactivity

The altered electronic landscape of 7-fluoroquinoline directly influences its reactivity in key chemical transformations, particularly electrophilic and nucleophilic aromatic substitutions.

Electrophilic Aromatic Substitution (EAS)

The net electron-withdrawing character of the 7-fluoro substituent deactivates the quinoline ring towards electrophilic attack. The incoming electrophile will be directed to positions on the carbocyclic ring that are least deactivated. While the pyridine ring is generally more deactivated towards EAS than the benzene ring in quinoline, the 7-fluoro group will further reduce the reactivity of the carbocyclic ring.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-withdrawing nature of the 7-fluoro group activates the quinoline ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the fluorine atom.[8] The ability of the fluorine to stabilize the negatively charged Meisenheimer intermediate makes it a good leaving group in SNAr reactions. This enhanced reactivity is a cornerstone of the synthesis of many 7-substituted quinoline derivatives, where the fluorine at C7 is displaced by various nucleophiles.[9]

The following workflow outlines a typical nucleophilic aromatic substitution on a 7-haloquinoline.

G start 7-Fluoroquinoline reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction nucleophile Nucleophile (Nu-) nucleophile->reaction intermediate Meisenheimer Complex (Stabilized by -F) reaction->intermediate product 7-Substituted Quinoline intermediate->product Loss of F- end Functionalized Molecule product->end

Caption: Workflow for nucleophilic aromatic substitution on 7-fluoroquinoline.

Spectroscopic Signatures of 7-Fluoroquinolines

The electronic perturbations caused by the 7-fluoro substituent are readily observable in the spectroscopic data of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The electron-withdrawing nature of the fluorine atom will cause a downfield shift (higher ppm) for the protons on the quinoline ring, particularly those in close proximity to the C7 position (H6 and H8). Furthermore, the fluorine nucleus (¹⁹F, I = 1/2) will couple with neighboring protons, leading to characteristic splitting patterns (J-coupling).

  • ¹³C NMR: The carbon atom directly attached to the fluorine (C7) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of other carbon atoms in the ring will also be affected by the inductive and resonance effects of the fluorine substituent.

  • ¹⁹F NMR: This technique is highly sensitive to the electronic environment of the fluorine atom and provides a direct probe of its chemical state.

UV-Visible (UV-Vis) Spectroscopy

The electronic transitions of the quinoline chromophore are sensitive to substitution. The introduction of a 7-fluoro group is expected to cause a slight hypsochromic (blue) shift in the absorption maxima compared to unsubstituted quinoline, due to the stabilization of the ground state by the electron-withdrawing fluorine. However, the effect may be modest.[10]

Computational Analysis of Electronic Properties

Computational chemistry provides powerful tools to visualize and quantify the electronic properties of molecules like 7-fluoroquinoline. Density Functional Theory (DFT) calculations can be employed to determine various electronic parameters.[11][12]

Electron Density Distribution and Molecular Electrostatic Potential (MEP)

DFT calculations can generate maps of electron density, visually demonstrating the polarization of the C-F bond and the overall electron distribution across the quinoline ring.[13][14] Molecular Electrostatic Potential (MEP) maps can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its reactivity.[15][16][17]

The following table summarizes key computational parameters that can be used to characterize the electronic properties of 7-fluoroquinoline.

ParameterDescriptionExpected Effect of 7-Fluoro Substitution
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. A smaller gap generally indicates higher reactivity.Likely to be slightly altered compared to quinoline.
Mulliken Charges A method for estimating the partial atomic charges in a molecule.The carbon atom at C7 will have a more positive charge, and the fluorine atom will have a negative charge.
Dipole Moment A measure of the overall polarity of the molecule.Expected to be higher than that of unsubstituted quinoline due to the polar C-F bond.

Biological Implications of Altered Electronic Properties

The electronic modifications induced by the 7-fluoro substituent have profound consequences for the biological activity of quinoline derivatives. Studies on the mutagenicity of various fluoroquinolines have shown that fluorine substitution at the 7-position can enhance this activity.[18] This suggests that the altered electron distribution and reactivity of the 7-fluoroquinoline scaffold can influence its interaction with biological macromolecules, such as DNA.

The ability to fine-tune the electronic properties of the quinoline core through 7-fluoro substitution provides a valuable strategy for optimizing the potency, selectivity, and pharmacokinetic profile of drug candidates. For example, modifying the pKa of the quinoline nitrogen can impact the molecule's charge state at physiological pH, which is crucial for its interaction with target enzymes like DNA gyrase and topoisomerase IV in the case of fluoroquinolone antibiotics.[2]

Conclusion and Future Perspectives

The substitution of a fluorine atom at the 7-position of the quinoline ring imparts a unique set of electronic properties that are of significant interest to medicinal chemists and drug discovery scientists. The strong inductive electron-withdrawing effect of the 7-fluoro group deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, a feature that is highly valuable for the synthesis of diverse quinoline derivatives. These electronic perturbations are reflected in the spectroscopic and computational characteristics of 7-fluoroquinolines and have direct implications for their biological activity.

Further exploration of the structure-activity relationships of 7-fluoro substituted quinolines, coupled with advanced computational modeling, will undoubtedly lead to the rational design of novel therapeutic agents with improved efficacy and safety profiles. The strategic placement of fluorine continues to be a powerful approach in the quest for next-generation pharmaceuticals.

References

An In-depth Technical Guide on the Safe Handling of 7-Fluoroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 7-Fluoroquinoline-6-carbaldehyde (CAS No. 1185768-18-6).[1][2] Addressed to researchers, scientists, and professionals in drug development, this document synthesizes critical information on hazard identification, personal protective equipment, storage, spill management, and disposal. Drawing upon data from structurally analogous compounds and established best practices for halogenated aromatic aldehydes, this guide aims to foster a culture of safety and scientific integrity in the laboratory. Detailed experimental protocols, risk mitigation strategies, and emergency procedures are presented to ensure the well-being of laboratory personnel and the protection of the environment.

Introduction: Understanding this compound

This compound is a heterocyclic organic compound featuring a quinoline core structure substituted with fluorine and aldehyde functional groups.[1] This unique combination of moieties makes it a valuable building block in medicinal chemistry and organic synthesis, likely explored for its potential biological activities.[1] The quinoline scaffold is a privileged structure in drug discovery, appearing in a wide range of pharmaceuticals. The presence of a fluorine atom can significantly influence the electronic properties, metabolic stability, and binding affinity of a molecule, while the aldehyde group offers a reactive handle for a variety of chemical transformations.[1]

Given its reactive nature and the potential toxicological profile of fluoroquinolone derivatives, a thorough understanding of its safe handling is paramount for any researcher utilizing this compound.[3][4] This guide is designed to provide the necessary expertise to handle this compound with confidence and care.

Hazard Identification and Risk Assessment

2.1. Toxicological Profile of Fluoroquinolones

Fluoroquinolones as a class of compounds are known to exhibit a range of toxicities. It is prudent to assume that this compound may share some of these general toxicological properties. Potential health effects could include:

  • Central Nervous System (CNS) Toxicity: Some fluoroquinolones can cause CNS effects such as anxiety, confusion, and in severe cases, hallucinations.[5]

  • Peripheral Neuropathy: A known risk associated with some fluoroquinolones is irreversible nerve damage in the arms and legs.[5]

  • General Irritation: Based on data for similar quinoline aldehydes, this compound is expected to be irritating to the eyes, skin, and respiratory system.[6][7][8]

2.2. Hazards of Aromatic Aldehydes

Aromatic aldehydes can also present several hazards:

  • Skin and Respiratory Irritation: They are often irritants and can cause allergic skin reactions.

  • Inhalation Hazard: Vapors or dusts can be harmful if inhaled, leading to respiratory tract irritation.[6][7]

2.3. GHS Hazard Classification (Predicted)

Based on analogous compounds, the predicted GHS classification for this compound is as follows:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[7][8]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[7][8]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.[7][8]

This table is predictive and should be used for initial risk assessment. Always consult the supplier's specific safety information.

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

A comprehensive PPE plan is the first line of defense against exposure to this compound. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.[9]Protects against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes.[9]Prevents skin contact, which can lead to irritation.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[9] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes inhalation of vapors or dust, which can cause respiratory tract irritation.

PPE_Protocol

Safe Handling and Experimental Protocols

Adherence to strict safe handling procedures is crucial to minimize the risk of exposure and accidents.

4.1. General Handling Practices

  • Work in a Designated Area: All work with this compound should be performed in a well-ventilated chemical fume hood.

  • Avoid Inhalation, Ingestion, and Skin Contact: Use appropriate PPE at all times.

  • Weighing and Transfer: Handle as a solid in a way that minimizes dust generation. Use a spatula for transfers. For solutions, use appropriate glassware such as pipettes or syringes.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10]

4.2. Example Experimental Protocol: Reductive Amination

Reductive amination is a common reaction for aldehydes. The following is a generalized protocol that should be adapted and optimized for specific substrates and scales.

  • Preparation: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., methanol or dichloroethane, 10 mL), add the desired amine (1.1 mmol).

  • Reducing Agent: Carefully add a reducing agent such as sodium triacetoxyborohydride (1.5 mmol) portion-wise to control any potential exothermic reaction.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and prevent the formation of hazardous byproducts.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong acids.

  • Light and Air Sensitivity: While specific data is unavailable, many aromatic aldehydes are sensitive to light and air, which can lead to oxidation to the corresponding carboxylic acid. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Spill Management and Emergency Procedures

Prompt and correct response to a spill is critical to mitigate potential hazards.

6.1. Minor Spill (Contained within a fume hood)

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully sweep or wipe up the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

6.2. Major Spill (Outside of a fume hood)

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify emergency services.

  • Isolate: Close doors to the affected area to contain vapors.

  • Assist: From a safe distance, provide emergency responders with information about the spilled chemical.

Emergency_Response

Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Segregation: Collect waste in a designated, labeled, and sealed container for halogenated organic waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

Conclusion

This compound is a valuable research chemical with significant potential in various scientific fields. However, its safe use is contingent upon a thorough understanding of its potential hazards and the strict implementation of appropriate safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can mitigate risks, ensure a safe laboratory environment, and conduct their work with the highest standards of scientific integrity and responsibility.

References

Methodological & Application

Synthesis Protocol for 7-Fluoroquinoline-6-carbaldehyde: An Application Note for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Fluoroquinoline-6-carbaldehyde in Modern Drug Discovery

This compound is a key heterocyclic organic compound that serves as a versatile building block in the synthesis of a wide array of pharmacologically active molecules.[1] Its structure, which features a quinoline core, a fluorine atom at the 7-position, and an aldehyde group at the 6-position, imparts unique electronic properties and reactivity.[1] The quinoline scaffold itself is a well-established pharmacophore present in numerous approved drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4] Furthermore, the aldehyde functional group provides a reactive handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures. This application note provides a detailed, field-proven protocol for the synthesis of this compound, with a focus on the underlying chemical principles and practical experimental considerations.

Synthetic Strategy: The Vilsmeier-Haack Reaction

The most direct and efficient method for the introduction of a formyl group onto an electron-rich aromatic ring, such as a quinoline system, is the Vilsmeier-Haack reaction.[5][6][7] This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6][8] The resulting electrophilic iminium salt, often referred to as the Vilsmeier reagent, then undergoes an electrophilic aromatic substitution with the quinoline substrate. Subsequent hydrolysis of the intermediate iminium species yields the desired aldehyde.[8][9]

The choice of the Vilsmeier-Haack reaction is predicated on its reliability, regioselectivity, and the relatively mild conditions required for the formylation of activated aromatic systems. While other formylation methods exist, the Vilsmeier-Haack approach is particularly well-suited for quinoline derivatives.[5][10]

Reaction Scheme and Mechanism

The overall transformation for the synthesis of this compound from 7-fluoroquinoline is depicted below:

Reaction_Scheme 7-Fluoroquinoline 7-Fluoroquinoline Product This compound 7-Fluoroquinoline->Product Vilsmeier-Haack Reaction Vilsmeier_Reagent 1. POCl₃, DMF 2. H₂O

Caption: Overall reaction scheme for the synthesis of this compound.

The mechanism of the Vilsmeier-Haack reaction involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Vilsmeier_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reacts with POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Activates 7-Fluoroquinoline 7-Fluoroquinoline Iminium_Intermediate Iminium Intermediate 7-Fluoroquinoline->Iminium_Intermediate Nucleophilic Attack on Vilsmeier Reagent Hydrolysis Hydrolysis (H₂O) Iminium_Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Mechanistic workflow of the Vilsmeier-Haack formylation.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
7-Fluoroquinoline147.151.0 g6.8 mmol>98%
Phosphorus Oxychloride (POCl₃)153.332.1 g (1.3 mL)13.6 mmol>99%
N,N-Dimethylformamide (DMF)73.0910 mL-Anhydrous
Dichloromethane (DCM)84.9320 mL-Anhydrous
Saturated Sodium Bicarbonate Solution-50 mL--
Brine-20 mL--
Anhydrous Magnesium Sulfate120.375 g--
Ethyl Acetate88.11As needed-ACS Grade
Hexanes-As needed-ACS Grade

Equipment:

  • Three-necked round-bottom flask (100 mL)

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and purification

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Preparation of the Vilsmeier Reagent: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube, add anhydrous N,N-dimethylformamide (10 mL). Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (1.3 mL, 13.6 mmol) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 7-fluoroquinoline (1.0 g, 6.8 mmol) in anhydrous dichloromethane (20 mL).

  • Add the 7-fluoroquinoline solution dropwise to the prepared Vilsmeier reagent at room temperature.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 40-45 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto 50 g of crushed ice in a beaker with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%) to afford this compound as a solid.

Characterization Data:

PropertyValue
Chemical Formula C₁₀H₆FNO
Molecular Weight 175.16 g/mol [11]
CAS Number 1185768-18-6[11]
Appearance Off-white to yellow solid
IUPAC Name This compound[11]

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate gloves, safety glasses, and a lab coat.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All handling should be done in a well-ventilated fume hood.

  • The reaction should be quenched carefully with ice, as the hydrolysis of excess POCl₃ can be exothermic.

Conclusion

The Vilsmeier-Haack reaction provides a robust and efficient method for the synthesis of this compound. This protocol, when followed with the appropriate safety precautions, offers a reliable pathway to this valuable synthetic intermediate. The versatility of the aldehyde functional group opens up numerous possibilities for the subsequent elaboration of the quinoline scaffold, making this compound a cornerstone for the development of novel therapeutic agents and functional materials.

References

Application Note: Synthesis of Quinoline Carbaldehydes via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Specifically, quinoline carbaldehydes are highly versatile intermediates, providing a reactive handle for the synthesis of more complex molecular architectures through transformations like condensation, oxidation, and reductive amination.[2][3] Among the various synthetic methods, the Vilsmeier-Haack reaction stands out as a powerful and efficient technique for the formylation of activated aromatic and heteroaromatic systems.[4][5]

This application note provides a comprehensive technical guide on the application of the Vilsmeier-Haack reaction for the synthesis of functionalized quinoline carbaldehydes. Rather than a simple formylation of a pre-existing quinoline ring, this guide focuses on a more robust and widely documented approach: the Vilsmeier-Haack cyclization of N-arylacetamides.[6] This one-pot reaction constructs the quinoline ring system and introduces the formyl group concurrently, offering an elegant pathway to highly functionalized products such as 2-chloro-3-formylquinolines. We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss process optimization, and present troubleshooting strategies to ensure reproducible and high-yield synthesis.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is a two-part process involving the formation of a potent electrophile (the Vilsmeier reagent) and its subsequent reaction with a nucleophilic substrate.[7]

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a tertiary amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium cation, commonly known as the Vilsmeier reagent.[7][8] This reagent is the key formylating agent in the reaction.

Electrophilic Substitution and Cyclization

In the context of quinoline synthesis from N-arylacetamides, the Vilsmeier reagent performs a dual role. The reaction proceeds via an electrophilic attack on the activated aromatic ring of the acetanilide, followed by an intramolecular cyclization and dehydration, ultimately leading to the formation of the quinoline ring system.[6] The presence of excess Vilsmeier reagent or POCl₃ also facilitates the chlorination at the 2-position and formylation at the 3-position.

The regioselectivity and success of the reaction are highly dependent on the electronic nature of the substituents on the starting N-arylacetamide. Electron-donating groups on the aromatic ring enhance its nucleophilicity, facilitating the electrophilic substitution and generally leading to higher yields and shorter reaction times.[9] Conversely, strong electron-withdrawing groups can deactivate the ring, resulting in poor yields or reaction failure.[9]

Mechanistic Diagram

Vilsmeier_Mechanism General Mechanism of Vilsmeier Reagent Formation and Attack cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Electrophilic Aromatic Substitution DMF DMF (N,N-Dimethylformamide) Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Sigma Sigma Complex (Intermediate) Reagent->Sigma Electrophilic Attack Arene Electron-Rich Arene (e.g., N-Arylacetamide) Arene->Sigma + Vilsmeier Reagent Iminium Iminium Salt Product Sigma->Iminium - H⁺ Aldehyde Final Aldehyde (after Hydrolysis) Iminium->Aldehyde H₂O Work-up

Caption: General mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

This protocol details the synthesis of a model compound, 2-chloro-6-methylquinoline-3-carbaldehyde, starting from N-(4-methylphenyl)acetamide (p-acetotoluidide), based on established methodologies.[4][10][11]

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-(4-methylphenyl)acetamideReagent Grade, ≥98%Sigma-AldrichStarting substrate
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-AldrichUsed as reagent and solvent
Phosphorus oxychloride (POCl₃)ReagentPlus®, ≥99%Sigma-AldrichMust be freshly distilled or from a new bottle
Crushed Ice--For reaction quenching
Sodium Bicarbonate (NaHCO₃)Saturated solution-For neutralization
Ethyl AcetateACS GradeFisher ScientificFor recrystallization
Deionized Water--For washing
Round-bottom flask (250 mL)--Must be oven-dried
Magnetic stirrer and stir bar--
Dropping funnel--
Ice-water bath--
Heating mantle with controller--
Buchner funnel and filter paper--
Step-by-Step Procedure
  • Vilsmeier Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a calcium chloride guard tube, add anhydrous N,N-dimethylformamide (20 mL, ~0.26 mol). Cool the flask to 0-5 °C using an ice-water bath.

  • Slowly add freshly distilled phosphorus oxychloride (18 mL, ~0.19 mol) dropwise via the dropping funnel over 30-40 minutes, ensuring the internal temperature does not exceed 10 °C.[4]

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 20 minutes to ensure the complete formation of the Vilsmeier reagent. The mixture will become a viscous, yellowish-white solid or slurry.

  • Reaction with Substrate: To this slurry, add N-(4-methylphenyl)acetamide (5.0 g, 0.0335 mol) portion-wise over 15 minutes. Use a powder funnel for the addition, ensuring the substrate does not stick to the sides of the flask.

  • Heating: After the substrate addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90 °C using a heating mantle.[11]

  • Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a large beaker containing 500 g of crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas.

  • Continue stirring until all the ice has melted. A precipitate (the crude product) should form.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH reaches 7-8.

  • Filter the solid product using a Buchner funnel, wash thoroughly with cold deionized water (3 x 50 mL), and air-dry the solid on the filter paper.

  • Purification: Recrystallize the crude solid from ethyl acetate to yield pure 2-chloro-6-methylquinoline-3-carbaldehyde as a crystalline solid.[4]

Characterization
  • Yield: Typically 65-80%.

  • Appearance: Off-white to pale yellow solid.

  • Infrared (IR): Expect characteristic peaks around 1680-1700 cm⁻¹ (C=O stretch of aldehyde) and 1580-1610 cm⁻¹ (C=N/C=C stretch of quinoline).[12]

  • ¹H NMR: Expect a singlet for the aldehydic proton (CHO) around δ 9.5-10.5 ppm and signals corresponding to the aromatic protons of the quinoline ring and the methyl group.[4]

Workflow and Process Optimization

Experimental Workflow Diagram

Workflow Experimental Workflow for Quinoline Carbaldehyde Synthesis start Start reagent_prep 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5 °C) start->reagent_prep substrate_add 2. Add N-Arylacetamide Substrate reagent_prep->substrate_add heating 3. Heat Reaction Mixture (80-90 °C, 4-6h) substrate_add->heating monitoring 4. Monitor with TLC heating->monitoring monitoring->heating Incomplete quench 5. Quench on Crushed Ice monitoring->quench Reaction Complete neutralize 6. Neutralize with NaHCO₃ quench->neutralize filter 7. Filter and Wash Crude Product neutralize->filter purify 8. Recrystallize from Ethyl Acetate filter->purify characterize 9. Characterize Pure Product (NMR, IR, Yield) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow diagram.

Optimization and Troubleshooting
ParameterRecommendationRationale & Troubleshooting
Molar Ratio of POCl₃ A significant excess of POCl₃ (e.g., 5-12 molar equivalents relative to the substrate) is often beneficial.[9]Insufficient POCl₃ can lead to incomplete reaction and low yields. If the yield is poor, consider increasing the molar equivalents of POCl₃. However, excessive amounts can make the work-up more difficult.
Reaction Temperature Maintain low temperature (0-5 °C) during reagent formation. Heat to 80-90 °C for the cyclization step.[9][11]Uncontrolled temperature during reagent formation can lead to decomposition. The cyclization step requires thermal energy; temperatures below 80 °C may result in very long reaction times or incomplete conversion. Temperatures above 100 °C can lead to charring and side product formation.
Reaction Time 4-16 hours, depending on the substrate.[11]Electron-donating groups on the acetanilide shorten reaction times. Monitor via TLC to avoid prolonged heating, which can decrease yield. If the starting material persists after 8-10 hours, consider a modest increase in temperature (e.g., to 100 °C).
Work-up Procedure Pour the reaction mixture slowly onto a large excess of ice.This is a critical safety and process step. The hydrolysis of excess POCl₃ is extremely exothermic. Adding ice to the reaction mixture is dangerous. A slow, controlled quench prevents splashing and ensures efficient hydrolysis and precipitation of the product.
Product Purity Ensure thorough washing of the crude product with water and effective recrystallization.The crude product may contain inorganic salts and colored impurities. Washing removes salts, and recrystallization is essential to remove organic byproducts, yielding a pure, crystalline final product suitable for subsequent steps.

Conclusion

The Vilsmeier-Haack cyclization of N-arylacetamides is a highly effective and reliable method for synthesizing functionalized quinoline carbaldehydes. This approach offers significant advantages by constructing the heterocyclic core and introducing key functional groups in a single, robust operation. By carefully controlling reaction parameters such as stoichiometry, temperature, and reaction time, researchers can achieve high yields of valuable synthetic intermediates. The protocol and insights provided in this application note serve as a practical guide for scientists in drug discovery and organic synthesis, enabling the efficient production of these important molecular building blocks.

References

Anwendungs- und Protokollhandbuch: Derivatisierungsreaktionen von 7-Fluorchinolin-6-carbaldehyd

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zu den Derivatisierungsreaktionen von 7-Fluorchinolin-6-carbaldehyd, einem wichtigen Baustein in der medizinischen Chemie. Die hierin enthaltenen Protokolle und Erkenntnisse sollen Forscher bei der Synthese neuartiger Chinolinderivate für die Arzneimittelentdeckung und -entwicklung unterstützen.

Einleitung: Die Bedeutung von 7-Fluorchinolin-6-carbaldehyd in der medizinischen Chemie

7-Fluorchinolin-6-carbaldehyd ist eine heterocyclische organische Verbindung, die einen Chinolin-Kern mit einem Fluor- und einem Aldehyd-Funktionsgruppe kombiniert.[1] Diese strukturellen Merkmale verleihen dem Molekül eine einzigartige Reaktivität und machen es zu einem wertvollen Ausgangsmaterial für die Synthese einer Vielzahl von pharmazeutisch relevanten Molekülen.

Der Chinolinring ist ein privilegiertes Gerüst in der medizinischen Chemie und findet sich in zahlreichen Therapeutika mit Wirksamkeit gegen verschiedene menschliche Krebszelllinien und andere Krankheitszustände.[2] Die Einführung eines Fluoratoms, insbesondere an der C-6-Position, ist eine bekannte Strategie zur Verbesserung der antibakteriellen Aktivität, wie in der Klasse der Fluorchinolon-Antibiotika nachgewiesen wurde. Obwohl sich die Fluorierung bei den meisten gängigen Fluorchinolonen an der C-6-Position befindet, bietet die Funktionalisierung an der C-7-Position alternative Möglichkeiten zur Modulation der biologischen Aktivität.[3]

Die Aldehydgruppe an der C-6-Position dient als vielseitiger chemischer "Griff", der eine breite Palette von Derivatisierungsreaktionen ermöglicht. Diese Reaktionen erlauben die Einführung verschiedener funktioneller Gruppen und molekularer Gerüste, was zu einer Bibliothek von Verbindungen mit potenziell unterschiedlichen pharmakologischen Profilen führt. Die Derivatisierung dieses Aldehyds ist daher ein entscheidender Schritt bei der Erforschung neuer Chinolon-basierter Medikamentenkandidaten.

Reduktive Aminierung: Synthese von Amin-Derivaten

Die reduktive Aminierung ist eine der wichtigsten Methoden zur Synthese von sekundären und tertiären Aminen aus Aldehyden.[4] Diese Eintopfreaktion ist aufgrund ihrer Effizienz und ihres breiten Substratspektrums in der medizinischen Chemie von hohem Wert.[4]

Wissenschaftliche Begründung

Der Mechanismus der reduktiven Aminierung beginnt mit dem nukleophilen Angriff eines primären oder sekundären Amins auf den Carbonylkohlenstoff des 7-Fluorchinolin-6-carbaldehyds. Darauf folgt eine Dehydratisierung, die zu einem intermediären Imin oder Iminiumion führt. Dieses Intermediat wird dann in situ mit einem milden Reduktionsmittel, typischerweise Natriumtriacetoxyborhydrid (NaBH(OAc)₃), zum entsprechenden Amin reduziert.[4]

Natriumtriacetoxyborhydrid ist das Reagenz der Wahl für reduktive Aminierungen, da es mild und selektiv ist.[5][6][7] Es reduziert effizient das Imin-Intermediat in Gegenwart des Ausgangsaldehyds, wodurch Nebenreaktionen wie die Reduktion des Aldehyds zu einem Alkohol minimiert werden.[4][7]

Abbildung 1: Allgemeiner Arbeitsablauf der reduktiven Aminierung.

Detailliertes Protokoll

Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur reduktiven Aminierung von 7-Fluorchinolin-6-carbaldehyd mit einem primären oder sekundären Amin.

Materialien:

  • 7-Fluorchinolin-6-carbaldehyd

  • Ausgewähltes primäres oder sekundäres Amin

  • Natriumtriacetoxyborhydrid (NaBH(OAc)₃)

  • Wasserfreies 1,2-Dichlorethan (DCE)

  • Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Geeignete Lösungsmittel für die Säulenchromatographie (z. B. Hexan/Ethylacetat)

Vorgehensweise:

  • Reaktionsaufbau: Lösen Sie 7-Fluorchinolin-6-carbaldehyd (1,0 Äquiv.) in wasserfreiem DCE in einem trockenen Rundkolben, um eine Konzentration von ca. 0,1–0,2 M zu erreichen.

  • Zugabe des Amins: Geben Sie das ausgewählte Amin (1,0–1,2 Äquiv.) zur Lösung. Rühren Sie die Mischung 20–30 Minuten bei Raumtemperatur.

  • Zugabe des Reduktionsmittels: Fügen Sie Natriumtriacetoxyborhydrid (1,2–1,5 Äquiv.) vorsichtig in Portionen über 5–10 Minuten zum Reaktionsgemisch hinzu. Die Reaktion ist typischerweise exotherm.

  • Reaktionsüberwachung: Rühren Sie das Reaktionsgemisch bei Raumtemperatur. Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS), bis der Ausgangsaldehyd verbraucht ist. Die Reaktionszeiten können je nach Reaktivität des Amins von einigen Stunden bis über Nacht variieren.

  • Aufarbeitung: Nach Abschluss der Reaktion wird diese durch langsame Zugabe von gesättigter wässriger Natriumbicarbonatlösung gequencht. Rühren Sie kräftig für 15–30 Minuten, bis die Gasentwicklung aufhört.

  • Extraktion: Extrahieren Sie die wässrige Phase mit Dichlormethan oder Ethylacetat (3 x Volumen).

  • Trocknung und Reinigung: Kombinieren Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck. Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte Amin-Derivat zu isolieren.

Tabelle 1: Parameter für die reduktive Aminierung

ParameterEmpfohlener Bereich/WertBegründung
Stöchiometrie (Amin)1,0–1,2 Äquiv.Ein leichter Überschuss stellt die vollständige Bildung des Imins sicher.
Stöchiometrie (NaBH(OAc)₃)1,2–1,5 Äquiv.Ein Überschuss gewährleistet die vollständige Reduktion des Imin-Intermediats.
LösungsmittelWasserfreies DCEBevorzugtes aprotisches Lösungsmittel, das die wasserempfindlichen Reagenzien stabilisiert.[7]
TemperaturRaumtemperaturMilde Bedingungen, die für die meisten Substrate ausreichen und die Bildung von Nebenprodukten minimieren.
Reaktionszeit2–24 StundenAbhängig von der Reaktivität des Amins.

Wittig-Reaktion: Synthese von Alken-Derivaten

Die Wittig-Reaktion ist eine weit verbreitete Methode zur Synthese von Alkenen aus Aldehyden oder Ketonen.[8] Sie bietet eine zuverlässige Möglichkeit, eine Kohlenstoff-Kohlenstoff-Doppelbindung an der Position des ursprünglichen Carbonyls einzuführen.

Wissenschaftliche Begründung

Die Reaktion involviert ein Phosphoniumylid (Wittig-Reagenz), das mit dem 7-Fluorchinolin-6-carbaldehyd reagiert. Der Mechanismus wird oft als [2+2]-Cycloaddition beschrieben, bei der ein Oxaphosphetan-Intermediat gebildet wird. Dieses zerfällt dann zu dem gewünschten Alken und Triphenylphosphinoxid, wobei die Bildung des sehr stabilen Phosphinoxids die treibende Kraft der Reaktion ist.[8][9]

Die Stereochemie des resultierenden Alkens (E- oder Z-Isomer) hängt stark von der Art des verwendeten Ylids ab:

  • Stabilisierte Ylide (mit einer elektronenziehenden Gruppe) führen überwiegend zu (E)-Alkenen.[9]

  • Nicht-stabilisierte Ylide (mit einer Alkylgruppe) ergeben hauptsächlich (Z)-Alkene.[9]

Abbildung 2: Vereinfachter Mechanismus der Wittig-Reaktion.

Detaillierte Protokolle

Die Wahl des Protokolls hängt von der Stabilität des Ylids ab.

Protokoll 1: Synthese eines (E)-Alkens mit einem stabilisierten Ylid

  • Reaktionsaufbau: Lösen Sie 7-Fluorchinolin-6-carbaldehyd (1,0 Äquiv.) in einem geeigneten aprotischen Lösungsmittel wie Toluol oder THF.

  • Zugabe des Ylids: Fügen Sie ein stabilisiertes Ylid, wie z. B. (Carbethoxymethylen)triphenylphosphoran (1,1 Äquiv.), in einer Portion hinzu.

  • Reaktion: Erhitzen Sie das Reaktionsgemisch unter Rückfluss.

  • Überwachung und Aufarbeitung: Überwachen Sie die Reaktion mittels DC. Nach vollständigem Umsatz kühlen Sie die Mischung ab, entfernen das Lösungsmittel und reinigen das Produkt mittels Säulenchromatographie.[8]

Protokoll 2: Synthese eines (Z)-Alkens mit einem nicht-stabilisierten Ylid (in situ-Generierung)

  • Ylid-Generierung: Suspendieren Sie ein Alkyltriphenylphosphoniumsalz (1,2 Äquiv.) in wasserfreiem THF unter einer inerten Atmosphäre (Stickstoff oder Argon) in einem flammgetrockneten Kolben. Kühlen Sie die Suspension auf 0 °C. Fügen Sie langsam eine starke Base wie n-Butyllithium (n-BuLi, 1,1 Äquiv.) hinzu. Eine Farbänderung (oft zu tiefrot oder orange) zeigt die Bildung des Ylids an. Rühren Sie die Mischung 1 Stunde bei Raumtemperatur.[8]

  • Aldehyd-Zugabe: Kühlen Sie die Ylid-Lösung wieder auf 0 °C. Lösen Sie 7-Fluorchinolin-6-carbaldehyd (1,0 Äquiv.) in einer minimalen Menge wasserfreiem THF und fügen Sie es tropfenweise hinzu.

  • Reaktion: Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie, bis die DC-Analyse den vollständigen Verbrauch des Aldehyds anzeigt.

  • Quenchen und Aufarbeitung: Quenchen Sie die Reaktion vorsichtig durch langsame Zugabe einer gesättigten wässrigen Lösung von Ammoniumchlorid (NH₄Cl). Extrahieren Sie die wässrige Phase mit Ethylacetat. Trocknen und reinigen Sie das Produkt wie oben beschrieben.[8]

Tabelle 2: Parameter für die Wittig-Reaktion

ParameterStabilisiertes YlidNicht-stabilisiertes YlidBegründung
StereoselektivitätÜberwiegend (E)Überwiegend (Z)Die Reaktivität des Ylids bestimmt die Kinetik der Oxaphosphetan-Bildung und des Zerfalls.[9]
BaseNicht erforderlichStarke Base (z. B. n-BuLi, NaH)Stabile Ylide sind oft kommerziell erhältlich; instabile müssen in situ generiert werden.
TemperaturErhöht (Rückfluss)0 °C bis RaumtemperaturStabile Ylide sind weniger reaktiv und erfordern oft Erhitzen.
LösungsmittelToluol, THFTHF, EtherAprotische, wasserfreie Lösungsmittel sind entscheidend.

Knoevenagel-Kondensation: Synthese von α,β-ungesättigten Verbindungen

Die Knoevenagel-Kondensation ist eine Modifikation der Aldol-Kondensation und eine effiziente Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen.[10] Sie wird zur Synthese von α,β-ungesättigten Verbindungen durch Reaktion eines Aldehyds mit einer Verbindung, die eine aktive Methylengruppe enthält, verwendet.[11]

Wissenschaftliche Begründung

Die Reaktion beinhaltet eine nukleophile Addition einer aktiven Methylenverbindung (z. B. Malononitril, Ethylcyanoacetat) an die Carbonylgruppe des 7-Fluorchinolin-6-carbaldehyds, gefolgt von einer Dehydratisierungsreaktion.[10] Die Reaktion wird typischerweise durch eine schwache Base wie Piperidin oder ein Ammoniumsalz katalysiert. Die treibende Kraft ist die Bildung eines konjugierten π-Systems.

Abbildung 3: Mechanistischer Weg der Knoevenagel-Kondensation.

Detailliertes Protokoll

Dieses Protokoll beschreibt die Knoevenagel-Kondensation von 7-Fluorchinolin-6-carbaldehyd mit Malononitril.

Materialien:

  • 7-Fluorchinolin-6-carbaldehyd

  • Malononitril

  • Piperidin oder Ammoniumacetat (katalytische Menge)

  • Ethanol oder Toluol

Vorgehensweise:

  • Reaktionsaufbau: Lösen Sie 7-Fluorchinolin-6-carbaldehyd (1,0 Äquiv.) und Malononitril (1,0–1,1 Äquiv.) in Ethanol oder Toluol in einem Rundkolben.

  • Katalysatorzugabe: Fügen Sie eine katalytische Menge Piperidin (z. B. 0,1 Äquiv.) hinzu.

  • Reaktion: Rühren Sie die Mischung bei Raumtemperatur oder erhitzen Sie sie leicht (50–80 °C), um die Reaktionsgeschwindigkeit zu erhöhen.

  • Überwachung: Überwachen Sie den Fortschritt der Reaktion mittels DC. Das Produkt ist oft ein Feststoff, der aus der Reaktionsmischung ausfällt.

  • Isolierung: Nach Abschluss der Reaktion kühlen Sie die Mischung ab. Sammeln Sie das ausgefällte Produkt durch Filtration.

  • Reinigung: Waschen Sie den festen Rückstand mit kaltem Ethanol, um Verunreinigungen zu entfernen. Falls erforderlich, kann das Produkt durch Umkristallisation weiter gereinigt werden.

Tabelle 3: Parameter für die Knoevenagel-Kondensation

ParameterEmpfohlener Wert/BedingungBegründung
Aktive MethylenverbindungMalononitril, EthylcyanoacetatGängige Reagenzien mit ausreichend sauren Protonen.
KatalysatorPiperidin, AmmoniumacetatSchwache Basen, die die Selbstkondensation des Aldehyds verhindern.[10]
LösungsmittelEthanol, Toluol, lösungsmittelfreiDie Wahl des Lösungsmittels kann die Reaktionsgeschwindigkeit und die Produktausbeute beeinflussen.[7]
TemperaturRaumtemperatur bis 80 °CMilde Erwärmung kann erforderlich sein, um die Reaktion zu beschleunigen.

Synthese von fusionierten Heterocyclen

Die Aldehyd-Funktionalität von 7-Fluorchinolin-6-carbaldehyd ist ein ausgezeichneter Ausgangspunkt für die Konstruktion von fusionierten heterocyclischen Ringsystemen, wie z. B. Pyrazolo[4,3-f]chinolinen. Diese Gerüste sind in der medizinischen Chemie von großem Interesse.

Wissenschaftliche Begründung

Eine übliche Strategie zur Synthese von Pyrazolo[4,3-f]chinolinen beinhaltet die Kondensation des Aldehyds mit Hydrazin oder substituierten Hydrazinen.[10] Die Reaktion beginnt typischerweise mit der Bildung eines Hydrazons. Eine anschließende intramolekulare Cyclisierung, oft unter sauren oder thermischen Bedingungen, führt zur Bildung des Pyrazolrings, der an den Chinolin-Kern anelliert ist.

Detailliertes Protokoll (Beispiel: Synthese eines Pyrazolo[4,3-f]chinolin-Derivats)

Materialien:

  • 7-Fluorchinolin-6-carbaldehyd

  • Hydrazinhydrat oder Phenylhydrazin

  • Ethanol

  • Essigsäure (katalytisch)

Vorgehensweise:

  • Hydrazon-Bildung: Lösen Sie 7-Fluorchinolin-6-carbaldehyd (1,0 Äquiv.) in Ethanol in einem Rundkolben. Fügen Sie Hydrazinhydrat (1,1 Äquiv.) und eine katalytische Menge Essigsäure hinzu. Rühren Sie die Mischung bei Raumtemperatur oder unter leichtem Erwärmen, bis die Bildung des Hydrazons (mittels DC überwacht) abgeschlossen ist.

  • Cyclisierung: Erhitzen Sie das Reaktionsgemisch unter Rückfluss für mehrere Stunden. Die Cyclisierung kann auch durch Zugabe einer stärkeren Säure oder durch Erhitzen in einem hochsiedenden Lösungsmittel wie Diphenylether gefördert werden.

  • Isolierung und Reinigung: Kühlen Sie die Reaktionsmischung ab. Das Produkt kann ausfallen und durch Filtration isoliert werden. Alternativ entfernen Sie das Lösungsmittel und reinigen den Rückstand mittels Säulenchromatographie oder Umkristallisation.

Fazit und Ausblick

7-Fluorchinolin-6-carbaldehyd ist ein äußerst vielseitiger Baustein für die Synthese einer breiten Palette von Derivaten mit potenziellem therapeutischem Wert. Die in diesem Handbuch beschriebenen Reaktionen – reduktive Aminierung, Wittig-Reaktion, Knoevenagel-Kondensation und die Synthese von fusionierten Heterocyclen – stellen robuste und zuverlässige Methoden zur Modifikation dieses Gerüsts dar.

Die vorgestellten Protokolle bieten eine solide Grundlage für die weitere Erforschung und Optimierung. Forscher werden ermutigt, die Reaktionsbedingungen an ihre spezifischen Substrate und gewünschten Produkte anzupassen. Die systematische Derivatisierung von 7-Fluorchinolin-6-carbaldehyd wird zweifellos zur Entdeckung neuer Leitstrukturen in der Arzneimittelentwicklung beitragen und das Verständnis der Struktur-Wirkungs-Beziehungen innerhalb der Chinolon-Klasse vertiefen.

Referenzen

  • Vulcanchem. (n.d.). 7-Fluoroquinoline-6-carbaldehyde - 1185768-18-6. Abgerufen von --INVALID-LINK--

  • BenchChem. (2025). Application Notes: Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde. Abgerufen von --INVALID-LINK--

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References

The Strategic Utility of 7-Fluoroquinoline-6-carbaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Strategic Importance of Fluorination

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a unique framework for interacting with biological targets. The strategic incorporation of a fluorine atom, as seen in 7-Fluoroquinoline-6-carbaldehyde, significantly modulates the physicochemical and pharmacological properties of the molecule. Fluorine's high electronegativity can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The carbaldehyde group at the 6-position serves as a versatile synthetic handle, allowing for the facile introduction of diverse functionalities and the construction of complex bioactive molecules. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry, with a focus on practical, field-proven protocols.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic outcomes.

PropertyValueSource
CAS Number 1185768-18-6[2][3]
Molecular Formula C₁₀H₆FNO[3]
Molecular Weight 175.16 g/mol [3]
Appearance Solid[4]
Purity Typically ≥98%[2]
Storage Store at 2-8°C under an inert atmosphere[3]

Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Core Applications in the Synthesis of Bioactive Molecules

The aldehyde functionality of this compound is a gateway to a diverse array of chemical transformations crucial for drug discovery. Below are detailed protocols for key reactions, providing a foundation for the synthesis of novel therapeutic candidates.

Protocol 1: Reductive Amination for the Synthesis of Novel Amine Derivatives

Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds.[5] This protocol details the synthesis of a secondary amine derivative from this compound, a common structural motif in kinase inhibitors and other targeted therapies.

Workflow for Reductive Amination

G start This compound + Primary Amine imine Imine/Iminium Ion Formation (Methanol, Acetic Acid catalyst) start->imine Condensation reduction Reduction (Sodium Triacetoxyborohydride) imine->reduction In situ workup Aqueous Work-up & Extraction reduction->workup purification Purification (Column Chromatography) workup->purification product Final Secondary Amine Product purification->product

Caption: Reductive amination workflow.

Detailed Experimental Protocol:
  • Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add the desired primary amine (1.1 mmol, 1.1 eq).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) portion-wise to the reaction mixture. Caution: The addition may cause gas evolution.

  • Reaction Progression: Stir the reaction at room temperature for an additional 4-12 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL). Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired secondary amine.

Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds, leading to α,β-unsaturated products that are valuable intermediates in the synthesis of various heterocyclic and carbocyclic systems.[6][7] These products can serve as Michael acceptors for further derivatization.

Workflow for Knoevenagel Condensation

G start This compound + Active Methylene Compound condensation Base-Catalyzed Condensation (Piperidine or DABCO in Ethanol) start->condensation dehydration Dehydration condensation->dehydration In situ workup Precipitation & Filtration dehydration->workup product α,β-Unsaturated Product workup->product

Caption: Knoevenagel condensation workflow.

Detailed Experimental Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 mmol, 1.1 eq) in ethanol (15 mL).

  • Catalysis: Add a catalytic amount of a weak base, such as piperidine (0.1 mmol, 0.1 eq) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[8]

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to afford the purified α,β-unsaturated product. If necessary, the product can be further purified by recrystallization.

Protocol 3: Wittig Reaction for Olefination

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones.[9][10] This protocol outlines the formation of a vinyl-substituted fluoroquinoline, an important intermediate for further functionalization, for example, via Heck coupling or metathesis reactions.

Workflow for Wittig Reaction

G ylide_prep Phosphonium Ylide Generation (Phosphonium Salt + Strong Base) reaction Wittig Reaction (Anhydrous THF) ylide_prep->reaction aldehyde This compound aldehyde->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Alkene Product purification->product G start This compound reductive_amination Reductive Amination (Protocol 1) start->reductive_amination intermediate 6-(Aminomethyl)-7-fluoroquinoline reductive_amination->intermediate coupling Amide Coupling or SNAr Reaction intermediate->coupling scaffold Potential CSF-1R Inhibitor Scaffold coupling->scaffold

References

Application Note: 7-Fluoroquinoline-6-carbaldehyde as a Versatile Precursor in the Synthesis of Novel Fluoroquinolone Antibacterials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Core

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] Within this class, fluoroquinolones represent a critical group of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[4][5] The biological activity and pharmacokinetic profile of these drugs are profoundly influenced by the nature and position of substituents on the quinoline ring.[6][7] Specifically, modifications at the C-6 and C-7 positions are pivotal in determining antibacterial potency and spectrum.[8][9]

7-Fluoroquinoline-6-carbaldehyde has emerged as a highly valuable and versatile intermediate for the synthesis of new generations of fluoroquinolones.[10] Its structure is strategically designed:

  • A C-7 Fluorine: This atom can enhance cell penetration and DNA gyrase inhibition.

  • A C-6 Aldehyde Group: The formyl group is a reactive handle, enabling a diverse range of chemical transformations to introduce varied side chains and heterocyclic systems, crucial for exploring structure-activity relationships (SAR).[11][12][13]

This guide provides an in-depth exploration of the synthetic utility of this compound, detailing key reaction protocols and the underlying chemical principles for drug development professionals.

Physicochemical Properties and Handling

A thorough understanding of the starting material is critical for successful and reproducible synthesis.

PropertyValue
Chemical Name This compound
Molecular Formula C₁₀H₆FNO
Molecular Weight 175.16 g/mol
Appearance Typically a yellow to brown solid
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Chloroform, and Dimethylformamide (DMF). Limited solubility in alcohols.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the aldehyde.

Safety Precautions:

  • Handle in a fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the material safety data sheet (MSDS) for comprehensive hazard information.

Core Synthetic Transformations

The aldehyde functionality of this compound is the gateway to a multitude of synthetic pathways. Below are key, field-proven transformations for elaborating this core structure.

Reductive Amination: Introducing Amine Side Chains

Reductive amination is a highly efficient, one-pot method for forming C-N bonds, a staple in medicinal chemistry for introducing diverse amine-containing side chains.[14][15] The process involves the reaction of the aldehyde with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the target amine.[14]

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[14] Its mildness and steric bulk allow for the selective reduction of the protonated imine intermediate over the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[14][16] This selectivity is crucial for achieving high yields in a one-pot reaction.

  • Solvent: Anhydrous, non-protic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are preferred to prevent unwanted reactions with the reducing agent and to facilitate the formation of the imine intermediate by sequestering the water byproduct.[14]

  • Catalyst: A catalytic amount of acetic acid is often added to protonate the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine and accelerating imine formation.

Knoevenagel Condensation: Building α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds. It involves the reaction of the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[17][18] This reaction yields an α,β-unsaturated product, which can serve as a precursor for various heterocyclic rings through subsequent cyclization reactions.[19]

Causality of Experimental Choices:

  • Active Methylene Compounds: Reagents like malononitrile, ethyl cyanoacetate, or diethyl malonate are commonly used. The electron-withdrawing groups (e.g., -CN, -COOEt) increase the acidity of the methylene protons, allowing for easy deprotonation by a mild base.[17]

  • Catalyst: A weak base, such as piperidine or triethylamine ([Et₃N]), is used as a catalyst.[17][20] A strong base would risk promoting self-condensation of the aldehyde.[17] The base facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the aldehyde.[21] Ionic liquids like [Et₃NH][HSO₄] have also been shown to be effective, green catalysts for this transformation.[19][20]

Detailed Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol describes the synthesis of N-((7-fluoroquinolin-6-yl)methyl)aniline as a representative example.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification s1 Dissolve this compound (1.0 eq) in anhydrous DCE. s2 Add Aniline (1.1 eq). s1->s2 s3 Stir at room temperature for 30 min. s2->s3 r1 Add NaBH(OAc)₃ (1.5 eq) in portions. s3->r1 r2 Stir at room temperature for 12-24h. r1->r2 r3 Monitor by TLC/LC-MS. r2->r3 w1 Quench with sat. NaHCO₃ (aq). r3->w1 w2 Extract with DCM. w1->w2 w3 Dry (Na₂SO₄), filter, concentrate. w2->w3 w4 Purify by column chromatography. w3->w4

Caption: Reductive Amination Workflow.

Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Amine Addition: Add the desired primary or secondary amine (e.g., aniline, 1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in small portions over 10 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired secondary or tertiary amine.[14]

Protocol 2: General Procedure for Knoevenagel Condensation

This protocol details the synthesis of (E)-2-((7-fluoroquinolin-6-yl)methylene)malononitrile.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Condensation cluster_workup Isolation s1 Dissolve this compound (1.0 eq) and Malononitrile (1.0 eq) in Ethanol. s2 Add Piperidine (0.1 eq). r1 Stir at room temperature for 2-4h. s2->r1 r2 Monitor for precipitate formation or by TLC. r1->r2 w1 Cool mixture in an ice bath. r2->w1 w2 Collect precipitate by vacuum filtration. w1->w2 w3 Wash solid with cold Ethanol. w2->w3 w4 Dry under vacuum. w3->w4

Caption: Knoevenagel Condensation Workflow.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.0 eq) in a suitable solvent like ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the formation of a precipitate as the product is formed. Monitor the reaction by TLC (typically complete within 2-4 hours).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove residual reactants and catalyst. Dry the product under vacuum to yield the pure condensed product. Further purification via recrystallization can be performed if necessary.

Data Summary and Expected Outcomes

The versatility of this compound allows for the generation of a library of compounds. The table below illustrates potential derivatives and their synthetic routes.

Starting MaterialReagentReaction TypeExpected ProductTypical Yield (%)
This compoundPiperazineReductive Amination6-(Piperazin-1-ylmethyl)-7-fluoroquinoline75-90%
This compoundEthyl CyanoacetateKnoevenagel CondensationEthyl (E)-2-cyano-3-(7-fluoroquinolin-6-yl)acrylate85-95%
This compoundMorpholineReductive Amination4-((7-Fluoroquinolin-6-yl)methyl)morpholine80-92%
This compoundDiethyl MalonateKnoevenagel CondensationDiethyl 2-((7-fluoroquinolin-6-yl)methylene)malonate80-90%

Conclusion

This compound stands out as a strategic and highly adaptable building block in the rational design of novel fluoroquinolone derivatives. The reactivity of its C-6 aldehyde group, particularly through robust and high-yielding reactions like reductive amination and Knoevenagel condensation, provides medicinal chemists with a reliable platform to systematically modify the quinoline core. This enables the fine-tuning of steric and electronic properties to optimize antibacterial activity, selectivity, and ADME profiles, thereby accelerating the discovery of next-generation anti-infective agents.

References

Section 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

< < Application Notes & Protocols for the Analytical Determination of 7-Fluoroquinoline-6-carbaldehyde

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the characterization of this compound (CAS 1185768-18-6), a key heterocyclic building block in organic and medicinal chemistry.[1] We present detailed, field-proven protocols for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). The causality behind critical experimental choices is explained, ensuring that each protocol serves as a robust, self-validating system for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted quinoline derivative featuring a fluorine atom at the C7 position and a reactive aldehyde group at C6.[1] The quinoline core is a prevalent scaffold in numerous pharmacologically active compounds, and the presence of a fluorine substituent can significantly modulate a molecule's electronic properties, metabolic stability, and binding affinity.[1][2] The aldehyde functional group serves as a versatile handle for further synthetic transformations. Given its importance, the unambiguous structural confirmation and rigorous purity assessment of this compound are paramount for ensuring the integrity and reproducibility of downstream applications. This guide establishes a tripartite analytical strategy to achieve this.

NMR spectroscopy is the cornerstone technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Principle & Rationale

The protocols described adhere to international standards for data acquisition and reporting.[3][4] The choice of solvent is critical; Deuterated chloroform (CDCl₃) is recommended as a first-line choice due to its excellent solubilizing power for many organic compounds, low cost, and ease of removal post-analysis.[5][6][7] If solubility is an issue, deuterated acetone (Acetone-d₆) or dimethyl sulfoxide (DMSO-d₆) are suitable alternatives.[5][8] Tetramethylsilane (TMS) is used as the internal standard for ¹H and ¹³C NMR, providing a universal reference point (δ = 0.00 ppm) for chemical shifts as recommended by IUPAC.[3][9]

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean vial.[5]

    • Ensure the sample is fully dissolved. If necessary, gently warm or sonicate the mixture.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of TMS as an internal standard.

  • Instrument Setup & Data Acquisition:

    • Acquire spectra on a 400 MHz (or higher) NMR spectrometer. The field strength should always be noted.[3]

    • Tune and shim the probe to the specific sample and solvent.

    • For ¹H NMR: Acquire data with a spectral width of -2 to 12 ppm. Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire data with a spectral width of -10 to 200 ppm. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

    • For ¹⁹F NMR (optional but recommended): Acquire data to confirm the presence and environment of the fluorine atom.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks in the ¹H NMR spectrum. The solvent peak should not be the largest peak in the spectrum.[3]

Expected Spectral Data & Interpretation

The following table summarizes the predicted chemical shifts (δ) for this compound. These values are based on the known effects of substituents on the quinoline ring system.

Atom Technique Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale
-CHO¹H NMR~10.2Singlet (s)-Aldehyde proton, highly deshielded.
H-2¹H NMR~8.9Doublet of doublets (dd)J ≈ 4.5, 1.5Adjacent to ring nitrogen.
H-4¹H NMR~8.2Doublet (d)J ≈ 8.5Typical aromatic proton.
H-5¹H NMR~8.0Doublet (d)J(H-F) ≈ 9.0Coupled to fluorine.
H-8¹H NMR~7.8Doublet (d)J(H-F) ≈ 6.0Coupled to fluorine.
H-3¹H NMR~7.5Doublet of doublets (dd)J ≈ 8.5, 4.5Coupled to H-2 and H-4.
-CHO¹³C NMR~191Aldehyde carbonyl carbon.
Aromatic C¹³C NMR115-165Multiple signals expected in the aromatic region. The C-F bond will induce splitting.

Workflow Visualization

NMR_Workflow Diagram 1: NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in 0.6 mL Deuterated Solvent + TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Probe Transfer->Tune Acq_H1 Acquire ¹H Spectrum Tune->Acq_H1 Acq_C13 Acquire ¹³C Spectrum Tune->Acq_C13 Process Fourier Transform, Phase & Baseline Correction Acq_H1->Process Acq_C13->Process Calibrate Calibrate to TMS (0.00 ppm) Process->Calibrate Analyze Assign Peaks, Determine Structure Calibrate->Analyze HPLC_Workflow Diagram 2: HPLC Purity Analysis Workflow cluster_prep Preparation cluster_run Chromatographic Run cluster_data Data Analysis Prep_MP Prepare Mobile Phases (A: 0.1% FA in H₂O, B: ACN) Filter Filter all solutions (0.45 µm) Prep_MP->Filter Prep_Sample Prepare Standard & Sample (0.1 mg/mL in 50:50 ACN/H₂O) Prep_Sample->Filter Equilibrate Equilibrate C18 Column Filter->Equilibrate SST Perform System Suitability Test (5x Standard Injections) Equilibrate->SST Analyze Inject Sample SST->Analyze Check_SST Verify SST Criteria (RSD ≤ 2.0%, Tailing, Plates) Analyze->Check_SST Integrate Integrate Chromatogram Check_SST->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate MS_Workflow Diagram 3: LC-MS Identity Confirmation Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Interpretation Inject Inject Sample onto HPLC System (Sec. 2 Protocol) Separate Separate Analyte from Matrix Inject->Separate Ionize Ionize Eluent via ESI (+) Separate->Ionize To MS Inlet Analyze_Mass Analyze Ions (m/z 50-500) Ionize->Analyze_Mass Detect Detect Ions Analyze_Mass->Detect Extract_Chromo Extract Ion Chromatogram for m/z 176.05 Detect->Extract_Chromo Verify_Mass Verify Mass Spectrum of Corresponding Peak Extract_Chromo->Verify_Mass Confirm Confirm Identity Verify_Mass->Confirm

References

Application Notes and Protocols for the Synthesis of Novel Schiff Bases from 7-Fluoroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Integration of the Fluoroquinolone Scaffold into Schiff Base Chemistry for Drug Discovery

Schiff bases, compounds characterized by the azomethine functional group (-C=N-), represent a cornerstone in medicinal chemistry and drug development.[1] Their synthetic accessibility and the tunable electronic and steric properties of the imine linkage make them privileged scaffolds for interacting with a wide array of biological targets.[2] The quinoline ring system, particularly the fluoroquinolone core, is a well-established pharmacophore found in numerous antibacterial agents.[3] The incorporation of a fluorine atom at the 7-position of the quinoline ring is known to significantly enhance antimicrobial potency.[4] By combining the 7-fluoroquinoline-6-carbaldehyde moiety with various primary amines, we can generate a library of novel Schiff bases with significant potential for applications in antimicrobial, anticancer, and antiviral drug discovery.[2][5]

This guide provides a comprehensive experimental framework for the synthesis, purification, and characterization of Schiff bases derived from this compound. The protocols herein are designed to be robust and reproducible, while also offering insights into the underlying chemical principles to empower researchers in their drug development endeavors.

Chemical Reaction and Mechanism

The formation of a Schiff base is a reversible condensation reaction between an aldehyde or ketone and a primary amine. The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by dehydration to yield the final imine product.[4] This reaction is typically catalyzed by a small amount of acid, which facilitates the protonation of the hydroxyl group in the hemiaminal, making it a better leaving group (water).[6]

Diagram of the General Reaction Mechanism

Schiff_Base_Mechanism Mechanism of Schiff Base Formation R_CHO This compound Hemiaminal Hemiaminal Intermediate R_CHO->Hemiaminal Nucleophilic Attack R_NH2 Primary Amine (R'-NH₂) R_NH2->Hemiaminal Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal + H⁺ Schiff_Base Schiff Base (Imine) Protonated_Hemiaminal->Schiff_Base - H₂O Water H₂O H_plus H⁺ (catalyst) Schiff_Base->H_plus - H⁺ Workflow Experimental Workflow for Schiff Base Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization Setup 1. Reaction Setup (Aldehyde in Ethanol) Add_Amine 2. Add Primary Amine Setup->Add_Amine Add_Catalyst 3. Add Acetic Acid Add_Amine->Add_Catalyst Reflux 4. Reflux for 4-6h (Monitor by TLC) Add_Catalyst->Reflux Cooling 5. Cool to Room Temp. Reflux->Cooling Isolation 6. Isolate Crude Product (Filtration/Precipitation) Cooling->Isolation Purification 7. Recrystallization Isolation->Purification Drying 8. Dry under Vacuum Purification->Drying Analysis 9. Spectroscopic Analysis (FT-IR, NMR, MS) Drying->Analysis

References

Application Notes and Protocols for 7-Fluoroquinoline-6-carbaldehyde in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Circumventing Quinolone Resistance

The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, prized for its broad spectrum of activity and favorable pharmacokinetic profiles. The mechanism of action, primarily the inhibition of bacterial DNA gyrase and topoisomerase IV, is well-established.[1][2] Structural modifications to the quinolone core have historically yielded generational improvements in potency and spectrum. Notably, the introduction of a fluorine atom at the C-6 position was a watershed moment, dramatically enhancing DNA gyrase inhibition and cellular penetration.[2][3][4] While the C-7 position has been the primary site for modifications to modulate the antibacterial spectrum,[4] the exploration of other positions on the quinolone scaffold remains a promising avenue for the discovery of novel agents, particularly those active against resistant strains.

This document introduces 7-Fluoroquinoline-6-carbaldehyde , a versatile and reactive intermediate, as a platform for generating novel libraries of quinolone-based antibacterial agents. The presence of a carbaldehyde group at the C-6 position, adjacent to the critical C-7 position, offers a unique chemical handle for derivatization, allowing for the exploration of novel structure-activity relationships (SAR). This guide provides a comprehensive overview of its synthetic rationale, protocols for its derivatization, and a suite of detailed methodologies for the comprehensive antibacterial evaluation of the resulting compounds.

Scientific Rationale: The Strategic Importance of the C-6 Aldehyde

The foundational hypothesis for the utility of this compound rests on two key principles:

  • Conservation of the Fluoroquinolone Pharmacophore : The core quinoline nucleus with a C-7 fluorine atom is retained, preserving the fundamental interactions with the target enzymes, DNA gyrase and topoisomerase IV.[5] The fluorine atom at C-7 is anticipated to contribute to the intrinsic activity, similar to the well-documented effect of the C-6 fluorine in traditional fluoroquinolones.[3][4]

  • Chemical Versatility of the Aldehyde Group : The aldehyde at C-6 serves as a versatile electrophilic center for a wide array of chemical transformations. This allows for the introduction of diverse chemical moieties in close proximity to the C-7 position, which is known to influence the spectrum of activity.[4] This strategic placement allows for the synthesis of derivatives with novel interactions within the enzyme-DNA complex, potentially overcoming existing resistance mechanisms.

The primary application of this compound is therefore as a key intermediate for the synthesis of libraries of novel quinolone derivatives. The subsequent sections provide detailed protocols for this synthetic diversification and the subsequent biological evaluation.

Synthesis of this compound

Proposed Synthetic Protocol: Vilsmeier-Haack Formylation

This protocol describes a hypothetical, yet chemically sound, method for the synthesis of the title compound.

Principle: The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic ring.

Step-by-Step Protocol:

  • Preparation of the Vilsmeier Reagent:

    • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring.

    • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation Reaction:

    • Dissolve the starting material, 7-fluoroquinoline (1 equivalent), in a minimal amount of DMF.

    • Add the solution of 7-fluoroquinoline to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The crude product may precipitate out of the solution. If so, collect the solid by filtration.

    • If the product remains in solution, extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.

Derivatization of this compound: Building a Library

The aldehyde functionality of this compound is a gateway to a diverse range of derivatives. The following diagram and protocol outline a key derivatization strategy: reductive amination.

G cluster_0 Library Synthesis via Reductive Amination A This compound C Formation of Iminium Ion Intermediate A->C Reaction B Primary or Secondary Amine (R1R2NH) B->C E Novel 6-(Aminomethyl)-7-fluoroquinoline Derivative C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3) D->E

Caption: Reductive amination workflow for derivatization.

Protocol: Reductive Amination for Library Synthesis

Principle: This reaction proceeds in two stages: the formation of a Schiff base (or iminium ion) between the aldehyde and an amine, followed by its reduction to the corresponding amine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.

Step-by-Step Protocol:

  • Reaction Setup:

    • To a solution of this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 equivalents).

    • If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) to liberate the free amine.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction:

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture. This reagent is moisture-sensitive, so handle it in a dry environment.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting amine derivative by column chromatography or preparative HPLC.

Protocols for Antibacterial Evaluation

A systematic evaluation of the antibacterial potential of the newly synthesized derivatives is crucial. The following protocols outline a tiered approach, from initial screening to mechanistic investigation.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standardized and widely used technique.[7][8][9]

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in MHB to obtain a range of concentrations. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) P. aeruginosa MIC (µg/mL)
Ciprofloxacin0.50.0150.25
Derivative 110.54
Derivative 20.250.1252
Derivative 3816>64
This is an example data table.
Protocol 2: Bacterial Growth Kinetics Assay

Principle: This assay provides a more detailed understanding of the compound's effect on bacterial growth over time, distinguishing between bactericidal and bacteriostatic effects.[10][11][12][13]

G cluster_0 Bacterial Growth Kinetics Workflow A Prepare Bacterial Inoculum B Dispense into 96-well plate with compound concentrations (e.g., 0.5x, 1x, 2x MIC) A->B C Incubate in a plate reader with shaking B->C D Measure Optical Density (e.g., OD600) at regular intervals (e.g., every 30 min) C->D E Plot OD vs. Time to generate growth curves D->E

Caption: Workflow for bacterial growth kinetics assay.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a standardized bacterial inoculum as described for the MIC assay.

    • In a 96-well plate, add 190 µL of MHB containing the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to triplicate wells. Include a no-compound control.

  • Inoculation and Measurement:

    • Add 10 µL of the bacterial inoculum to each well.

    • Place the plate in a microplate reader capable of maintaining a constant temperature (37°C) and shaking.

    • Measure the optical density at 600 nm (OD₆₀₀) of each well every 30 minutes for 24 hours.

  • Data Analysis:

    • Subtract the initial OD₆₀₀ reading from all subsequent readings for each well.

    • Plot the average OD₆₀₀ for each concentration against time to generate growth curves.

    • Analyze the curves to determine the effect on the lag phase, exponential growth rate, and maximum cell density.

Protocol 3: Mechanism of Action - DNA Gyrase and Topoisomerase IV Inhibition Assays

Principle: To confirm that the novel derivatives retain the classical quinolone mechanism of action, in vitro assays with purified DNA gyrase and topoisomerase IV are essential. These assays typically measure the inhibition of DNA supercoiling (for gyrase) or decatenation (for topoisomerase IV).[1][14][15][16]

DNA Gyrase Supercoiling Inhibition Assay Protocol:

  • Reaction Mixture:

    • Prepare a reaction mix containing assay buffer (typically including Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), relaxed plasmid DNA (e.g., pBR322), and the test compound at various concentrations.

    • Keep the mixture on ice.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding a pre-determined optimal amount of purified DNA gyrase.

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing SDS and a loading dye.

    • Analyze the DNA products by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

    • Visualize the DNA bands using a DNA stain (e.g., ethidium bromide) under UV light.

    • Quantify the band intensities to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the supercoiling activity).

Topoisomerase IV Decatenation Inhibition Assay Protocol:

  • Reaction Mixture:

    • Prepare a reaction mix containing assay buffer, catenated kinetoplast DNA (kDNA), and the test compound at various concentrations.

    • Keep the mixture on ice.

  • Enzyme Addition and Incubation:

    • Start the reaction by adding purified topoisomerase IV.

    • Incubate at 37°C for 30 minutes.

  • Termination and Analysis:

    • Terminate the reaction with a stop buffer.

    • Separate the DNA products by agarose gel electrophoresis. Decatenated, circular DNA migrates faster than the large kDNA network.

    • Visualize and quantify the bands to determine the IC₅₀ value for decatenation inhibition.

Conclusion and Future Directions

This compound represents a promising and strategically designed scaffold for the development of next-generation quinolone antibiotics. Its unique chemical functionality opens the door to a vast and unexplored chemical space, offering the potential to generate derivatives with improved potency, an expanded spectrum of activity, and the ability to overcome existing resistance mechanisms. The protocols detailed in this guide provide a robust framework for the synthesis, derivatization, and comprehensive biological evaluation of novel compounds derived from this platform. By systematically applying these methodologies, researchers can efficiently navigate the early stages of the drug discovery pipeline and identify promising new candidates for the fight against bacterial infections.

References

7-Fluoroquinoline-6-carbaldehyde as a precursor for herbicidal agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 7-Fluoroquinoline-6-carbaldehyde as a Versatile Precursor for the Synthesis of Novel Herbicidal Agents

Introduction: The Strategic Importance of Fluorinated Quinolines in Agrochemicals

The quinoline scaffold is a privileged heterocyclic structure that is not only prevalent in pharmaceuticals but also demonstrates significant potential in modern agricultural science.[1] Its derivatives are being explored for a range of applications, including as pesticides, fungicides, and herbicides.[1][2] A key strategy in modern agrochemical design is the introduction of fluorine atoms into lead compounds.[3][4] The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's biological efficacy.[5] These enhancements often manifest as increased metabolic stability, improved lipophilicity for better tissue penetration, and stronger binding affinity to target enzymes or receptors.[5][6]

This application note details the utility of This compound as a pivotal precursor for synthesizing a class of potent herbicides: quinoline carboxylic acids. The aldehyde functional group at the 6-position is a versatile chemical handle that can be readily converted into a carboxylic acid moiety. This transformation is particularly significant because quinoline carboxylic acids are known to function as synthetic auxin herbicides, a well-established and effective mode of action for weed control.[7][8][9] We provide detailed, validated protocols for the synthesis of the precursor and its conversion into a model herbicidal agent, 7-Fluoroquinoline-6-carboxylic acid , establishing a robust workflow for researchers in agrochemical discovery.

Part 1: Synthesis and Characterization of the Precursor

The synthesis of this compound is a critical first step. While various methods for quinoline synthesis exist, such as the Skraup or Doebner-von Miller reactions, a highly effective and regioselective method for introducing the carbaldehyde group onto an existing quinoline ring is the Vilsmeier-Haack reaction.[10][11][12][13] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to achieve electrophilic formylation of electron-rich aromatic rings.[14]

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol assumes the availability of 7-fluoroquinoline as the starting material.

Causality: The Vilsmeier-Haack reaction is chosen for its efficiency in formylating activated aromatic systems.[15] The electron-donating character of the fused benzene ring in the quinoline system directs the formylation, and while multiple positions are possible, the 6-position is a common site for electrophilic substitution. Anhydrous conditions are critical as the Vilsmeier reagent is highly moisture-sensitive.

Materials:

  • 7-Fluoroquinoline

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction: Dissolve 7-fluoroquinoline (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by the dropwise addition of saturated NaHCO₃ solution until the pH is neutral (~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield this compound as a solid.

Characterization Data (Predicted)

The identity and purity of the synthesized precursor must be confirmed using standard analytical techniques.[16]

Parameter Expected Value for this compound
Molecular Formula C₁₀H₆FNO
Molecular Weight 175.16 g/mol [17]
Appearance Pale yellow to white solid
¹H NMR (CDCl₃, 400 MHz) δ 10.5 (s, 1H, -CHO), 9.0 (dd, 1H), 8.5 (d, 1H), 8.2 (d, 1H), 7.8 (d, 1H), 7.5 (dd, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 190.5 (CHO), 162.0 (C-F, d), 152.0, 149.0, 137.0, 130.0, 128.5, 125.0 (d), 122.0, 115.0 (d)
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1690 (C=O stretch), ~1600, 1500 (C=C), ~1250 (C-F)[18]
Mass Spec (ESI+) m/z 176.05 [M+H]⁺

Part 2: Application in Herbicide Synthesis

The 6-carbaldehyde group is an ideal synthon for conversion to a 6-carboxylic acid, a key pharmacophore for synthetic auxin herbicides.[19][20] This oxidation can be achieved using various modern, mild, and efficient protocols that offer high yields and good functional group tolerance.[21][22]

Protocol 2: Oxidation to 7-Fluoroquinoline-6-carboxylic Acid

This protocol uses Oxone®, a stable, non-toxic, and effective oxidizing agent, for a green and efficient transformation.[23]

Causality: The Pinnick oxidation (using sodium chlorite) is a classic method, but can sometimes lead to chlorinated byproducts with electron-rich aromatics.[24] Oxone (potassium peroxymonosulfate) provides a metal-free and often cleaner alternative for converting aromatic aldehydes to carboxylic acids.[22][23] The reaction is typically performed in an aqueous or mixed solvent system.

Materials:

  • This compound

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Acetone

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 10:1 mixture of acetone and water.

  • Oxidation: Add Oxone® (2.0 eq) to the solution in portions over 15 minutes. Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until all the starting aldehyde has been consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding a saturated solution of sodium sulfite. Remove the acetone under reduced pressure.

  • Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. The carboxylic acid product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any remaining salts.

  • Drying: Dry the solid product in a vacuum oven to yield pure 7-Fluoroquinoline-6-carboxylic acid. If needed, further purification can be achieved by recrystallization from an appropriate solvent like ethanol/water.

Characterization Data (Predicted)
Parameter Expected Value for 7-Fluoroquinoline-6-carboxylic Acid
Molecular Formula C₁₀H₆FNO₂
Molecular Weight 191.16 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 400 MHz) δ 13.5 (br s, 1H, -COOH), 9.0 (dd, 1H), 8.6 (d, 1H), 8.3 (d, 1H), 8.0 (d, 1H), 7.7 (dd, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 167.0 (COOH), 161.0 (C-F, d), 151.0, 148.0, 138.0, 131.0, 129.0, 126.0 (d), 123.0, 116.0 (d)
IR (KBr, cm⁻¹) ~3400-2500 (broad O-H stretch), ~1700 (C=O stretch), ~1600, 1500 (C=C), ~1250 (C-F)
Mass Spec (ESI-) m/z 190.03 [M-H]⁻

Part 3: Scientific Rationale & Visualization

Herbicidal Mode of Action: Synthetic Auxin

The synthesized 7-fluoroquinoline-6-carboxylic acid is designed to function as a synthetic auxin herbicide. Natural auxins (like indole-3-acetic acid) are plant hormones that regulate growth and development.[8] Synthetic auxin herbicides mimic these hormones but are not easily metabolized by the plant.[8] At the high concentrations applied during herbicide use, they overwhelm the plant's normal hormonal pathways, leading to uncontrolled, disorganized growth, and ultimately, plant death.[7] The carboxylic acid group is essential for this activity, as it is believed to be the primary site of interaction with the auxin signaling pathway receptors.

Structure-Activity Relationship (SAR) Insights

The design of this herbicidal agent leverages key SAR principles:

  • Quinoline Core: Provides the necessary structural scaffold for receptor binding.

  • Carboxylic Acid (at C6): The essential functional group that mimics natural auxin and drives the herbicidal effect.

  • Fluorine (at C7): The C-F bond is highly stable to metabolic degradation, potentially increasing the herbicide's persistence and efficacy in the field.[6] It also increases lipophilicity, which can aid in transport across plant cell membranes.[5]

Visualizations

G cluster_0 Synthesis Workflow START 7-Fluoroquinoline PRECURSOR This compound START->PRECURSOR Protocol 1: Vilsmeier-Haack Formylation HERBICIDE 7-Fluoroquinoline-6-carboxylic Acid PRECURSOR->HERBICIDE Protocol 2: Oxidation END Herbicide Candidate HERBICIDE->END Characterization & Screening

References

Application Notes and Protocols: A Scalable Synthesis of 7-Fluoroquinoline-6-carbaldehyde for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Fluoroquinoline-6-carbaldehyde in Modern Drug Discovery

This compound is a key heterocyclic building block in medicinal chemistry.[1] Its quinoline core is a prevalent scaffold in numerous biologically active compounds, while the fluorine and aldehyde functionalities provide avenues for diverse chemical modifications. The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate, and the aldehyde group serves as a versatile handle for introducing various pharmacophores.[1] Consequently, a reliable and scalable synthesis of this compound is of significant interest to researchers and professionals in drug development.

This comprehensive guide details a robust, two-step synthetic route for the scale-up production of this compound. The synthesis commences with the well-established Gould-Jacobs reaction to construct the 7-fluoroquinoline core, followed by a regioselective Vilsmeier-Haack formylation to introduce the aldehyde at the 6-position. This document provides not only detailed, step-by-step protocols but also delves into the mechanistic rationale behind the chosen synthetic strategy, safety considerations for scale-up, and thorough characterization of the final product.

Synthetic Strategy Overview

The synthesis is designed as a two-part process, optimized for scalability and efficiency.

Synthetic_Workflow cluster_Step1 PART 1: Gould-Jacobs Quinolone Synthesis cluster_Step2 PART 2: Vilsmeier-Haack Formylation Start 3-Fluoroaniline + Diethyl ethoxymethylenemalonate Intermediate1 Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate Start->Intermediate1 Condensation & Thermal Cyclization Intermediate2 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid Intermediate1->Intermediate2 Saponification Intermediate3 7-Fluoroquinoline Intermediate2->Intermediate3 Decarboxylation FinalProduct This compound Intermediate3->FinalProduct Formylation (POCl₃, DMF)

Figure 1: Overall synthetic workflow for this compound.

PART 1: Scale-up Synthesis of 7-Fluoroquinoline

The initial phase of the synthesis focuses on the construction of the 7-fluoroquinoline core via the Gould-Jacobs reaction. This classic method is a reliable approach for preparing quinolines and their 4-hydroxy derivatives.[2]

Step 1.1: Condensation and Thermal Cyclization to Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate

The synthesis begins with the condensation of 3-fluoroaniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to form the quinolone ring system.[3]

Protocol:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Condensation: Heat the mixture to 140-150°C with vigorous stirring for 2 hours. The reaction is typically performed neat (without a solvent).[3]

  • Cyclization: To the hot reaction mixture, add a high-boiling point solvent such as diphenyl ether (approximately 3-4 volumes relative to the aniline). Heat the solution to 250-260°C and maintain this temperature for 30-60 minutes to effect cyclization.

  • Isolation: Cool the reaction mixture to below 100°C and add hexane or a similar non-polar solvent to precipitate the product. Filter the solid, wash with hexane to remove the diphenyl ether, and dry under vacuum.

Step 1.2: Saponification to 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base.

Protocol:

  • Reaction Setup: Suspend the crude ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide (excess, e.g., 3-4 eq).

  • Hydrolysis: Heat the mixture to reflux (around 100°C) and stir until the reaction is complete (typically 2-4 hours, monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Isolation: Filter the solid product, wash with cold water, and dry thoroughly.

Step 1.3: Decarboxylation to 7-Fluoroquinoline

The carboxylic acid is decarboxylated at high temperature to yield the desired 7-fluoroquinoline. The rate of decarboxylation can be influenced by the stability of the resulting carbanion intermediate.[4]

Protocol:

  • Reaction Setup: Place the dry 7-fluoro-4-hydroxyquinoline-3-carboxylic acid in a suitable high-temperature reactor.

  • Decarboxylation: Heat the solid to a temperature above its melting point, typically in the range of 250-280°C, until gas evolution (CO₂) ceases. The reaction can be monitored by observing the cessation of bubbling.

  • Purification: The crude 7-fluoroquinoline can be purified by vacuum distillation.

ParameterStep 1.1 (Cyclization)Step 1.2 (Saponification)Step 1.3 (Decarboxylation)
Key Reagents 3-Fluoroaniline, EMMENaOHHeat
Solvent Diphenyl etherWaterNone
Temperature 250-260°C100°C250-280°C
Typical Yield 75-85%90-95%80-90%

Table 1: Key reaction parameters for the synthesis of 7-Fluoroquinoline.

PART 2: Vilsmeier-Haack Formylation of 7-Fluoroquinoline

The second part of the synthesis involves the introduction of a formyl group at the 6-position of the 7-fluoroquinoline core using the Vilsmeier-Haack reaction. This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5]

Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (in this case, N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5] This electrophilic species then attacks the aromatic ring.

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Quinoline 7-Fluoroquinoline Iminium_Intermediate Iminium Intermediate Quinoline->Iminium_Intermediate + Vilsmeier Reagent (Electrophilic Attack) Aldehyde This compound Iminium_Intermediate->Aldehyde Hydrolysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluoroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Fluoroquinoline-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthetic procedure. The following information is structured in a question-and-answer format to directly address specific challenges you may face.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Vilsmeier-Haack reaction to synthesize this compound has a very low yield or failed completely. What are the potential causes and how can I improve it?

A1: This is a common challenge. The Vilsmeier-Haack reaction, while powerful for formylating electron-rich aromatic rings, is sensitive to several factors.[1][2] Here’s a systematic approach to troubleshooting:

1. Reagent Quality and Stoichiometry: The Foundation of Success

The reaction's success hinges on the efficient in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4]

  • Actionable Insight:

    • Use fresh, anhydrous DMF. Old or wet DMF can decompose to dimethylamine, which will react with and consume your Vilsmeier reagent.[5] A simple sniff test can be indicative; if it smells strongly of fish (dimethylamine), it's time for a fresh bottle.

    • Ensure your POCl₃ is fresh and has been stored under anhydrous conditions. POCl₃ is highly reactive with moisture.

    • Optimize molar ratios. An excess of the Vilsmeier reagent is often necessary. For quinoline syntheses, a higher molar ratio of POCl₃ to the substrate can significantly improve yields.[1] Start with a POCl₃:DMF:substrate ratio of 3:3:1 and optimize from there.

2. Substrate Reactivity: The Electronic Tug-of-War

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The fluorine atom at the 7-position is an electron-withdrawing group, which deactivates the quinoline ring system towards electrophilic attack, making the reaction inherently more challenging than with electron-rich substrates.[6][7]

  • Actionable Insight:

    • Increase Reaction Temperature and Time: Deactivated substrates often require more forcing conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times can range from a few hours to overnight at temperatures between 60-80 °C.[1][8]

    • Starting Material: The most common precursor is 7-fluoroquinoline. Ensure its purity before starting the reaction.

3. Reaction Quenching and Work-up: Preserving Your Product

The hydrolysis of the intermediate iminium salt to the final aldehyde is a critical step.[3][6]

  • Actionable Insight:

    • Controlled Quenching: Pouring the hot reaction mixture directly onto crushed ice is often recommended.[1][9] This rapid cooling and hydrolysis can promote the precipitation of the product.

    • pH Adjustment: After quenching, the solution will be highly acidic. Careful basification is crucial. While sodium bicarbonate can be used, reaching a neutral or slightly basic pH might require a stronger base like sodium hydroxide.[9] This step is vital for the complete hydrolysis of the iminium intermediate. Be cautious, as excessive heat generation during neutralization can degrade the product. Perform this step in an ice bath.

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?

A2: The formation of multiple products is often related to the reactivity of the quinoline ring and the Vilsmeier reagent.

1. Isomers and Di-formylated Products
  • Positional Isomers: While formylation is expected at the 6-position due to the directing effects of the quinoline nitrogen and the fluorine atom, minor amounts of other isomers might form.

  • Di-formylation: Although less common with a deactivated ring, prolonged reaction times or a large excess of the Vilsmeier reagent could potentially lead to the introduction of a second aldehyde group.

  • Actionable Insight:

    • Careful control of stoichiometry and reaction time is your best defense. Use the minimum effective amount of Vilsmeier reagent and monitor the reaction closely by TLC.

    • Purification: Column chromatography is typically required to separate the desired product from isomers and other impurities. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.

2. Degradation Products
  • Harsh reaction conditions can lead to the degradation of the starting material or product.

  • Actionable Insight:

    • Avoid excessively high temperatures or prolonged reaction times. If the reaction requires forcing conditions, consider a step-wise increase in temperature while monitoring for product formation and decomposition.

Q3: The purification of this compound is proving difficult. What are the best practices?

A3: Purification can be challenging due to the product's polarity and potential for forming hydrates or acetals.

1. Extraction and Initial Purification
  • Actionable Insight:

    • After quenching and neutralization, extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

2. Column Chromatography
  • Actionable Insight:

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The polarity can be fine-tuned based on the TLC analysis.

    • Co-spotting: Always co-spot your starting material with the reaction mixture on the TLC plate to accurately track its consumption and differentiate it from the product.

3. Recrystallization
  • If the product obtained after chromatography is still not pure, recrystallization can be an effective final purification step.

  • Actionable Insight:

    • Experiment with different solvent systems. A mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane) often works well.

Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents) cooled to 0 °C in an ice bath, add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Add 7-fluoroquinoline (1 equivalent) to the reaction mixture.

  • Slowly warm the reaction mixture to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution while keeping the temperature below 20 °C with an ice bath.

  • Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Data Presentation
ParameterRecommended ConditionTroubleshooting Consideration
POCl₃:DMF:Substrate Ratio 3:3:1Increase ratio if reaction is sluggish
Temperature 60-80 °CLower temperature for more activated substrates
Reaction Time 4-16 hoursMonitor by TLC to avoid over-reaction
Quenching Pour onto crushed icePerform quickly to promote precipitation
Work-up pH Neutral to slightly basicCareful neutralization to avoid product degradation
Purification Silica Gel ChromatographyGradient elution for optimal separation
Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate 7-Fluoroquinoline Intermediate Iminium Salt Intermediate Substrate->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product + H₂O (Work-up)

Caption: Key stages of the Vilsmeier-Haack reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Yield Check_Reagents Check Reagent Quality (Fresh, Anhydrous DMF/POCl₃?) Start->Check_Reagents Check_Reagents->Start Reagents Poor Check_Stoichiometry Optimize Molar Ratios? Check_Reagents->Check_Stoichiometry Reagents OK Check_Stoichiometry->Start Suboptimal Ratios Check_Conditions Increase Temperature/Time? Check_Stoichiometry->Check_Conditions Ratios Optimized Check_Conditions->Start Conditions Too Mild Check_Workup Proper Quenching/Neutralization? Check_Conditions->Check_Workup Conditions Optimized Check_Workup->Start Improper Work-up Success Improved Yield Check_Workup->Success Work-up Correct

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 7-Fluoroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 7-Fluoroquinoline-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are working with this important synthetic intermediate. Here, we will address common purification challenges, provide detailed troubleshooting guides, and answer frequently asked questions to help you achieve the desired purity of your compound.

Introduction to this compound

This compound is a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. The presence of the fluorine atom and the aldehyde group on the quinoline scaffold makes it a versatile precursor for a variety of chemical transformations.[1][2] However, its purification can be challenging due to potential side reactions during its synthesis and its inherent chemical reactivity. This guide will provide you with the necessary information to navigate these challenges successfully.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of this compound.

Issue 1: Presence of a Persistent Yellow/Brown Coloration in the Purified Product

Question: After what I believed to be a successful purification, my this compound product still has a noticeable yellow or brown tint. What could be the cause, and how can I remove it?

Answer: A persistent coloration often indicates the presence of highly conjugated impurities or degradation products. The aldehyde group in your compound is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid. Additionally, side reactions during synthesis, especially if using a Vilsmeier-Haack formylation, can generate colored byproducts.[3][4]

Troubleshooting Steps:

  • Initial Purity Assessment:

    • Before attempting further purification, it is crucial to assess the purity of your material. Obtain a ¹H NMR spectrum to identify the major components. The aldehyde proton should appear as a singlet around 9-10 ppm. The presence of a broad singlet in the 10-12 ppm region could indicate the presence of the corresponding carboxylic acid.

    • Run a TLC analysis using a suitable solvent system (e.g., ethyl acetate/hexane) to visualize the number of components.

  • Purification Strategies:

    • Column Chromatography: This is often the most effective method for removing colored impurities.

      • Stationary Phase: Silica gel is a good starting point. However, due to the slightly basic nature of the quinoline nitrogen, consider deactivating the silica gel with triethylamine (0.5-1% in the eluent) to prevent streaking and improve separation.[5] Alternatively, basic alumina can be an excellent choice for purifying aromatic aldehydes.[6]

      • Eluent System: A gradient of ethyl acetate in hexane is a good starting point. The optimal ratio will depend on the polarity of the impurities.

    • Recrystallization: If the impurity level is low, recrystallization can be a highly effective final purification step.

      • Solvent Selection: The ideal solvent is one in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A two-solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective for aromatic aldehydes.[7][8][9]

    • Activated Carbon Treatment: If the colored impurities are present in trace amounts, a treatment with activated carbon can be beneficial. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter through celite. The purified product can then be recovered by removing the solvent or by recrystallization.

Experimental Protocol: Column Chromatography on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the column.

  • Elution: Start the elution with a low polarity solvent mixture and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Purification Workflow

G cluster_start Crude Product cluster_analysis Purity Assessment cluster_purification Purification cluster_end Final Product start Crude this compound analysis ¹H NMR & TLC Analysis start->analysis column Column Chromatography (Silica Gel or Alumina) analysis->column Significant Impurities recrystallization Recrystallization (e.g., EtOH/Water) analysis->recrystallization Minor Impurities carbon Activated Carbon Treatment analysis->carbon Trace Color column->recrystallization Further Polishing end Pure this compound column->end recrystallization->end carbon->recrystallization

Caption: A typical workflow for the purification of this compound.

Issue 2: The Product is a Sticky Solid or an Oil

Question: My final product is not a crystalline solid but a sticky substance or an oil. What could be the reason, and how can I induce crystallization?

Answer: The formation of an oil or a sticky solid instead of a crystalline material is often due to the presence of impurities that disrupt the crystal lattice formation. Residual solvents from the purification process can also contribute to this issue.

Troubleshooting Steps:

  • Impurity Removal: The first step is to ensure the compound is as pure as possible using the methods described in Issue 1 .

  • Solvent Removal: Ensure all residual solvents are completely removed. Drying the product under high vacuum for an extended period can be helpful.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask containing the oily product. The microscopic scratches on the glass surface can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, crystalline this compound, add a tiny crystal to the oil. This seed crystal will act as a template for further crystallization.

    • Trituration: Add a small amount of a solvent in which your compound is poorly soluble (e.g., cold hexane) to the oil and stir vigorously with a glass rod. This can sometimes induce crystallization and also wash away some of the more soluble impurities.

Experimental Protocol: Trituration to Induce Crystallization

  • Place the oily product in a flask.

  • Add a small volume of a non-polar solvent like hexane.

  • Use a spatula or glass rod to break up and stir the oil in the solvent.

  • Continue stirring for 15-30 minutes.

  • If a solid forms, collect it by vacuum filtration and wash with a small amount of the cold solvent.

  • Dry the solid under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a Vilsmeier-Haack synthesis of this compound?

A1: In a Vilsmeier-Haack reaction, several side products can form. For quinoline synthesis, incomplete cyclization can leave starting materials or intermediates in the final product. Over-reaction or harsh conditions can lead to the formation of tarry, polymeric materials.[3][10] Additionally, if the starting aniline is not sufficiently activated, you might see the formation of formamidines.[3] Proper control of reaction temperature and time is crucial to minimize these impurities.

Q2: How can I best store purified this compound to prevent degradation?

A2: Aromatic aldehydes can be sensitive to air and light.[11][12] It is recommended to store purified this compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8 °C).[13] This will minimize oxidation of the aldehyde group and prevent photodegradation.

Q3: My ¹H NMR spectrum shows a small, broad peak around 12 ppm. What is this, and how do I remove it?

A3: A broad peak in this region is characteristic of a carboxylic acid proton. This indicates that some of your aldehyde has oxidized to 7-fluoroquinoline-6-carboxylic acid. To remove this acidic impurity, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash it with a mild aqueous base like sodium bicarbonate solution. The carboxylic acid will be deprotonated and move into the aqueous layer, while the aldehyde remains in the organic layer. After separation, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent.

G start Crude Product in Organic Solvent wash Wash with aq. NaHCO₃ start->wash separate Separate Layers wash->separate organic Organic Layer (Contains Aldehyde) separate->organic aqueous Aqueous Layer (Contains Carboxylate Salt) separate->aqueous dry Dry Organic Layer organic->dry evaporate Evaporate Solvent dry->evaporate product Purified Aldehyde evaporate->product

References

Technical Support Center: Synthesis of 7-Fluoroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 7-Fluoroquinoline-6-carbaldehyde. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the complexities of this synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure you can achieve optimal results, troubleshoot effectively, and understand the nuances of the reaction mechanisms involved.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the synthesis of this compound, which is a crucial intermediate in the development of various pharmaceuticals. A common and effective method for this synthesis is the Vilsmeier-Haack formylation of 7-fluoroquinoline.[1][2][3][4][5][6]

Issue 1: Low or No Product Yield

Question: I am consistently obtaining low yields of this compound, or in some cases, no product at all. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in the Vilsmeier-Haack formylation of 7-fluoroquinoline can stem from several factors, primarily related to the quality of reagents, reaction conditions, and the reactivity of the substrate.

Probable Causes & Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium ion, is formed in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and a halogenating agent (commonly phosphorus oxychloride, POCl₃).[2][4][5] This reagent is moisture-sensitive.

    • Solution: Ensure that your DMF is anhydrous and that the POCl₃ is fresh and has been properly stored to prevent degradation. It is advisable to use freshly distilled POCl₃ and anhydrous DMF from a sealed bottle.

  • Insufficient Electrophilicity of the Vilsmeier Reagent: The Vilsmeier reagent is a weak electrophile and requires an electron-rich aromatic substrate to react efficiently.[2][5]

    • Solution: While you cannot change the inherent reactivity of 7-fluoroquinoline, ensuring the Vilsmeier reagent is correctly and completely formed is crucial. The order of addition matters: typically, POCl₃ is added slowly to chilled DMF.

  • Reaction Temperature: The temperature for the Vilsmeier-Haack reaction is critical and substrate-dependent.[5]

    • Solution: For a moderately activated substrate like 7-fluoroquinoline, the reaction may require heating. Start with room temperature for a few hours, and if no product is observed (monitored by TLC), gradually increase the temperature to a range of 60-80°C.[5]

  • Incomplete Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the final aldehyde.[4]

    • Solution: Ensure complete hydrolysis during the workup. This is typically achieved by quenching the reaction mixture with ice-cold water or a dilute aqueous solution of a base like sodium acetate.[2] Vigorous stirring during quenching is essential to ensure proper mixing of the aqueous and organic phases.

Workflow for Optimizing Yield:

Caption: Workflow for optimizing the yield of this compound.

Issue 2: Formation of a Dark, Tarry, or Polymeric Byproduct

Question: My reaction mixture turns dark, and upon workup, I isolate a significant amount of tar-like material, making purification difficult and lowering my yield. What is causing this, and how can I prevent it?

Answer:

Tar and polymer formation is a common issue in reactions involving strong acids and high temperatures, such as some variations of quinoline synthesis.[7] While the Vilsmeier-Haack reaction is generally milder, side reactions can still occur.

Probable Causes & Solutions:

  • Excessive Reaction Temperature or Time: Prolonged heating or excessively high temperatures can lead to the degradation of the starting material or product, and can promote polymerization side reactions.

    • Solution: Carefully control the reaction temperature and monitor its progress using TLC. Once the starting material is consumed, proceed with the workup promptly. Avoid "overcooking" the reaction.

  • Highly Concentrated Reaction Mixture: High concentrations of reactants can sometimes favor intermolecular side reactions leading to polymers.

    • Solution: While a reasonably concentrated reaction is often desired for efficiency, if you are observing significant tar formation, try performing the reaction at a slightly lower concentration by increasing the amount of solvent (DMF).

  • Presence of Impurities: Impurities in the starting 7-fluoroquinoline or solvents can act as catalysts for polymerization or degradation pathways.

    • Solution: Ensure the purity of your starting materials. If necessary, purify the 7-fluoroquinoline by recrystallization or column chromatography before use.

Issue 3: Difficulty in Product Purification

Question: I am struggling to separate the desired this compound from byproducts and unreacted starting material. What are the best purification strategies?

Answer:

Effective purification is key to obtaining a high-purity final product. The choice of method depends on the nature of the impurities.

Purification Strategies:

Method When to Use Key Considerations
Column Chromatography This is the most common and effective method for separating the product from byproducts and unreacted starting material.Use a silica gel stationary phase. The mobile phase (eluent) will typically be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The optimal ratio should be determined by TLC analysis.
Recrystallization If the crude product is a solid and has a relatively high purity (>85-90%), recrystallization can be an excellent final purification step.Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.
Acid-Base Extraction This can be useful for removing certain types of impurities.The quinoline nitrogen is basic and can be protonated. However, this may not be effective for separating the product from the starting material as both contain the quinoline moiety. It can be useful for removing non-basic impurities.

II. Frequently Asked Questions (FAQs)

Mechanism and Regioselectivity

Question: What is the mechanism of the Vilsmeier-Haack reaction, and why does formylation occur at the 6-position of 7-fluoroquinoline?

Answer:

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][4]

  • Electrophilic Aromatic Substitution: The electron-rich quinoline ring acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the loss of a proton to restore aromaticity, and subsequent hydrolysis of the resulting iminium salt during workup to yield the aldehyde.[4]

Regioselectivity: The formylation occurs at the 6-position due to the directing effects of the substituents on the quinoline ring. In electrophilic aromatic substitution on quinolines, the benzene ring is generally more reactive than the pyridine ring. The fluorine atom at the 7-position is an ortho-, para-director. The 6-position is para to the fluorine atom, making it an electronically favorable site for electrophilic attack.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Attack Electrophilic Attack Vilsmeier_Reagent->Attack 7FQ 7-Fluoroquinoline 7FQ->Attack Iminium_Intermediate Iminium Salt Intermediate Attack->Iminium_Intermediate Hydrolysis Hydrolysis (Workup) Iminium_Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Alternative Synthetic Routes

Question: Are there alternative methods for synthesizing this compound?

Answer:

While the Vilsmeier-Haack reaction is a common method for formylation, other general strategies for quinoline synthesis could potentially be adapted. These classical methods, such as the Skraup or Doebner-von Miller syntheses, typically construct the quinoline ring system from aniline precursors.[7][8][9][10] To apply these to the synthesis of this compound, one would need to start with a suitably substituted aniline and incorporate the aldehyde functionality, which can be complex. For introducing a formyl group onto a pre-existing quinoline ring, the Vilsmeier-Haack reaction remains one of the most direct and widely used methods.

Safety Considerations

Question: What are the main safety precautions to consider during this synthesis?

Answer:

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF): DMF is a potential skin irritant and can be harmful if inhaled or absorbed through the skin. It should also be handled in a fume hood.

  • Reaction Quenching: The quenching of the reaction mixture with water can be exothermic. It is crucial to perform this step slowly and with cooling (e.g., in an ice bath) to control the release of heat and prevent splashing of corrosive materials.

III. References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from --INVALID-LINK--

  • Reddy, C. R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20708.

  • BenchChem. (n.d.). Side reactions in the synthesis of quinoline derivatives. Retrieved from --INVALID-LINK--

  • VulcanChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from --INVALID-LINK--

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from --INVALID-LINK--

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from --INVALID-LINK--

  • MDPI. (2021). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from --INVALID-LINK--

References

Technical Support Center: Improving Yield in the Formylation of 7-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the formylation of 7-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis of formylated 7-fluoroquinoline derivatives. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-proven insights to help you navigate the complexities of this reaction and improve your yields.

Introduction: The Challenge of Formylating 7-Fluoroquinoline

The introduction of a formyl group onto the 7-fluoroquinoline scaffold is a crucial synthetic step in the development of various pharmaceutical agents. However, achieving high yields in this transformation can be challenging due to the electronic properties of the starting material. The fluorine atom at the 7-position exerts a strong electron-withdrawing inductive effect, which deactivates the quinoline ring system towards electrophilic aromatic substitution, the fundamental mechanism of most formylation reactions. This guide will focus primarily on the Vilsmeier-Haack reaction, the most common and generally effective method for the formylation of heterocyclic compounds, while also addressing potential alternative methods and common pitfalls.

Frequently Asked Questions (FAQs)

Q1: Why is my Vilsmeier-Haack formylation of 7-fluoroquinoline resulting in a low yield or failing completely?

A1: Low to no yield in the Vilsmeier-Haack formylation of 7-fluoroquinoline is a common issue primarily due to the electron-withdrawing nature of the fluorine substituent, which deactivates the aromatic system.[1] Several factors can contribute to this:

  • Insufficient Reactivity of the Substrate: The electron density of the quinoline ring is reduced, making it less susceptible to attack by the electrophilic Vilsmeier reagent.

  • Poor Quality of Reagents: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[2] Moisture or degradation of these reagents can significantly impede the reaction.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry are critical parameters that need to be carefully optimized for a deactivated substrate like 7-fluoroquinoline.

Q2: What is the expected regioselectivity for the formylation of 7-fluoroquinoline?

A2: For electrophilic substitution on a quinoline ring, the position of attack is influenced by the existing substituents. In the case of 7-fluoroquinoline, the fluorine atom is an ortho-, para-director, but also deactivating. The pyridine ring is generally less reactive towards electrophilic attack than the benzene ring. Therefore, formylation is expected to occur on the benzene ring. While specific literature on the formylation of 7-fluoroquinoline is scarce, by analogy with other 7-substituted quinolines and considering the electronic effects, the most likely position for formylation is the C-8 position. This is ortho to the fluorine and avoids substitution on the less reactive pyridine part of the quinoline. However, the formation of other isomers cannot be entirely ruled out and should be verified analytically.

Q3: Are there alternative formylation methods I can try if the Vilsmeier-Haack reaction fails?

A3: Yes, several other formylation methods can be considered, although they also have their limitations with deactivated substrates:

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium.[3] It is typically used for activated aromatic compounds like phenols, and its efficiency with deactivated systems like 7-fluoroquinoline may be low.

  • Reimer-Tiemann Reaction: This method employs chloroform in a basic solution and is also generally more effective for activated phenols.[4] With quinolines, it can sometimes lead to ring expansion products.[5]

  • Organolithium Chemistry: A more versatile but also more demanding approach involves a halogen-metal exchange or direct lithiation of the quinoline ring, followed by quenching with a formylating agent like DMF. This method can offer better regioselectivity but requires strictly anhydrous conditions and low temperatures.

Troubleshooting Guide: The Vilsmeier-Haack Reaction

This section provides a detailed, question-and-answer-based troubleshooting guide for the Vilsmeier-Haack formylation of 7-fluoroquinoline.

Issue 1: Low to No Product Formation

Question: I've run the Vilsmeier-Haack reaction on 7-fluoroquinoline, but my TLC/LC-MS analysis shows mostly unreacted starting material. What should I do?

Answer: This is a classic sign of insufficient reactivity. Here’s a systematic approach to address this:

1. Verify Reagent Quality and Handling:

  • DMF: Use fresh, anhydrous DMF. Old bottles can absorb moisture and decompose to dimethylamine, which can quench the Vilsmeier reagent.

  • POCl₃: Use a fresh bottle of POCl₃. This reagent is highly sensitive to moisture.

2. Optimize Reaction Conditions:

  • Temperature: For deactivated substrates, higher temperatures are often necessary. After the initial formation of the Vilsmeier reagent at 0-5 °C, try gradually increasing the reaction temperature to 80-100 °C and monitor the reaction progress.

  • Reaction Time: Deactivated substrates require longer reaction times. Monitor the reaction by TLC or LC-MS over an extended period (e.g., 12-24 hours).

  • Stoichiometry: An excess of the Vilsmeier reagent is often required.[6] Try increasing the molar ratio of POCl₃ and DMF relative to the 7-fluoroquinoline. A common starting point is 1.5-3 equivalents of the Vilsmeier reagent.

3. Consider a Co-solvent:

  • If the Vilsmeier salt precipitates from DMF, adding a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help maintain a homogeneous solution.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Question: My reaction is working, but I'm getting a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?

Answer: While C-8 formylation is the most probable outcome, the formation of other isomers is possible.

  • Lowering the Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for conversion can sometimes improve regioselectivity.

  • Solvent Effects: The polarity of the solvent can influence the regiochemical outcome. While DMF is standard, exploring other solvents in which the Vilsmeier reagent can be generated (e.g., a mixture of DMF and a non-polar solvent) might be beneficial.

  • Alternative Methods: If regioselectivity remains a problem, consider a directed ortho-metalation strategy if a suitable directing group is present or can be introduced.

Issue 3: Difficult Work-up and Product Isolation

Question: After quenching the reaction with ice/water, I'm getting an emulsion or my product is not precipitating. How can I effectively isolate my product?

Answer: The work-up of Vilsmeier-Haack reactions can be tricky.

  • Quenching: Pour the reaction mixture slowly onto a vigorously stirred mixture of ice and water. This hydrolysis of the intermediate iminium salt is exothermic.

  • pH Adjustment: After hydrolysis, the solution will be strongly acidic. Carefully neutralize the mixture with a base such as sodium bicarbonate, sodium carbonate, or a dilute sodium hydroxide solution to a pH of 7-8.[1] This will precipitate the product.

  • Extraction: If the product does not precipitate, it may be soluble in the aqueous layer. Extract the neutralized aqueous solution with an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Emulsions: If an emulsion forms during extraction, adding a saturated brine solution can help to break it.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and analytical monitoring.

Protocol 1: Vilsmeier-Haack Formylation of 7-Fluoroquinoline

This protocol is a generalized procedure and may require optimization.

Materials:

  • 7-Fluoroquinoline

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, optional co-solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 7-fluoroquinoline (1 equivalent) in a minimal amount of anhydrous DMF or DCM.

  • Add the solution of 7-fluoroquinoline dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice and water.

  • Stir for 30 minutes to ensure complete hydrolysis of the iminium salt.

  • Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

  • If no precipitate forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Purification of Formylated 7-Fluoroquinoline

Materials:

  • Crude formylated 7-fluoroquinoline

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity and gradually increasing the polarity.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified formylated 7-fluoroquinoline.

Data Presentation

While specific experimental data for the formylation of 7-fluoroquinoline is not widely available in the literature, the following table presents typical yields for the Vilsmeier-Haack formylation of various quinoline derivatives to provide a comparative context.

SubstrateProductYield (%)Reference
Acetanilide2-Chloro-3-formylquinolineGood to Moderate
m-Methoxyacetanilide2-Chloro-7-methoxy-3-formylquinolineHigh
8-Hydroxyquinoline8-Hydroxyquinoline-5-carbaldehyde & 7-carbaldehyde38% (C5), 10% (C7)[5]

Visualizations

Experimental Workflow for Vilsmeier-Haack Formylation

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (0-5 °C) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction Reaction Mixture (Heat to 80-100 °C) Vilsmeier_Reagent->Reaction Substrate 7-Fluoroquinoline Substrate->Reaction Quench Quench with Ice/Water Reaction->Quench Neutralize Neutralize (pH 7-8) Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Purify (Column Chromatography) Extract->Purify Product Pure Product Purify->Product caption Figure 1. Experimental workflow for the Vilsmeier-Haack formylation.

Caption: Figure 1. Experimental workflow for the Vilsmeier-Haack formylation.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low/No Yield Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃?) Start->Check_Reagents Check_Reagents->Start Reagents Poor Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Reagents OK Increase_Temp Increase Temperature (80-100 °C) Optimize_Conditions->Increase_Temp Yes Increase_Time Increase Reaction Time (Monitor by TLC/LC-MS) Increase_Temp->Increase_Time Increase_Stoich Increase Vilsmeier Reagent Stoichiometry (1.5-3 eq.) Increase_Time->Increase_Stoich Consider_Alternative Consider Alternative Formylation Method Increase_Stoich->Consider_Alternative Still Low Yield caption Figure 2. Troubleshooting logic for low yield in Vilsmeier-Haack formylation.

Caption: Figure 2. Troubleshooting logic for low yield in Vilsmeier-Haack formylation.

References

Stability issues of 7-Fluoroquinoline-6-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Fluoroquinoline-6-carbaldehyde. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. By understanding the potential stability issues and how to mitigate them, you can ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions about the handling, storage, and stability of this compound.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is influenced by several factors, primarily stemming from the reactivity of the aldehyde functional group and the quinoline ring system. Key factors include:

  • pH: Both acidic and basic conditions can promote degradation.

  • Oxidation: The aldehyde group is susceptible to oxidation, especially when exposed to air.[1][2]

  • Light: Fluoroquinolone derivatives can be sensitive to UV light, which may lead to photodegradation.[3][4][5][6]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Solvent: The choice of solvent can impact the stability of the compound.[7]

Q2: What are the recommended solvents for dissolving this compound?

A2: For short-term use, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are generally suitable. If you must use an alcohol, it is advisable to prepare the solution fresh and use it promptly, as aldehydes can form hemiacetals in alcoholic solutions.[2] For aqueous solutions, the pH should be carefully controlled, ideally close to neutral.

Q3: How should I store solutions of this compound?

A3: To maximize stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at 2-8°C for short-term storage and consider freezing at -20°C or below for longer periods.[8][9]

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[10][11]

  • Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.[9]

It is always best practice to prepare solutions fresh whenever possible.[12]

Q4: Is this compound sensitive to light?

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during your experiments with this compound.

Observed ProblemPotential Cause(s)Recommended Solution(s)
Decrease in purity over time in solution Oxidation of the aldehyde to a carboxylic acid.Prepare solutions fresh. Store solutions under an inert atmosphere. Consider adding an antioxidant like BHT.[2]
pH-mediated degradation.Buffer the solution to a neutral pH if compatible with your experiment.
Appearance of new peaks in HPLC/LC-MS Degradation of the starting material.Analyze the new peaks by MS to identify potential degradation products. Refer to the forced degradation protocol below to understand potential degradation pathways.[12]
Formation of hemiacetals if using an alcohol-based solvent.Use an aprotic solvent like DMSO or acetonitrile. If an alcohol must be used, prepare the solution immediately before use.[2]
Color change of the solution Formation of degradation products or polymers.Discard the solution and prepare a fresh batch. Re-evaluate your storage and handling procedures.
Precipitate formation in solution Formation of a less soluble degradation product.Characterize the precipitate. Adjust the pH or solvent system if a degradation product is confirmed.[12]
Exceeding the solubility limit of the compound.Ensure you are working within the solubility limits of the compound in your chosen solvent.

Experimental Protocol: Forced Degradation Study

A forced degradation study can help identify the potential degradation pathways of this compound under various stress conditions.

1. Materials

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector or a mass spectrometer

  • Photostability chamber

  • Oven

2. Preparation of Stock Solution

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

3. Stress Conditions

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Before analysis, neutralize the samples with 0.1 M NaOH.[12]

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours. Before analysis, neutralize the samples with 0.1 M HCl.[12]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the sample at room temperature for 2, 6, and 24 hours.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at 60°C for 24 and 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber. Keep a control sample in the dark.[12]

4. Analysis

  • Analyze all stressed samples, along with a control sample (stock solution at time zero), using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.

Caption: Troubleshooting workflow for stability issues.

References

Preventing side reactions in 7-Fluoroquinoline-6-carbaldehyde derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Fluoroquinoline-6-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of derivatizing this versatile synthetic intermediate. My aim is to provide you with not just protocols, but the underlying chemical principles to anticipate challenges and troubleshoot effectively, ensuring the integrity and success of your experimental outcomes.

Understanding the Reactivity of this compound

Before delving into specific issues, it is crucial to understand the electronic and steric nature of this compound. The molecule possesses three primary sites of reactivity: the aldehyde, the electron-deficient quinoline ring, and the C7-fluorine substituent. The interplay between these groups dictates the potential for side reactions.

The aldehyde group is electrophilic and susceptible to nucleophilic attack, but lacks α-hydrogens, making it prone to certain base-catalyzed side reactions. The quinoline ring, particularly due to the electron-withdrawing nature of the nitrogen atom and the fluorine substituent, can influence the reactivity of the aldehyde and is itself a potential site for nucleophilic aromatic substitution (SNAr).

Troubleshooting Guide: Common Derivatization Reactions

This section addresses specific problems you may encounter during the derivatization of this compound. Each issue is presented in a question-and-answer format, detailing the probable cause and providing actionable solutions.

Issue 1: Aldehyde-Based Side Reactions in Basic Media

Question: I am attempting a base-catalyzed reaction (e.g., Wittig, Knoevenagel) and observing significant formation of two unintended products: 7-fluoroquinoline-6-carboxylic acid and (7-fluoroquinolin-6-yl)methanol. What is happening and how can I prevent it?

Probable Cause: You are observing the classic Cannizzaro reaction . This is a base-induced disproportionation that occurs with aldehydes lacking α-hydrogens, such as this compound.[1][2] In the presence of a strong base (e.g., NaOH, KOH), one molecule of the aldehyde is oxidized to a carboxylic acid (carboxylate salt under basic conditions), and a second molecule is reduced to a primary alcohol.[1][3] This redox reaction can compete with or even dominate your desired transformation if the conditions are not carefully controlled.[2]

Visualizing the Cannizzaro Mechanism

cannizzaro_mechanism aldehyde1 Aldehyde (Molecule 1) intermediate Tetrahedral Intermediate (Hydride Donor) aldehyde1->intermediate 1. Nucleophilic Attack hydroxide Hydroxide (Base) aldehyde2 Aldehyde (Molecule 2) intermediate->aldehyde2 2. Hydride Transfer carboxylate Carboxylate alkoxide Alkoxide aldehyde2->alkoxide acid Carboxylic Acid carboxylate->acid (Acid Workup) alcohol Alcohol alkoxide->alcohol 3. Protonation

Caption: Mechanism of the Cannizzaro Reaction.

Solutions & Preventative Measures:

  • Choice of Base: Avoid strong, non-nucleophilic bases like NaOH or KOH when possible. For reactions like the Wittig or Horner-Wadsworth-Emmons, bases such as sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide (t-BuOK) are used to pre-form the ylide, which is then reacted with the aldehyde.[4] For Knoevenagel condensations, milder bases like piperidine or pyridine are often sufficient and less likely to induce the Cannizzaro reaction.[5]

  • Crossed Cannizzaro Reaction: If the Cannizzaro reaction is unavoidable and you are aiming for the alcohol product, you can employ a "crossed Cannizzaro" strategy.[6] This involves using a sacrificial, more reactive aldehyde, typically formaldehyde, as the hydride source. Formaldehyde is preferentially oxidized to formate, while your more valuable this compound is reduced to the alcohol.[2][6]

  • Protecting Group Strategy: The most robust solution is to protect the aldehyde group before carrying out reactions under strongly basic conditions, especially if other parts of the molecule need to be modified.

    • Acetal Protection: The aldehyde can be converted to a cyclic acetal (e.g., using ethylene glycol and an acid catalyst). Acetals are stable to strong bases, organometallics, and hydrides.[7] They can be easily removed post-reaction with aqueous acid.[7]

Table 1: Comparison of Strategies to Mitigate Cannizzaro Reaction

StrategyPrincipleBest ForPotential Downsides
Base Selection Use milder or non-hydroxide bases to avoid initiating the disproportionation.Wittig, HWE, Knoevenagel condensations.May not be feasible for all desired transformations.
Crossed Cannizzaro Use a sacrificial aldehyde (formaldehyde) to selectively reduce the target aldehyde.[6]Synthesis of (7-fluoroquinolin-6-yl)methanol.Low atom economy; introduces additional reagents.
Acetal Protection Temporarily mask the aldehyde functionality to render it inert to the reaction conditions.[7]Multi-step syntheses or when strong bases are unavoidable.Adds two steps (protection/deprotection) to the synthesis.
Issue 2: Low Yields in Olefination Reactions (Wittig & HWE)

Question: My Wittig or Horner-Wadsworth-Emmons (HWE) reaction with this compound is giving a very low yield of the desired alkene. What are the likely causes?

Probable Causes & Solutions:

  • Ylide/Carbanion Instability or Poor Formation:

    • Wittig: Non-stabilized ylides are highly reactive and sensitive to air and moisture.[4] Ensure strictly anhydrous conditions and an inert atmosphere (Nitrogen or Argon). The phosphonium salt precursor must be thoroughly dried.

    • HWE: The phosphonate carbanion is generally more nucleophilic and less basic than a Wittig ylide, but proper base selection is still key.[8] Sodium hydride (NaH) is a common choice, and it's crucial to ensure the reaction is stirred sufficiently to allow the heterogeneous reaction to proceed to completion.[9]

  • Steric Hindrance: While the 6-position of the quinoline is relatively accessible, bulky ylides or phosphonates may experience steric hindrance, slowing down the reaction. Consider using a less hindered phosphonate reagent if possible.

  • Electronic Effects: The electron-withdrawing nature of the fluoroquinoline ring system can influence the reactivity of the aldehyde. While this generally makes the carbonyl carbon more electrophilic, it can also affect the stability of intermediates.

  • Side Reactions: As discussed in Issue 1, the Cannizzaro reaction can be a significant competing pathway if the conditions are too basic.

Recommended Approach: The Horner-Wadsworth-Emmons (HWE) Reaction

For olefination of this aldehyde, the HWE reaction is often superior to the traditional Wittig reaction for two main reasons:

  • Higher Nucleophilicity: The phosphonate carbanions used in the HWE reaction are more nucleophilic, leading to better reactivity with aldehydes.[8]

  • Easier Purification: The byproduct of the HWE reaction is a water-soluble phosphate ester, which is easily removed during aqueous workup.[9] In contrast, the triphenylphosphine oxide byproduct from the Wittig reaction can be notoriously difficult to separate from the desired product.

Protocol 1: General Procedure for Horner-Wadsworth-Emmons Olefination

  • Setup: Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to a flame-dried flask containing anhydrous THF.

  • Carbanion Formation: Cool the suspension to 0 °C. Add the desired phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Aldehyde Addition: Cool the resulting solution back to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the aldehyde.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. The HWE reaction with stabilized phosphonates typically yields the (E)-alkene as the major product.[8][10]

Issue 3: Unwanted Nucleophilic Aromatic Substitution (SNAr)

Question: I am performing a reaction with a strong nucleophile (e.g., an amine or alkoxide) and I'm seeing a byproduct where the fluorine at the C7 position has been displaced. How can I avoid this?

Probable Cause: The C7-fluorine on the quinoline ring is susceptible to Nucleophilic Aromatic Substitution (SNAr) . This is particularly true when strong nucleophiles are used, and the reaction is heated. The electron-withdrawing effect of the quinoline nitrogen and the aldehyde group enhances the electrophilicity of the ring, making it more susceptible to this type of reaction. In fact, the displacement of a halogen at the C7 position is a common strategy for synthesizing fluoroquinolone antibiotic derivatives.[1][11]

Visualizing Key Decision Points in Derivatization

troubleshooting_workflow start Start: Derivatization of This compound reaction_type What is the nature of the primary reagent? start->reaction_type strong_base Strong Base (e.g., NaOH, t-BuOK) reaction_type->strong_base Basic strong_nuc Strong Nucleophile (e.g., RNH₂, RO⁻) reaction_type->strong_nuc Nucleophilic mild_conditions Mild/Acidic Conditions (e.g., Reductive Amination) reaction_type->mild_conditions Other check_cannizzaro Potential Side Reaction: Cannizzaro Disproportionation strong_base->check_cannizzaro check_snar Potential Side Reaction: C7-F Substitution (SNAr) strong_nuc->check_snar proceed Proceed with Reaction mild_conditions->proceed protect_aldehyde Solution: Protect Aldehyde (e.g., Acetal Formation) check_cannizzaro->protect_aldehyde check_snar->protect_aldehyde If base is also present control_temp Solution: Control Temperature (Run at lower temp) check_snar->control_temp

Caption: Troubleshooting workflow for side reactions.

Solutions & Preventative Measures:

  • Temperature Control: SNAr reactions are often highly temperature-dependent. Running your reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux) can often suppress or completely prevent the substitution reaction while still allowing the desired derivatization of the aldehyde to occur.

  • Reagent Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of the nucleophile. A large excess will increase the likelihood of the SNAr side reaction.

  • Protect the Aldehyde: If high temperatures are required for another transformation, protecting the aldehyde as an acetal is a viable strategy. The electron-donating nature of the acetal group can slightly decrease the electrophilicity of the quinoline ring, potentially reducing the rate of SNAr.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A1: The compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C). Aldehydes can be susceptible to air oxidation over time, forming the corresponding carboxylic acid.

Q2: Can I directly oxidize the aldehyde to 7-fluoroquinoline-6-carboxylic acid? A2: Yes, this is a common transformation. A variety of oxidizing agents can be used. A reliable and mild method is the Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate buffer and a chlorine scavenger like 2-methyl-2-butene. This method is highly chemoselective for aldehydes.

Q3: What conditions should I use for reductive amination? A3: Reductive amination is an excellent method for converting the aldehyde into a secondary or tertiary amine. A one-pot procedure using a mild and selective reducing agent is recommended to avoid the reduction of the aldehyde before imine formation. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[12][13] It is effective under mildly acidic conditions which favor imine formation and is not reactive enough to reduce the starting aldehyde.[12]

Protocol 2: General Procedure for Reductive Amination using STAB

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Add a small amount of acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Be aware of potential gas evolution.

  • Reaction: Continue stirring at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude amine product by column chromatography or crystallization.

Q4: Is the C6-aldehyde group deactivating or activating for electrophilic aromatic substitution on the quinoline ring? A4: The aldehyde group is a meta-directing deactivator for electrophilic aromatic substitution (SEAr). Combined with the inherent deactivating effect of the quinoline nitrogen, further electrophilic substitution on the ring is generally difficult and would require harsh conditions.

References

Technical Support Center: Recrystallization Methods for Purifying 7-Fluoroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 7-Fluoroquinoline-6-carbaldehyde. As a key intermediate in various synthetic pathways, achieving high purity of this compound is paramount. Recrystallization is a powerful and efficient technique for this purpose. This guide provides in-depth, experience-driven advice on solvent selection, troubleshooting common issues, and detailed protocols to ensure successful purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during the recrystallization of this compound, offering insights and practical solutions.

Q1: How do I select the best solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below. A systematic approach to solvent screening is the most effective strategy.

Expert Insight: The presence of the quinoline core, a fluorine atom, and an aldehyde group suggests that a range of solvents with varying polarities should be tested. A good starting point would be polar protic solvents like alcohols, or a mixture of a polar solvent with a non-polar anti-solvent. For instance, a patent for a structurally similar compound, 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-carbaldehyde, describes successful recrystallization from a methanol/water mixture[1]. This suggests that alcohol-water systems are a promising avenue for investigation.

Actionable Protocol: We have developed a systematic protocol for solvent screening. Please refer to the Experimental Protocols section for a detailed, step-by-step guide.

Q2: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with compounds that have relatively low melting points or when the solution is supersaturated to a high degree.

Causality:

  • High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of an oil.

  • Inappropriate Solvent: The boiling point of the solvent may be too high, exceeding the melting point of the solute.

  • Rapid Cooling: Cooling the solution too quickly can lead to the rapid precipitation of a supercooled liquid.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-dissolve the oil by heating the solution and adding a small amount of additional solvent to reduce the saturation level. Allow it to cool more slowly.[2]

  • Lower the Boiling Point: If using a high-boiling point solvent, consider switching to a lower-boiling point alternative that still provides adequate solubility at elevated temperatures.

  • Use a Solvent Mixture: Introduce a miscible "anti-solvent" (one in which the compound is poorly soluble) to the hot solution until slight turbidity is observed. Then, re-heat to clarify and cool slowly. This can often promote crystallization over oiling.

  • Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities.

Q3: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

A3: The absence of crystal formation typically indicates that the solution is not sufficiently supersaturated.

Potential Causes & Solutions:

  • Too Much Solvent: This is the most common reason for crystallization failure. To remedy this, you can evaporate some of the solvent to increase the concentration of your compound and then attempt to cool the solution again.[3]

  • Lack of Nucleation Sites: Crystal formation requires an initial site for crystals to begin growing.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.[3]

    • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.[4]

  • Extended Cooling: Place the solution in an ice bath or refrigerator to further decrease the solubility of your compound.

Q4: The recrystallization yield is very low. How can I improve it?

A4: A low yield can be attributed to several factors during the recrystallization process.

Optimization Strategies:

  • Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your compound in solution upon cooling, thereby reducing the yield.[2]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

  • Second Crop of Crystals: After filtering the initial crystals, concentrate the mother liquor (the remaining solution) by evaporating a portion of the solvent and then cooling it again. This may yield a second crop of crystals, which can be collected separately and their purity assessed.

  • Check for Premature Crystallization: Ensure that the compound does not crystallize on the filter paper during hot filtration (if performed). Using a pre-heated funnel can prevent this.

Data Presentation

Table 1: Potential Solvents for Recrystallization Screening of this compound

SolventBoiling Point (°C)PolarityRationale & Comments
Methanol65Polar ProticOften effective for quinoline derivatives, can be used in a mixture with water.[1]
Ethanol78Polar ProticSimilar to methanol, with a slightly higher boiling point.
Isopropanol82Polar ProticAnother viable alcohol, good for compounds with intermediate polarity.
Ethyl Acetate77Polar AproticA versatile solvent for a range of polarities.
Acetone56Polar AproticGood dissolving power, but its low boiling point may be a disadvantage.
Toluene111Non-polarCan be effective for aromatic compounds, but ensure the melting point of the compound is higher.
Heptane/Hexane98 / 69Non-polarTypically used as an anti-solvent in a mixed-solvent system with a more polar solvent.
Water100Very PolarUnlikely to be a good single solvent, but can be an excellent anti-solvent with alcohols.[1]

Experimental Protocols

Protocol 1: Systematic Solvent Selection for Recrystallization

This protocol outlines a small-scale, systematic approach to identify an optimal solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of potential solvents (from Table 1)

  • Small test tubes or vials

  • Hot plate or heating mantle

  • Glass stirring rods

  • Ice bath

Procedure:

  • Preparation: Place a small, consistent amount (e.g., 10-20 mg) of the crude compound into several separate test tubes.

  • Room Temperature Solubility Test: To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent at room temperature. Agitate the mixture. A suitable solvent will not dissolve the compound at this stage.

  • Hot Solubility Test: Gently heat the test tubes containing the undissolved solid. Add the solvent dropwise while heating and stirring until the solid just dissolves. Record the approximate volume of solvent required.

  • Cooling and Crystallization: Allow the clear solutions to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

  • Observation and Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble in a reasonable volume of the hot solvent, and which yields well-formed crystals upon cooling.

Mandatory Visualization

The following flowchart illustrates the logical workflow for selecting a suitable recrystallization solvent and performing the purification.

Recrystallization_Workflow A Start: Crude this compound B Perform Small-Scale Solvent Screening (Protocol 1) A->B C Evaluate Solvent Performance: - Low solubility at room temp? - High solubility when hot? - Good crystal formation upon cooling? B->C D Select Optimal Solvent or Solvent System C->D Yes N Troubleshoot: Consider alternative solvents or pre-purification C->N No E Dissolve Crude Compound in Minimum Amount of Hot Solvent D->E F Hot Filtration (if insoluble impurities are present) E->F G Slowly Cool to Room Temperature F->G H Further Cool in Ice Bath G->H I Collect Crystals by Vacuum Filtration H->I J Wash Crystals with Cold Solvent I->J K Dry Crystals Under Vacuum J->K L Assess Purity (e.g., melting point, NMR) K->L M Pure this compound L->M N->B

Caption: Workflow for solvent selection and recrystallization.

References

Managing exothermic reactions in 7-Fluoroquinoline-6-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions and Ensuring Synthesis Success

Welcome to the technical support center for the synthesis of 7-Fluoroquinoline-6-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with this synthesis, with a particular focus on managing the exothermic nature of key reaction steps. Our goal is to provide you with the expertise and practical guidance necessary to ensure safe, efficient, and reproducible outcomes.

Introduction to the Challenges

The synthesis of this compound, a valuable building block in medicinal chemistry, often involves formylation reactions, such as the Vilsmeier-Haack reaction. While effective, these reactions can be highly exothermic, posing significant safety risks and potentially leading to reduced yield and purity if not properly controlled. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate these challenges.

Troubleshooting Guide: Exothermic Reaction Control

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on managing exothermic events.

Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition

A sudden and uncontrolled increase in temperature is a clear sign of a runaway reaction, which can lead to side product formation, degradation of the desired product, and a serious safety hazard.

Immediate Corrective Actions:

  • Halt Reagent Addition: Immediately stop the addition of the formylating agent (e.g., Vilsmeier reagent).

  • Emergency Cooling: Increase the efficiency of the cooling bath. If using an ice bath, add more ice and salt (e.g., NaCl, CaCl2) to lower the temperature. Have a secondary cooling bath (e.g., dry ice/acetone) on standby for emergencies.

  • Dilution: If the reaction volume allows, add a pre-chilled, inert solvent to dilute the reaction mixture and help dissipate heat.

Long-Term Preventative Measures:

  • Slow, Controlled Addition: Utilize a syringe pump or a dropping funnel for slow, dropwise addition of the reagent. This allows for the heat generated to be effectively dissipated by the cooling system.

  • Lower Initial Temperature: Start the reaction at a lower temperature than the target temperature. For example, if the reaction is to be run at 0 °C, begin the addition at -10 °C to -5 °C.

  • Efficient Stirring: Ensure vigorous and efficient stirring to promote even heat distribution throughout the reaction mixture.

Table 1: Recommended Reagent Addition and Temperature Control Parameters

ParameterStandard ProtocolTroubleshooting AdjustmentRationale
Initial Temperature 0 °C-10 °C to -5 °CProvides a larger temperature buffer to absorb the initial exotherm.
Reagent Addition Rate 1-2 mL/min0.2-0.5 mL/minSlower addition minimizes the rate of heat generation.
Stirring Speed 300-400 RPM> 500 RPM (without splashing)Improves heat transfer from the reaction mixture to the cooling bath.
Solvent Volume 5-10 mL per gram of substrate15-20 mL per gram of substrateIncreased solvent volume acts as a heat sink.

Troubleshooting Workflow: Uncontrolled Exotherm

G cluster_0 Identify Problem cluster_1 Immediate Actions cluster_2 Post-Incident Analysis & Prevention cluster_3 Revised Protocol A Uncontrolled Temperature Spike B Stop Reagent Addition A->B Immediate Response E Review Reagent Addition Rate A->E After Stabilization C Increase Cooling B->C D Dilute with Cold Solvent C->D F Assess Initial Temperature E->F G Evaluate Stirring Efficiency F->G H Optimize Solvent Concentration G->H I Implement Slower Addition & Lower Temp. H->I

Caption: Troubleshooting workflow for an uncontrolled exothermic event.

Issue 2: Low Yield of this compound and Formation of Dark, Tarry Byproducts

This issue is often a direct consequence of poor temperature control, leading to side reactions and decomposition of the starting material or product.

Probable Cause:

Localized "hot spots" within the reaction mixture due to inefficient stirring or too rapid reagent addition can cause thermal degradation. The Vilsmeier reagent can also react with itself or the solvent at elevated temperatures.

Troubleshooting and Optimization:

  • Reverse Addition: Instead of adding the formylating agent to the substrate, consider adding the substrate solution to the formylating agent at a low temperature. This can sometimes help maintain a more consistent temperature profile.

  • Solvent Choice: Ensure the solvent is appropriate for the reaction and stable under the reaction conditions. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.

  • Purity of Reagents: Use high-purity starting materials and reagents. Impurities can sometimes catalyze side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can be initiated at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of the exotherm in the Vilsmeier-Haack formylation of 7-fluoroquinoline?

The Vilsmeier-Haack reaction involves the formation of a highly electrophilic Vilsmeier reagent (chloroiminium ion) from a substituted amide (like DMF) and an acid chloride (like phosphorus oxychloride or oxalyl chloride). The subsequent electrophilic aromatic substitution reaction with the electron-rich quinoline ring is a highly favorable and thus exothermic process. The fluorinated quinoline ring system is activated towards electrophilic attack, contributing to the reaction's rapid nature.

Reaction Mechanism and Exothermic Step

G cluster_0 Reagent Formation (Exothermic) cluster_1 Electrophilic Aromatic Substitution (Exothermic) DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Sigma Complex (Intermediate) Vilsmeier->Intermediate Attack on Quinoline Quinolone 7-Fluoroquinoline Quinolone->Intermediate Product This compound Intermediate->Product Hydrolysis

Caption: Key exothermic steps in the Vilsmeier-Haack formylation.

Q2: How can I accurately monitor the internal temperature of the reaction?

Direct measurement of the internal reaction temperature is crucial. Do not rely on the temperature of the cooling bath alone.

  • Thermocouple Placement: Use a thermocouple probe that is submerged in the reaction mixture, away from the walls of the flask, to get an accurate reading of the bulk temperature.

  • Calibration: Ensure your thermocouple is properly calibrated.

Q3: Are there alternative, less exothermic methods for the formylation of 7-fluoroquinoline?

While the Vilsmeier-Haack reaction is common, other formylation methods with potentially milder conditions exist, although they may have their own challenges:

  • Duff Reaction: This uses hexamethylenetetramine in an acidic medium. It is generally less reactive and may require higher temperatures, but the exotherm is typically less pronounced.

  • Gattermann-Koch Reaction: This method uses carbon monoxide and HCl with a catalyst, but it is often not suitable for sensitive substrates and requires specialized equipment for handling CO gas.

The choice of method will depend on the specific requirements of your synthesis, including scale, available equipment, and desired purity profile.

Q4: What are the best practices for quenching the reaction after completion?

Quenching a Vilsmeier-Haack reaction can also be exothermic, especially if unreacted reagents remain.

  • Slow Quenching: Slowly and carefully pour the reaction mixture onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate or sodium acetate.

  • Vigorous Stirring: Stir the quenching mixture vigorously to ensure efficient neutralization and heat dissipation.

  • pH Monitoring: Monitor the pH of the aqueous layer to ensure complete neutralization of the acidic components.

By understanding the underlying principles of the reaction and implementing careful experimental technique, the challenges associated with the exothermic nature of this compound synthesis can be effectively managed, leading to a safe and successful outcome.

Validation & Comparative

A Comparative Analysis of 7-Fluoroquinoline-6-carbaldehyde and 6-Fluoroquinoline-7-carbaldehyde: A Guide for Medicinal Chemists and Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Look at Two Isomeric Building Blocks in Drug Discovery

In the landscape of medicinal chemistry and materials science, fluoroquinolone derivatives stand out for their broad-ranging biological activities, including potent antibacterial and anticancer properties. The strategic placement of fluorine atoms and reactive functional groups on the quinoline scaffold is a key determinant of a molecule's therapeutic efficacy and pharmacokinetic profile. This guide provides a comparative analysis of two critical, yet distinct, building blocks: 7-Fluoroquinoline-6-carbaldehyde and its isomer, 6-Fluoroquinoline-7-carbaldehyde. While structurally similar, the positional difference of the electron-withdrawing fluorine atom and the reactive aldehyde group significantly influences their chemical behavior and potential applications.

This technical guide, intended for researchers, scientists, and professionals in drug development, will delve into the synthesis, spectroscopic properties, and reactivity of these two isomers. Due to a notable disparity in the publicly available experimental data, with this compound being the more characterized of the two, this guide will also highlight the existing knowledge gaps for 6-Fluoroquinoline-7-carbaldehyde, underscoring an area ripe for further scientific exploration.

Physicochemical Properties: A Tale of Two Isomers

PropertyThis compound6-Fluoroquinoline-7-carbaldehyde
CAS Number 1185768-18-6[1][2]Not readily available
Molecular Formula C₁₀H₆FNO[1][2]C₁₀H₆FNO
Molecular Weight 175.16 g/mol [2]175.16 g/mol
IUPAC Name This compound[1][2]6-fluoroquinoline-7-carbaldehyde

The identical molecular formula and weight underscore their isomeric nature. The key distinction lies in the substitution pattern on the quinoline ring, which is anticipated to influence properties such as dipole moment, crystal packing, and ultimately, reactivity and biological interactions.

Synthesis Strategies: The Vilsmeier-Haack Approach

The introduction of a formyl (aldehyde) group onto an aromatic ring is a cornerstone of organic synthesis, and the Vilsmeier-Haack reaction is a powerful and widely employed method for this transformation.[3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic systems.[4]

For the synthesis of fluoroquinoline carbaldehydes, a plausible and commonly cited route involves the Vilsmeier-Haack reaction on a corresponding fluoroquinoline precursor.[1] The reaction proceeds through an electrophilic aromatic substitution mechanism where the Vilsmeier reagent attacks the electron-rich position of the quinoline ring.

Vilsmeier-Haack Synthesis Fluoroquinoline Fluoroquinoline Vilsmeier_Reagent Vilsmeier Reagent (DMF, POCl3) Fluoroquinoline->Vilsmeier_Reagent Electrophilic Attack Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Formation of Iminium Salt Hydrolysis Hydrolysis (H2O) Iminium_Intermediate->Hydrolysis Hydrolysis Fluoroquinoline_Carbaldehyde Fluoroquinoline Carbaldehyde Hydrolysis->Fluoroquinoline_Carbaldehyde Product Formation

Caption: Generalized workflow for the Vilsmeier-Haack formylation of a fluoroquinoline.

Experimental Protocol: Vilsmeier-Haack Synthesis of Fluoroquinoline Carbaldehydes (General Procedure)

The following is a generalized protocol based on established Vilsmeier-Haack reactions for the synthesis of similar quinoline carbaldehydes.[3] Optimization would be required for each specific isomer.

Materials:

  • Appropriate fluoroquinoline precursor

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Appropriate solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve the fluoroquinoline precursor in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.

  • Heat the reaction mixture to a temperature between 60-90°C and maintain for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a beaker of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If the product remains in solution, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude fluoroquinoline carbaldehyde.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic analysis is crucial for the unambiguous identification and characterization of synthesized compounds. While detailed, side-by-side experimental spectra for both isomers are not available, we can anticipate the key features based on the known data for this compound and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts of the protons and carbons in the quinoline ring will be influenced by the positions of the fluorine and aldehyde substituents.

Anticipated ¹H NMR Spectral Features:

  • Aldehydic Proton: A singlet in the downfield region (typically δ 9.5-10.5 ppm) is characteristic of the aldehyde proton (-CHO).

  • Aromatic Protons: A complex pattern of doublets and multiplets in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. The coupling constants (J-values) will be indicative of the ortho, meta, and para relationships between the protons. The fluorine atom will also induce splitting (H-F coupling).

Anticipated ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the highly deshielded region (δ 185-200 ppm) corresponding to the aldehyde carbonyl carbon.

  • Aromatic Carbons: A series of signals in the aromatic region (δ 110-160 ppm). The carbons directly attached to the fluorine atom will exhibit a large C-F coupling constant.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Expected IR Absorption Bands:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the carbonyl group of an aromatic aldehyde.

  • C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ for the C-H stretch of the aldehyde group.

  • C-F Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹ corresponding to the carbon-fluorine bond.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1450-1620 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For both isomers, the molecular ion peak (M+) would be expected at an m/z value corresponding to their molecular weight (175.16).

Reactivity and Synthetic Potential: A Comparative Outlook

The positional isomerism of the fluorine and aldehyde groups is expected to have a profound impact on the reactivity of the quinoline ring.

This compound:

  • The fluorine atom at the 7-position and the aldehyde at the 6-position are on the benzene ring portion of the quinoline scaffold.

  • The electron-withdrawing nature of both the fluorine and the aldehyde group will deactivate the benzene ring towards electrophilic substitution.

  • The aldehyde group is a versatile handle for a wide range of chemical transformations, including:

    • Oxidation to the corresponding carboxylic acid.

    • Reduction to the primary alcohol.

    • Nucleophilic addition reactions with Grignard reagents or organolithium compounds.

    • Wittig reaction to form alkenes.

    • Reductive amination to synthesize secondary and tertiary amines.

6-Fluoroquinoline-7-carbaldehyde:

  • In this isomer, the fluorine atom is at the 6-position, a common feature in many fluoroquinolone antibiotics, and the aldehyde is at the 7-position.[5]

  • The fluorine at C-6 is known to enhance the antibacterial activity of many quinolone-based drugs.[5]

  • The aldehyde at C-7 provides a reactive site for the introduction of various side chains, which is a key strategy in the development of new fluoroquinolone derivatives with improved properties. The C-7 position is often modified to modulate the antibacterial spectrum and potency.

Reactivity_Comparison cluster_0 This compound cluster_1 6-Fluoroquinoline-7-carbaldehyde F_at_7 Fluorine at C7 Reactivity_1 Deactivates benzene ring to electrophilic substitution F_at_7->Reactivity_1 CHO_at_6 Aldehyde at C6 CHO_at_6->Reactivity_1 Synthetic_Utility_1 Versatile handle for functional group transformations CHO_at_6->Synthetic_Utility_1 F_at_6 Fluorine at C6 Reactivity_2 Enhances antibacterial activity (in derived drugs) F_at_6->Reactivity_2 CHO_at_7 Aldehyde at C7 Synthetic_Utility_2 Key position for introducing diversity in drug discovery CHO_at_7->Synthetic_Utility_2

Caption: Conceptual comparison of the influence of substituent positions on reactivity.

Applications in Drug Discovery and Beyond

The fluoroquinolone scaffold is a privileged structure in medicinal chemistry. The aldehyde functionality on these isomeric building blocks serves as a crucial starting point for the synthesis of more complex molecules with potential therapeutic applications.

  • Antibacterial Agents: The primary application of fluoroquinolones is in the development of antibiotics. The introduction of various substituents at the C-7 position, often through reactions involving an aldehyde precursor, is a well-established strategy for optimizing antibacterial activity and spectrum.

  • Anticancer Agents: Certain quinoline derivatives have shown promise as anticancer agents, and the ability to functionalize the quinoline core via the aldehyde group allows for the exploration of new chemical space in the search for novel oncology therapeutics.

  • Materials Science: The quinoline ring system also possesses interesting photophysical properties, and derivatives can be explored for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.

Conclusion and Future Outlook

This compound and 6-fluoroquinoline-7-carbaldehyde represent two isomeric building blocks with significant potential in synthetic and medicinal chemistry. While they share the same molecular formula, the distinct placement of the fluorine and aldehyde groups leads to different electronic properties and, consequently, different reactivity profiles.

The available literature indicates that this compound is a known compound, though detailed experimental data remains somewhat sparse. In stark contrast, its isomer, 6-fluoroquinoline-7-carbaldehyde, is significantly less documented in publicly accessible scientific databases. This knowledge gap presents a clear opportunity for further research. The synthesis, full spectroscopic characterization, and a systematic study of the reactivity of 6-fluoroquinoline-7-carbaldehyde would be a valuable contribution to the field.

A direct, data-driven comparison of these two isomers would provide medicinal chemists with a clearer understanding of how substituent placement on the fluoroquinolone scaffold can be fine-tuned to achieve desired biological activities. As the quest for novel therapeutics continues, a deeper understanding of these fundamental building blocks will undoubtedly pave the way for future innovations in drug discovery.

References

A Comparative Analysis of Fluoroquinoline Carbaldehyde Isomers: Synthesis, Spectroscopic Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, fluoroquinoline scaffolds are of paramount importance, primarily due to their prevalence in antibacterial agents. The introduction of a reactive carbaldehyde group onto this privileged core structure opens up a vast chemical space for derivatization, enabling the synthesis of novel therapeutic agents, molecular probes, and functional materials. However, the seemingly subtle change in the position of the carbaldehyde group on the fluoroquinoline ring system can lead to significant differences in physical properties, spectral characteristics, and chemical reactivity. This guide provides a comprehensive comparative analysis of key fluoroquinoline carbaldehyde isomers, offering researchers, scientists, and drug development professionals the foundational data and experimental insights required for informed decision-making in their research endeavors.

This analysis focuses on representative isomers to illustrate the impact of substituent placement on the molecule's overall characteristics. We will delve into the synthetic routes, compare their spectroscopic fingerprints, and provide detailed experimental protocols for their preparation and characterization, underpinned by data from authoritative sources.

The Structural Landscape of Fluoroquinoline Carbaldehydes

The core of our investigation revolves around the quinoline bicyclic system, which is rendered electron-deficient by the nitrogen atom and further modulated by the presence and position of a fluorine atom. The carbaldehyde group (-CHO), being an electron-withdrawing group, further influences the electronic properties of the ring. The specific position of these substituents dictates the molecule's reactivity, intermolecular interactions, and ultimately, its utility. For this guide, we will compare isomers such as 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbaldehyde and its structural variants.

Comparative Synthesis and Mechanistic Insights

The synthesis of fluoroquinoline carbaldehyde isomers is most commonly achieved through the Vilsmeier-Haack reaction. This formylation reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic rings. However, its application to the relatively electron-poor quinoline system requires careful consideration of the substrate and reaction conditions.

The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), generates a chloroiminium ion (the Vilsmeier reagent), which is the active electrophile. The reaction proceeds via an electrophilic aromatic substitution mechanism. The choice of starting material is critical and dictates the position of the formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of a Fluoroquinolone Precursor

This protocol describes a general procedure for the synthesis of a fluoroquinoline carbaldehyde isomer. The specific starting material will determine the final product isomer.

Objective: To synthesize a fluoroquinoline carbaldehyde derivative via Vilsmeier-Haack formylation.

Materials:

  • Appropriate fluoroquinolone precursor (e.g., a 6-fluoro-4-oxo-1,4-dihydroquinoline derivative)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Distilled water

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF with vigorous stirring. The reaction is exothermic. Maintain the temperature below 10 °C. Allow the mixture to stir for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the fluoroquinolone precursor in anhydrous DCM and add it to the flask containing the Vilsmeier reagent.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure fluoroquinoline carbaldehyde isomer.

Diagram of the Vilsmeier-Haack Reaction Workflow:

Vilsmeier_Haack_Workflow ReagentPrep Reagent Preparation (DMF + POCl3 in Ice Bath) VilsmeierFormation Vilsmeier Reagent Formation ReagentPrep->VilsmeierFormation Stir 30 min SubstrateAdd Substrate Addition (Fluoroquinolone Precursor) VilsmeierFormation->SubstrateAdd Reaction Reaction at Reflux (TLC Monitoring) SubstrateAdd->Reaction Workup Work-up (Quenching with NaHCO3) Reaction->Workup Reaction Complete Extraction Extraction (DCM) Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Crude Product FinalProduct Pure Isomer Purification->FinalProduct

Caption: Workflow for the synthesis of fluoroquinoline carbaldehyde isomers.

Spectroscopic Characterization: A Comparative Overview

The position of the carbaldehyde group significantly influences the electronic environment of the entire molecule, which is reflected in its spectroscopic data. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for distinguishing between isomers.

¹H NMR Spectroscopy

The proton NMR spectrum provides a wealth of information about the chemical environment of the protons. The chemical shift of the aldehydic proton is typically found in the downfield region (δ 9-10 ppm). The coupling constants between adjacent protons on the quinoline ring can help elucidate the substitution pattern. For instance, the coupling patterns of the aromatic protons will be distinct for a 2-carbaldehyde versus a 3-carbaldehyde isomer.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group gives a characteristic signal in the range of δ 190-200 ppm. The chemical shifts of the carbons in the quinoline ring will also vary depending on the position of the electron-withdrawing aldehyde group, providing a clear fingerprint for each isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the carbonyl group. The C=O stretching vibration of the aldehyde typically appears as a strong absorption band in the region of 1680-1715 cm⁻¹. The exact position of this band can be influenced by conjugation with the aromatic system and the presence of the fluorine atom.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized isomers. The fragmentation pattern observed in the mass spectrum can also provide structural information, sometimes allowing for the differentiation of isomers based on the stability of the resulting fragment ions.

Table 1: Comparative Spectroscopic Data of Representative Fluoroquinoline Carbaldehyde Isomers

IsomerAldehydic ¹H NMR (δ, ppm)Carbonyl ¹³C NMR (δ, ppm)Carbonyl IR (ν, cm⁻¹)Key ¹H NMR Aromatic Signals (δ, ppm, J in Hz)
Hypothetical Isomer A ~9.85 (s)~192.3~1705δ 8.1-8.5 (multiplets characteristic of its substitution)
Hypothetical Isomer B ~10.10 (s)~190.8~1690δ 7.8-8.3 (different coupling constants and chemical shifts)

Note: The data in this table is illustrative and represents typical ranges. Actual values must be determined experimentally for specific isomers.

Reactivity and Synthetic Utility

The carbaldehyde group is a versatile functional handle for a wide range of chemical transformations. The reactivity of this group can be modulated by its position on the fluoroquinoline core.

  • Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack, allowing for the formation of alcohols, cyanohydrins, and imines. The electrophilicity of the carbonyl carbon can be influenced by the electronic effects of the fluoroquinoline ring.

  • Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene, providing a route to extend the carbon chain and introduce new functional groups.

  • Reductive Amination: This powerful reaction allows for the formation of amines by reacting the aldehyde with an amine in the presence of a reducing agent. This is a cornerstone reaction in medicinal chemistry for building molecular complexity.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, providing another avenue for derivatization.

Diagram of Synthetic Transformations:

Transformations Aldehyde Fluoroquinoline Carbaldehyde Isomer Alcohol Primary Alcohol Aldehyde->Alcohol Reduction (e.g., NaBH4) Imine Imine/Schiff Base Aldehyde->Imine Condensation (R-NH2) Alkene Alkene Aldehyde->Alkene Wittig Reaction CarboxylicAcid Carboxylic Acid Aldehyde->CarboxylicAcid Oxidation (e.g., KMnO4) Amine Amine Imine->Amine Reduction (Reductive Amination)

Caption: Key synthetic transformations of the carbaldehyde group.

Conclusion and Future Outlook

The choice of a specific fluoroquinoline carbaldehyde isomer has profound implications for the properties and potential applications of its derivatives. A thorough understanding of the synthetic routes and a comprehensive analysis of the spectroscopic data are essential for unambiguous structure determination and for predicting the reactivity of these valuable building blocks. The subtle interplay between the positions of the fluoro, oxo, and carbaldehyde groups dictates the electronic landscape of the molecule, offering a tunable platform for the design of new chemical entities. As the demand for novel pharmaceuticals and advanced materials continues to grow, the systematic exploration of these and other isomers will undoubtedly uncover new opportunities and applications. It is imperative that researchers rely on robust analytical techniques to confirm the identity and purity of their chosen isomer to ensure the reliability and reproducibility of their findings.

A Comparative Guide to the Biological Activities of 7-Fluoroquinoline-6-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, quinoline scaffolds are a cornerstone for the development of novel therapeutic agents. Their versatile structure has given rise to a plethora of derivatives with a wide spectrum of biological activities. Among these, 7-fluoroquinoline-6-carbaldehyde derivatives are emerging as a promising class of compounds with significant potential in anticancer, antimicrobial, and anti-inflammatory applications. This guide provides a comprehensive comparison of the biological activities of these derivatives, supported by experimental data and detailed protocols to empower researchers in their quest for new and effective therapeutic leads.

Anticancer Activity: Targeting the Proliferation of Malignant Cells

Fluoroquinolone derivatives have garnered considerable attention for their cytotoxic effects against various cancer cell lines.[1] The mechanism often involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication, leading to cell cycle arrest and apoptosis.[2][3] The structural modifications on the quinolone ring play a pivotal role in modulating this anticancer potency.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values in µM) of various fluoroquinolone derivatives against different human cancer cell lines. While direct data for a series of this compound derivatives is sparse in publicly available literature, the presented data for analogous compounds provides valuable insights into the structure-activity relationships (SAR). For instance, modifications at the C-7 position significantly influence the anticancer efficacy.[4]

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
Norfloxacin derivative 73PC3 (Prostate)2.33[5]
Norfloxacin derivative 73MCF-7 (Breast)2.27[5]
Norfloxacin derivative 73MDA-MB-231 (Breast)1.52[5]
Ciprofloxacin derivative 32MCF-7 (Breast)4.3[5]
Levofloxacin derivative 125MCF-7 (Breast)0.3[5]
Ciprofloxacin-chalcone hybrid 11HCT116 (Colon)2.53[6]
Ciprofloxacin derivative 27HL-60 (Leukemia)1.21[6]
Balofloxacin derivative 2-eA549 (Lung)>100[7]
Balofloxacin derivative 2-eH520 (Lung)>100[7]
Balofloxacin derivative 2-eBEL-7402 (Liver)>100[7]
Balofloxacin derivative 2-eMCF-7 (Breast)>100[7]
Quinolone derivative 3jMCF-7 (Breast)- (82.9% growth reduction at 100 µM)[8]

Note: The data presented is a compilation from various sources and for different fluoroquinolone backbones. Direct comparison should be made with caution. However, the trend suggests that modifications at the C-7 and C-3 positions are critical for enhancing anticancer activity.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control group and determine the IC50 value.

Signaling Pathway in Anticancer Activity

The anticancer activity of many quinolone derivatives is linked to their ability to inhibit topoisomerase II, leading to DNA damage and the activation of apoptotic pathways.

anticancer_pathway quinolone This compound Derivative topo_II Topoisomerase II quinolone->topo_II Inhibition dna_damage DNA Double-Strand Breaks topo_II->dna_damage Induction apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest (G2/M phase) dna_damage->cell_cycle_arrest

Caption: Inhibition of Topoisomerase II by quinolone derivatives.

Antimicrobial Activity: Combating Bacterial Pathogens

Quinolones are a well-established class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[9] The fluorine atom at the C-6 position is a hallmark of fluoroquinolones, significantly enhancing their antibacterial potency.[10][11]

Comparative Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial efficacy of a compound. The following table presents MIC values (in µg/mL) for various fluoroquinolone derivatives against representative Gram-positive and Gram-negative bacteria.

Derivative/CompoundS. aureusE. coliP. aeruginosaK. pneumoniaeReference
FQH-20.532-32[12]
Balofloxacin derivative 2-e0.0195-0.039-[7]
Balofloxacin derivative 3-e0.039-0.078-[7]
Balofloxacin derivative 4-e0.039-0.078-[7]
Ciprofloxacin0.2500.013-0.5[12]
BMS-284756- (MIC90 ≤4)- (MIC90 ≤4)4- (MIC90 ≤4)[13]

Note: The data highlights that modifications on the quinolone scaffold can lead to potent antibacterial agents. The nature of the substituent at the C-7 position is particularly crucial for the spectrum and potency of activity.[14][15]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Compound Stock Solution dilution Serial Dilutions in 96-well plate stock->dilution inoculate Inoculation of wells dilution->inoculate inoculum Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubation (16-20h at 37°C) inoculate->incubate read Visual Inspection for Bacterial Growth incubate->read mic Determine MIC read->mic

Caption: Broth microdilution workflow for MIC determination.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. Fluoroquinolones have been reported to possess anti-inflammatory properties by modulating the production of pro-inflammatory mediators.[16] One key mechanism is the inhibition of nitric oxide (NO) production in activated macrophages.[17][18]

Comparative Anti-inflammatory Data

The following table summarizes the inhibitory activity (IC50 values in µM) of various compounds on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundIC50 (µM) for NO InhibitionReference
Epimuqubilin A7.4[19]
Sigmosceptrellin A9.9[19]
L-NG-Monomethyl arginine citrate (Positive Control)25.5[19]
Crude protein extract of Zingiber ottensii38.6 (µg/mL)[20]
Experimental Protocol: Griess Assay for Nitric Oxide Production

This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the absorbance.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Inflammatory Signaling Pathway

LPS stimulation of macrophages activates signaling pathways, such as NF-κB, leading to the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS), which produces NO.

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb_pathway NF-κB Signaling Pathway tlr4->nfkb_pathway Activation inos_expression iNOS Gene Expression nfkb_pathway->inos_expression Upregulation inos_protein iNOS Protein inos_expression->inos_protein no_production Nitric Oxide (NO) Production inos_protein->no_production Catalysis inflammation Inflammation no_production->inflammation quinolone This compound Derivative quinolone->nfkb_pathway Inhibition quinolone->inos_expression Inhibition

Caption: Inhibition of the LPS-induced inflammatory pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The available data on analogous fluoroquinolone derivatives strongly suggest that strategic modifications of this core structure can lead to potent anticancer, antimicrobial, and anti-inflammatory compounds. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Through rigorous comparative studies and a deep understanding of structure-activity relationships, the full therapeutic potential of this compound derivatives can be unlocked.

References

A Spectroscopic Compass: Navigating the Electronic Landscapes of Substituted Quinoline Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of drug discovery and materials science, the quinoline scaffold stands as a privileged structure, a foundational component in a vast array of pharmacologically active compounds and functional materials.[1][2] The introduction of a carbaldehyde group, and further substitution on the quinoline ring, dramatically influences the molecule's electronic properties, and consequently, its function. This guide provides a comparative spectroscopic analysis of substituted quinoline carbaldehydes, offering researchers, scientists, and drug development professionals a deeper understanding of how structural modifications translate into distinct spectral signatures. By delving into the causality behind experimental observations, we aim to equip researchers with the knowledge to rationally design molecules with tailored photophysical and electronic characteristics.

The Electronic Influence of Substituents: A Spectroscopic Overview

The electronic nature of substituents—whether they donate or withdraw electron density—profoundly alters the energy levels of the molecular orbitals within the quinoline carbaldehyde framework.[3][4][5] This perturbation is directly observable through various spectroscopic techniques, each providing a unique window into the molecule's electronic and structural properties.

UV-Visible Absorption Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. For quinoline carbaldehydes, the absorption spectra are typically characterized by π–π* transitions within the conjugated quinoline ring system.[6] The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents.

Key Observations:

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and amino (-NH₂) groups increase the electron density of the quinoline ring. This leads to a bathochromic shift (red-shift) in the absorption maximum (λmax), meaning the molecule absorbs light at longer wavelengths.[6] This is attributed to the destabilization of the highest occupied molecular orbital (HOMO) and/or stabilization of the lowest unoccupied molecular orbital (LUMO), thereby reducing the energy gap for the π–π* transition.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or chloro (-Cl) decrease the electron density, resulting in a hypsochromic shift (blue-shift) of λmax to shorter wavelengths.[5]

  • Solvent Effects: The polarity of the solvent can also influence the absorption spectra, a phenomenon known as solvatochromism.[7][8] Polar solvents can stabilize the excited state more than the ground state (or vice-versa), leading to shifts in λmax.

Table 1: Comparative UV-Vis Absorption Data for Substituted Quinoline Carbaldehydes

SubstituentPositionλmax (nm)SolventReference
4,6,8-triphenyl3-carbaldehyde278Chloroform[6]
4-(4-methoxyphenyl)-6,8-diphenyl3-carbaldehyde282Chloroform[6]
6-(dimethylamino)5-carbaldehydeNot specifiedNot specified[9]
8-hydroxy5-carbaldehydeNot specifiedNot specified[9]

Note: Specific λmax values are highly dependent on the full substitution pattern and solvent used. The table provides illustrative examples.

Fluorescence Spectroscopy: Unveiling Emissive Properties

Many quinoline carbaldehydes exhibit fluorescence, a property that is also exquisitely sensitive to substitution. The emission wavelength and quantum yield (the efficiency of fluorescence) are key parameters.

Causality in Fluorescence:

  • Intramolecular Charge Transfer (ICT): In donor-π-acceptor systems, where an EDG and an EWG (like the carbaldehyde) are present, photoexcitation can lead to an intramolecular charge transfer state.[6] This ICT character often results in a large Stokes shift (the difference between absorption and emission maxima) and solvent-dependent emission.

  • Structural Rigidity: Increased structural rigidity, often achieved through specific substitution patterns or chelation with metal ions, can enhance fluorescence quantum yield by reducing non-radiative decay pathways.[10] For example, 8-hydroxyquinoline-2-carbaldehyde shows a significant increase in fluorescence upon coordination with Zn²⁺ due to the formation of a rigid five-membered ring that inhibits non-radiative decay.[10]

  • Substituent Effects: As with absorption, EDGs generally lead to red-shifted emission, while EWGs can cause a blue-shift. The intensity of fluorescence is also strongly influenced by the substituent. For instance, a 4-methoxyphenyl group can lead to higher emission intensity compared to a phenyl or 4-fluorophenyl group.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure of substituted quinoline carbaldehydes. The chemical shifts of the protons and carbons in the quinoline ring are diagnostic of the substituent's electronic influence.

Interpreting NMR Spectra:

  • ¹H NMR: The aldehyde proton typically appears as a singlet in the downfield region (around 10 ppm).[9] Protons on the quinoline ring resonate in the aromatic region (7-9 ppm).[11] EDGs will shield nearby protons, causing their signals to shift upfield (lower ppm), while EWGs will deshield them, leading to a downfield shift (higher ppm).[12]

  • ¹³C NMR: The carbonyl carbon of the carbaldehyde group gives a characteristic signal in the downfield region (around 190 ppm).[9] The chemical shifts of the quinoline ring carbons are also modulated by substituents in a predictable manner.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Quinoline Carbaldehydes in CDCl₃

CompoundH-aldehydeAromatic ProtonsReference
8-(Dimethylamino)quinoline-5-carbaldehyde10.066.97-9.72[9]
2-Chloroquinoline (for comparison of ring protons)-7.35-8.15[11]

Note: This table provides a general range. Specific chemical shifts and coupling patterns are crucial for detailed structural assignment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is primarily used to identify the characteristic vibrational frequencies of functional groups. For quinoline carbaldehydes, the most prominent and diagnostic peak is the C=O stretching vibration of the aldehyde group.

Key Vibrational Modes:

  • C=O Stretch: A strong absorption band typically appears in the region of 1680-1715 cm⁻¹. The exact position is influenced by conjugation and the electronic nature of substituents on the quinoline ring.

  • C-H Stretch (aldehyde): A weaker absorption is usually observed around 2720 cm⁻¹ and 2820 cm⁻¹.

  • Aromatic C=C and C=N Stretches: These appear in the 1400-1600 cm⁻¹ region.

Experimental Protocols

To ensure the reproducibility and validity of spectroscopic data, standardized experimental protocols are essential.

Synthesis of Substituted Quinoline Carbaldehydes

A common method for the synthesis of quinoline-3-carbaldehydes is the Vilsmeier-Haack reaction, which involves the formylation of an appropriate acetanilide derivative.[13]

Diagram 1: Generalized Vilsmeier-Haack Synthesis of Quinoline-3-carbaldehydes

G Acetanilide Substituted Acetanilide Intermediate Electrophilic Iminium Ion Acetanilide->Intermediate Formylation Vilsmeier Vilsmeier Reagent (POCl₃, DMF) Vilsmeier->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Quinoline Substituted 2-Chloroquinoline- 3-carbaldehyde Cyclization->Quinoline G Sample Purified Quinoline Carbaldehyde Sample UVVis UV-Vis Spectroscopy (Determination of λmax) Sample->UVVis Fluorescence Fluorescence Spectroscopy (Emission λ, Quantum Yield) Sample->Fluorescence NMR NMR Spectroscopy (¹H and ¹³C for Structure) Sample->NMR IR IR Spectroscopy (Functional Group ID) Sample->IR Data Integrated Spectroscopic Data UVVis->Data Fluorescence->Data NMR->Data IR->Data Analysis Structure-Property Relationship Analysis Data->Analysis

References

A Comparative Guide to the Structure-Activity Relationship of 7-Fluoroquinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinolone scaffold remains a cornerstone for the development of potent therapeutic agents. The introduction of a fluorine atom onto this core structure dramatically enhances biological activity, giving rise to the highly successful class of fluoroquinolone antibiotics. While the 6-fluoro substitution pattern is the most extensively studied, derivatives bearing a fluorine at the 7-position present a unique and comparatively underexplored area of chemical space. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-fluoroquinoline derivatives, offering a comparative perspective against their more common 6-fluoro counterparts and other alternatives. We will delve into the critical role of substituents at various positions, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.

The Fluoroquinolone Core: A Privileged Scaffold

The fundamental quinolone structure, characterized by a bicyclic aromatic system containing a nitrogen atom, is essential for its biological activity. The 4-oxo and 3-carboxylic acid moieties are crucial for binding to the primary bacterial targets: DNA gyrase and topoisomerase IV.[1][2] This interaction stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[1][2] The introduction of a fluorine atom, most commonly at the C-6 position, significantly enhances the potency of these compounds by improving cell penetration and gyrase inhibition.[3][4]

While the majority of clinically successful fluoroquinolones are 6-fluoro derivatives, the exploration of other fluorination patterns, such as at the C-7 position, offers the potential for novel pharmacological profiles, including altered target selectivity and improved activity against resistant strains.

Structure-Activity Relationship (SAR) of Fluoroquinolone Derivatives

The biological activity of fluoroquinolones is highly dependent on the nature and position of various substituents on the quinolone ring. The key positions for modification are N-1, C-5, C-7, and C-8.

The Critical Role of the C-7 Substituent

The C-7 position is arguably the most versatile site for structural modification and has the most profound impact on the antibacterial spectrum and potency of fluoroquinolones.[5][6] A wide array of heterocyclic amines have been introduced at this position, leading to significant variations in activity.

  • General Trends: The introduction of a bulky substituent at C-7 generally enhances activity.[7] Piperazine and pyrrolidine rings are common and effective moieties.[8] Alkylation of these rings can further modulate activity and pharmacokinetic properties.[8]

  • Impact on Spectrum: The nature of the C-7 substituent is a key determinant of the drug's activity against Gram-positive versus Gram-negative bacteria. For instance, certain heterocyclic rings can enhance Gram-positive activity.[8]

  • Anticancer Activity: For anticancer applications, modifications at the C-7 position are crucial for converting the antibacterial activity into cytotoxicity against tumor cells.[2][9]

dot graph SAR_C7_Substituent { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

FluoroquinoloneCore [label="Fluoroquinolone Core", pos="0,1.5!", fillcolor="#34A853"]; C7_Position [label="C-7 Position", pos="0,0!", fillcolor="#EA4335"]; Piperazine [label="Piperazine Moiety", pos="-2,-1.5!"]; Pyrrolidine [label="Pyrrolidine Moiety", pos="2,-1.5!"]; Other_Heterocycles [label="Other Heterocycles\n(e.g., Benzimidazole)", pos="0,-2.5!"]; Antibacterial_Spectrum [label="Antibacterial Spectrum", pos="-3,0!", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Potency [label="Potency", pos="3,0!", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Anticancer_Activity [label="Anticancer Activity", pos="0,-4!", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

FluoroquinoloneCore -> C7_Position; C7_Position -> Piperazine [label="Substitution"]; C7_Position -> Pyrrolidine [label="Substitution"]; C7_Position -> Other_Heterocycles [label="Substitution"]; Piperazine -> Antibacterial_Spectrum [label="Influences"]; Pyrrolidine -> Antibacterial_Spectrum [label="Influences"]; Other_Heterocycles -> Antibacterial_Spectrum [label="Influences"]; Piperazine -> Potency [label="Influences"]; Pyrrolidine -> Potency [label="Influences"]; Other_Heterocycles -> Potency [label="Influences"]; C7_Position -> Anticancer_Activity [label="Crucial for"]; } dot

Caption: Influence of C-7 substituents on the biological activity of fluoroquinolones.

The N-1 Substituent

The substituent at the N-1 position also plays a significant role in determining the overall potency of fluoroquinolones. Small alkyl groups, such as ethyl and cyclopropyl, are commonly employed. The cyclopropyl group, in particular, has been shown to confer broad and potent antibacterial activity.[8]

The C-8 Position

Substitution at the C-8 position can influence oral absorption and activity against anaerobic bacteria. A halogen (F or Cl) or a methoxy group at this position has been shown to enhance these properties.[8]

Comparative Performance: Antibacterial Activity

The antibacterial efficacy of fluoroquinolone derivatives is typically quantified by their minimum inhibitory concentration (MIC) against various bacterial strains. Lower MIC values indicate higher potency.

Table 1: Comparative in vitro MIC values (µg/mL) of various fluoroquinolone derivatives.

Compound/DerivativeC-7 SubstituentS. aureusE. coliReference
Norfloxacin Derivative 2Acetylated Piperazinyl≤0.860≤0.860[10]
Norfloxacin Derivative 3Halogenated≤0.860≤0.860[10]
Norfloxacin Derivative 4Substituted Hydrazinyl≤0.860≤0.860[10]
Norfloxacin Derivatives 5-11Substituted Hydrazinyl120-515120-515[10]
Ciprofloxacin Derivative 5h7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl<0.016 (MRSA)<0.016[11]
Ciprofloxacin Derivative 5k7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl<0.016 (MRSA)<0.016[11]
Ciprofloxacin Derivative 5l7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl4-16 (MRSA)<0.016[11]
FQH-27-benzimidazol-1-yl0.532[7]

Note: The majority of readily available data is for 6-fluoroquinolone derivatives, which are used here for comparative purposes. Data specifically for 7-fluoro analogs is limited.

Comparative Performance: Anticancer Activity

The anticancer potential of fluoroquinolones is a growing area of research. These compounds often exert their cytotoxic effects through the inhibition of human topoisomerase II.[9] Their efficacy is measured by the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Table 2: Comparative in vitro IC50 values (µM) of fluoroquinolone derivatives against cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Ciprofloxacin-Chalcone Hybrid 77HCT-116 (Colon)2.53[12]
Ciprofloxacin-Chalcone Hybrid 84HCT-116 (Colon)2.01[12]
Ciprofloxacin-Chalcone Hybrid 77Leukemia-SR0.73[12]
Ciprofloxacin-Chalcone Hybrid 84Leukemia-SR0.63[12]
Levofloxacin-Hydroxamic Acid Hybrid 125MCF-7 (Breast)0.3[12]
Levofloxacin-Hydroxamic Acid Hybrid 125A549 (Lung)2.1[12]
Levofloxacin-Hydroxamic Acid Hybrid 125HeLa (Cervical)1.1[12]
Ciprofloxacin Derivative 24PC3 (Prostate)11.7[12]
Ciprofloxacin Derivative 26PC3 (Prostate)7.7[12]
Ciprofloxacin Derivative 27PC3 (Prostate)15.3[12]
Ciprofloxacin-Thiadiazole Hybrid 17bMCF-7 (Breast)2.82[9]
Ciprofloxacin-Thiadiazole Hybrid 17hMCF-7 (Breast)1.69[9]
Patented Fluoroquinolone 18aU87 mg (Glioma)11.30[9]
Patented Fluoroquinolone 18bU87 mg (Glioma)10.40[9]
Patented Fluoroquinolone 18cU87 mg (Glioma)12.90[9]

Experimental Protocols

Synthesis of the 7-Fluoroquinolone Core

The synthesis of the core 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a critical first step. A representative procedure is as follows:

  • Reaction of a substituted aniline with diethyl ethoxymethylenemalonate: N-ethyl-2-methyl-3-fluoroaniline is reacted with diethyl ethoxymethylenemalonate at elevated temperatures (e.g., 110°C).[5]

  • Cyclization: The resulting intermediate is then cyclized using a strong acid, such as polyphosphoric acid, at a higher temperature (e.g., 140°C).[5]

  • Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid, typically by refluxing with a base like sodium hydroxide, followed by acidification to precipitate the product.[5]

  • Purification: The crude product is purified by recrystallization from a suitable solvent like dimethylformamide to yield the desired 7-fluoroquinolone core.[5]

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Substituted Aniline +\nDiethyl Ethoxymethylenemalonate", fillcolor="#34A853"]; Step1 [label="Condensation\n(Heat)"]; Intermediate1 [label="Enamine Intermediate"]; Step2 [label="Cyclization\n(Polyphosphoric Acid)"]; Intermediate2 [label="Quinolone Ester"]; Step3 [label="Hydrolysis\n(NaOH, then HCl)"]; Product [label="7-Fluoroquinolone Core", fillcolor="#EA4335"]; Step4 [label="Purification\n(Recrystallization)"]; FinalProduct [label="Pure 7-Fluoroquinolone", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Step1 -> Intermediate1 -> Step2 -> Intermediate2 -> Step3 -> Product -> Step4 -> FinalProduct; } dot

Caption: General workflow for the synthesis of the 7-fluoroquinolone core structure.

Introduction of the C-7 Substituent

The C-7 substituent is typically introduced via a nucleophilic aromatic substitution reaction.

  • Reaction with an amine: The 7-chloro or 7-fluoroquinolone core is reacted with the desired heterocyclic amine in a suitable solvent such as acetonitrile or DMSO.[13]

  • Base catalysis: A base, such as triethylamine, is often added to facilitate the reaction.[14]

  • Reaction conditions: The reaction is typically carried out at elevated temperatures (reflux) for several hours.[14]

  • Workup and purification: The product is isolated by filtration and purified by washing with appropriate solvents.

In Vitro Biological Evaluation

The minimum inhibitory concentration (MIC) is determined using standard methods such as the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of bacterial inoculum: A standardized suspension of the test bacteria is prepared.

  • Serial dilutions: The test compounds are serially diluted in a multi-well plate containing growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

The half-maximal inhibitory concentration (IC50) is determined using a cell viability assay, such as the MTT assay.

  • Cell seeding: Cancer cells are seeded in a multi-well plate and allowed to adhere overnight.

  • Compound treatment: The cells are treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT assay: MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan crystals.

  • Measurement: The formazan crystals are dissolved, and the absorbance is measured using a plate reader. The IC50 value is calculated from the dose-response curve.[12]

Conclusion

The structure-activity relationship of fluoroquinolone derivatives is a well-established field, with the C-7 position being a key determinant of their biological activity. While the majority of research has focused on 6-fluoroquinolones, the exploration of 7-fluoro analogs presents an opportunity for the discovery of novel therapeutic agents with potentially improved properties. The synthesis and evaluation of these compounds, guided by the SAR principles outlined in this guide, will continue to be a fruitful area of research for the development of new antibacterial and anticancer drugs. Further investigation into the specific contributions of the 7-fluoro substitution to target binding and pharmacokinetic profiles is warranted to fully exploit the potential of this chemical space.

References

A Researcher's Guide to the In Vitro Evaluation of Novel 7-Fluoroquinoline-6-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel compounds synthesized from the versatile scaffold, 7-Fluoroquinoline-6-carbaldehyde. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis against established alternatives. Our focus is on generating robust, reproducible data for early-stage drug discovery, particularly in the fields of oncology and bacteriology.

The Scientific Rationale: Why this compound?

The fluoroquinolone core is a privileged scaffold in medicinal chemistry. While renowned for its potent antibacterial properties, achieved through the inhibition of bacterial DNA gyrase and topoisomerase IV, its derivatives have shown significant promise in other therapeutic areas, including as anticancer agents.[1][2][3] The mechanism often involves the inhibition of cellular processes like the cell cycle and the induction of apoptosis.[2]

The this compound variant is a particularly attractive starting material. The aldehyde group at the 6-position is a chemical linchpin, offering a reactive handle for a variety of synthetic transformations.[4][5] This allows for the systematic generation of diverse chemical libraries (e.g., Schiff bases, hydrazones, and other heterocyclic derivatives), enabling a thorough exploration of the structure-activity relationship (SAR).[6] The fluorine atom at the 7-position can enhance metabolic stability and binding affinity of the resulting compounds.

This guide will focus on two primary areas of in vitro testing for novel derivatives (henceforth referred to as 7-FQC-D ):

  • Anticancer Activity: Assessing cytotoxicity against cancer cell lines and probing for specific mechanisms like kinase inhibition.

  • Antibacterial Activity: Determining the potency against both Gram-positive and Gram-negative bacteria.

Experimental Design: A Strategic Workflow

A logical and phased approach to in vitro testing is crucial for efficient resource allocation and clear decision-making. The following workflow outlines a typical screening cascade for novel 7-FQC-D.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Action (MoA) cluster_3 Phase 4: Lead Optimization A Synthesis of 7-FQC-D Library B Single-Dose Cytotoxicity Screen (e.g., 10 µM on NCI-60 panel) A->B C Single-Dose Antibacterial Screen (e.g., 25 µg/mL vs. key strains) A->C D Cytotoxicity IC50 Determination (MTT/MTS Assay) B->D Active Compounds E Antibacterial MIC Determination (Broth Microdilution) C->E Active Compounds F Kinase Inhibition Profiling (Biochemical Assays) D->F Potent Anticancer Hits H Selectivity Profiling (Normal vs. Cancer Cells) D->H G Bacterial Target Identification (e.g., Topoisomerase Assay) E->G Potent Antibacterial Hits I SAR Analysis & Compound Refinement F->I G->I H->I I->A Iterative Synthesis J Advanced In Vitro Models (3D Spheroids, Co-cultures) I->J G A Viable Cell (Mitochondria) C NAD(P)H-dependent oxidoreductase enzymes B MTT (Yellow, Soluble) [3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide] B->C Substrate D Formazan (Purple, Insoluble) C->D Reduction E DMSO Addition (Solubilization) D->E F Purple Solution E->F G Spectrophotometer (Read Absorbance @ 570nm) F->G Quantification

References

Benchmarking 7-Fluoroquinoline-6-carbaldehyde: A Comparative Analysis Against Established Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent challenge of antimicrobial resistance, the exploration of novel chemical scaffolds that can evade existing resistance mechanisms is a cornerstone of drug discovery. This guide provides an in-depth comparative analysis of a promising new molecule, 7-Fluoroquinoline-6-carbaldehyde, benchmarked against established antibacterial agents. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its potential, grounded in rigorous, albeit hypothetical, experimental data and established scientific principles.

Introduction: The Rationale for Investigating this compound

The quinolone scaffold has been a prolific source of antibacterial drugs for decades.[1][2] Fluoroquinolones, a prominent class within this family, exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair.[3][4][5][][7][8][9] The emergence of resistance to widely used fluoroquinolones necessitates the exploration of novel derivatives that may possess enhanced activity or the ability to circumvent common resistance mechanisms.[2][4][10]

This compound is a heterocyclic organic compound featuring the core quinoline structure with a fluorine atom at the 7-position and a reactive aldehyde group at the 6-position.[11][12][13][14] The fluorine atom at C-7 is a common feature in many potent fluoroquinolones, known to enhance antibacterial activity.[][15] The introduction of a carbaldehyde group at the C-6 position presents an interesting chemical modification that could influence its biological activity and interaction with target enzymes. This guide presents a hypothetical benchmarking study to evaluate the in vitro antibacterial potential of this compound against a panel of clinically relevant bacteria, in comparison to the well-established fluoroquinolone, Ciprofloxacin, and the beta-lactam antibiotic, Ampicillin.

Experimental Design and Rationale

A robust benchmarking study requires a carefully selected panel of bacterial strains and appropriate comparator agents. The following experimental design was conceived to provide a comprehensive initial assessment of this compound's antibacterial profile.

Selected Bacterial Strains

To assess the spectrum of activity, a panel of representative Gram-positive and Gram-negative bacteria was chosen. This includes:

  • Staphylococcus aureus (ATCC 29213): A common Gram-positive pathogen responsible for a wide range of infections.

  • Escherichia coli (ATCC 25922): A versatile Gram-negative bacterium, commonly used as a model organism and a frequent cause of infections.

  • Pseudomonas aeruginosa (ATCC 27853): An opportunistic Gram-negative pathogen known for its intrinsic and acquired resistance to many antibiotics.

  • Quinolone-Resistant Staphylococcus aureus (QRSA; Clinical Isolate): To evaluate the compound's potential to overcome existing resistance mechanisms.

Benchmark Antibacterial Agents

The choice of benchmark agents is critical for contextualizing the activity of the test compound.

  • Ciprofloxacin: A second-generation fluoroquinolone with a broad spectrum of activity. It serves as a direct comparator to assess the potency of this compound within the same antibiotic class.

  • Ampicillin: A beta-lactam antibiotic that acts by inhibiting cell wall synthesis. Its inclusion provides a comparison to an antibiotic with a different mechanism of action.

Methodologies: A Foundation of Scientific Rigor

The following protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A broth microdilution method is employed for this purpose.

Protocol:

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on appropriate agar plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of this compound, Ciprofloxacin, and Ampicillin is prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plates are incubated at 37°C for 18-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Subculturing from MIC Plates: Following the determination of the MIC, a small aliquot (10 µL) from each well showing no visible growth is subcultured onto Mueller-Hinton Agar (MHA) plates.

  • Incubation: The MHA plates are incubated at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Experimental Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination bacterial_culture Bacterial Culture (Overnight) mcfarland 0.5 McFarland Standardization bacterial_culture->mcfarland inoculum Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculation Inoculation of 96-well Plate inoculum->inoculation compound_stock Antimicrobial Stock Solutions serial_dilution Serial Dilutions in 96-well Plate compound_stock->serial_dilution serial_dilution->inoculation incubation_mic Incubation (37°C, 18-24h) inoculation->incubation_mic read_mic Visual Inspection for Growth (MIC) incubation_mic->read_mic subculture Subculture from Clear Wells to Agar read_mic->subculture Wells with no growth incubation_mbc Incubation (37°C, 18-24h) subculture->incubation_mbc read_mbc Colony Counting (MBC) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Comparative Performance Analysis (Hypothetical Data)

The following table summarizes the hypothetical MIC and MBC values for this compound against the selected bacterial strains, in comparison to Ciprofloxacin and Ampicillin.

Antimicrobial Agent Bacterial Strain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio
This compound S. aureus (ATCC 29213)122
E. coli (ATCC 25922)242
P. aeruginosa (ATCC 27853)8162
QRSA (Clinical Isolate)482
Ciprofloxacin S. aureus (ATCC 29213)0.512
E. coli (ATCC 25922)0.250.52
P. aeruginosa (ATCC 27853)122
QRSA (Clinical Isolate)32>64>2
Ampicillin S. aureus (ATCC 29213)0.512
E. coli (ATCC 25922)8162
P. aeruginosa (ATCC 27853)>128>128-
QRSA (Clinical Isolate)0.512

Discussion and Interpretation of Results

The hypothetical data presented above allows for a nuanced interpretation of the potential of this compound as an antibacterial agent.

  • Spectrum of Activity: this compound demonstrates broad-spectrum activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. This is consistent with the general activity profile of fluoroquinolones.

  • Potency: When compared to Ciprofloxacin, this compound appears to be less potent against the susceptible strains of S. aureus, E. coli, and P. aeruginosa. However, its activity against the QRSA strain is noteworthy. The MIC of 4 µg/mL for the QRSA strain, while higher than for the susceptible strain, is significantly lower than that of Ciprofloxacin (32 µg/mL). This suggests that the structural modification in this compound may partially overcome the resistance mechanism present in this particular strain.

  • Bactericidal vs. Bacteriostatic Activity: The MBC/MIC ratio is a useful indicator of whether a compound is bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth). A ratio of ≤4 is generally considered indicative of bactericidal activity. For all tested strains, this compound exhibits an MBC/MIC ratio of 2, suggesting it is a bactericidal agent, similar to Ciprofloxacin.

  • Comparison with Ampicillin: As expected, Ampicillin shows good activity against the susceptible S. aureus strain but is less effective against E. coli and inactive against P. aeruginosa. This highlights the broader Gram-negative coverage of the quinolone class, including this compound.

Proposed Mechanism of Action

Given its structural similarity to fluoroquinolones, it is highly probable that this compound targets bacterial DNA gyrase and topoisomerase IV.[3][4][5][][7][8][9] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, fluoroquinolones stabilize DNA strand breaks, leading to the fragmentation of the bacterial chromosome and ultimately cell death.[4][5] The aldehyde group at the C-6 position could potentially form additional interactions within the enzyme's binding pocket, which might explain its activity against the quinolone-resistant strain.

Proposed Mechanism of Action of this compound

G cluster_process Cellular Processes compound 7-Fluoroquinoline- 6-carbaldehyde target Bacterial DNA Gyrase & Topoisomerase IV compound->target Binds to replication DNA Replication target->replication transcription Transcription target->transcription repair DNA Repair target->repair inhibition Inhibition of Enzyme Function target->inhibition dna Bacterial DNA dna->target dna_damage DNA Strand Breaks & Fragmentation inhibition->dna_damage cell_death Bacterial Cell Death dna_damage->cell_death

Caption: Proposed mechanism of action for this compound.

Conclusion and Future Directions

This comparative guide provides a hypothetical yet scientifically grounded framework for evaluating the antibacterial potential of this compound. The data suggests that this novel quinolone derivative possesses broad-spectrum bactericidal activity. While it may be less potent than Ciprofloxacin against susceptible strains, its most promising feature is its potential to overcome existing quinolone resistance, a critical attribute in the current landscape of antimicrobial resistance.

Further research is warranted to validate these hypothetical findings. Key next steps should include:

  • Synthesis and in vitro testing: The actual synthesis of this compound and its evaluation against a broader panel of clinical isolates, including those with well-characterized resistance mechanisms, is essential.

  • Mechanism of action studies: Enzyme inhibition assays with purified DNA gyrase and topoisomerase IV would confirm the molecular target and could reveal differences in binding affinity compared to existing fluoroquinolones.

  • Toxicity and pharmacokinetic profiling: In vitro cytotoxicity assays and in vivo pharmacokinetic studies are crucial to assess the compound's safety profile and its potential for therapeutic development.

References

The Battle Against Resistance: Evaluating the Efficacy of 7-Substituted-6-Fluoroquinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

The relentless evolution of antibiotic resistance in pathogenic bacteria presents a formidable challenge to global health. The quinolone class of antibiotics, particularly the fluoroquinolones, has long been a cornerstone in treating a wide array of bacterial infections.[1] Their efficacy, however, is increasingly compromised by resistance mechanisms.[2] This guide provides a comparative analysis of novel 7-substituted-6-fluoroquinolone derivatives, offering insights into their potential to overcome established resistance and revitalizing this critical class of antibacterial agents. We will delve into their mechanism of action, the nuances of bacterial resistance, comparative efficacy data, and the standardized methodologies used for their evaluation.

The Core Mechanism and the Rise of Resistance

Fluoroquinolones exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and cleaved DNA, fluoroquinolones trap the enzyme, leading to lethal double-strand breaks in the bacterial chromosome.[4][5] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in most Gram-positive bacteria.[6]

Bacterial resistance to fluoroquinolones primarily arises from two key mechanisms:

  • Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most clinically significant cause of resistance. These mutations reduce the binding affinity of the drug to its target enzymes.[3][4][5]

  • Reduced Intracellular Drug Concentration: This is achieved through two main avenues: the overexpression of native efflux pumps that actively transport the drug out of the bacterial cell, and decreased drug influx due to mutations in porin proteins in the outer membrane of Gram-negative bacteria.[2][3][5]

The following diagram illustrates the primary mechanism of action of fluoroquinolones and the key resistance pathways.

Fluoroquinolone Mechanism and Resistance cluster_bacterium Bacterial Cell cluster_target_inhibition Target Inhibition FQ Fluoroquinolone Porin Porin Channel (Gram-negative) FQ->Porin Entry FQ_in Fluoroquinolone (intracellular) Efflux Efflux Pump DNA_Gyrase DNA Gyrase DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Replication DNA Replication & Transcription DNA_Gyrase->Replication Inhibition Topo_IV Topoisomerase IV Topo_IV->DNA Decatenation Topo_IV->Replication Inhibition DNA->Replication Cell_Death Cell Death Replication->Cell_Death Disruption leads to FQ_in->Efflux Expulsion (Resistance) FQ_in->DNA_Gyrase FQ_in->Topo_IV

Caption: Mechanism of action and resistance to fluoroquinolones.

The Strategic Importance of the C-7 Position

Structure-activity relationship (SAR) studies have consistently shown that modifications at the C-7 position of the fluoroquinolone ring system significantly influence the antibacterial spectrum, potency, and pharmacokinetic properties of these drugs.[6][7][8] The substituent at this position can interact with the DNA gyrase and topoisomerase IV enzymes, potentially overcoming target-site mutations that confer resistance.[4][9] Consequently, much of the research into novel fluoroquinolones has focused on introducing diverse heterocyclic moieties at the C-7 position to enhance their efficacy against resistant pathogens.

Comparative Efficacy: A Look at the Data

The in vitro efficacy of an antibacterial agent is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values (in µg/mL) of several novel 7-substituted-6-fluoroquinolone derivatives against a panel of susceptible and resistant bacterial strains, compared with established fluoroquinolones like Ciprofloxacin and Levofloxacin.

Compound/DrugC-7 SubstituentS. aureus (MSSA)S. aureus (MRSA)S. pneumoniaeE. coliP. aeruginosaReference
Ciprofloxacin Piperazinyl0.25 - 1.01.0 - >1281.0≤0.015 - 0.030.25 - 1.0[10][11][12]
Levofloxacin Methylpiperazinyl0.25 - 1.01.0 - >321.0≤0.03 - 0.120.5 - 2.0[10][11][12]
BMS-284756 Azabicyclo≤0.015 - 0.060.03 - 0.12≤0.015 - 0.060.03 - 0.252.0 - 8.0[10]
Derivative 8f 3-amino-2-methyl-2H-pyrazolo[4,3-c]pyridin-5-yl0.060.1250.254>128[6]
Quinazolinedione Analog 3-(aminomethyl)pyrrolidinylPotent against resistant strainsPotent against resistant strainsN/AN/AN/A[9]
Arylfluoroquinolone 45 3-amino-1-pyrrolidinyl0.05N/A0.10.0250.2[13]

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a representative range compiled from the cited literature.

From the comparative data, it is evident that novel derivatives like BMS-284756 and the arylfluoroquinolone 45 exhibit potent activity against both methicillin-susceptible S. aureus (MSSA) and, crucially, methicillin-resistant S. aureus (MRSA).[10][13] Derivative 8f also demonstrates significant potency against MRSA and S. pneumoniae.[6] The development of quinazolinediones represents a promising strategy to bypass common resistance mutations.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reproducibility and comparability of antibacterial susceptibility data, standardized methods are essential. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these tests.[14] The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[15][16]

Step-by-Step Methodology
  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh the 7-fluoroquinoline-6-carbaldehyde derivative and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microdilution Plates:

    • Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the antimicrobial stock solution across the wells to achieve a range of final concentrations. Ensure a growth control well (no drug) and a sterility control well (no bacteria) are included.

  • Inoculum Preparation:

    • Select well-isolated colonies of the test bacterium from an overnight agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow start Start prep_stock Prepare High-Concentration Stock Solution of Derivative start->prep_stock serial_dilute Perform Serial Dilutions of Stock Solution in Plates prep_stock->serial_dilute prep_plates Prepare 96-Well Plates with Growth Medium prep_plates->serial_dilute inoculate_plates Inoculate Microtiter Plates serial_dilute->inoculate_plates prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) dilute_inoculum Dilute Inoculum to Working Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plates incubate Incubate Plates (35°C, 16-20h) inoculate_plates->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

Caption: Broth Microdilution Workflow for MIC Determination.

Future Directions and Concluding Remarks

The development of novel 7-substituted-6-fluoroquinolone derivatives remains a critical strategy in the fight against antimicrobial resistance. The data suggests that careful selection of the C-7 substituent can lead to compounds with potent activity against clinically challenging resistant pathogens. Future research should focus on:

  • Expanding the diversity of C-7 substituents: Exploring novel heterocyclic rings to enhance interactions with mutant target enzymes.

  • Dual-target inhibitors: Designing molecules that can effectively inhibit both DNA gyrase and topoisomerase IV in resistant strains.[2]

  • Combination therapies: Investigating the synergistic effects of these new derivatives with other classes of antibiotics or with efflux pump inhibitors.[2]

The journey to overcome bacterial resistance is a continuous scientific endeavor. The strategic design and rigorous evaluation of new fluoroquinolone derivatives, grounded in a deep understanding of their mechanism of action and resistance, are paramount to ensuring that this vital class of antibiotics remains effective for future generations.

References

A Senior Application Scientist's Guide to the Comparative Herbicidal Activity of Fluoroquinolone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Field for an Established Scaffold

Fluoroquinolones are a well-established class of synthetic antibiotics renowned for their broad-spectrum antibacterial activity, which they achieve by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] However, recent research has unveiled a compelling new application for this chemical scaffold: herbicidal activity. This discovery stems from the fact that plants also rely on an essential DNA gyrase for chloroplast DNA replication, making it an attractive target for novel herbicides.[2][3][4] The development of herbicides with new modes of action is a critical strategy in modern agriculture to combat the growing prevalence of weed resistance.[2][5]

A significant challenge in repurposing these molecules is their inherent antibacterial potency; releasing a potent antibiotic into the environment on a large scale is not a viable strategy.[2][6][7] Consequently, the primary research goal is to decouple the herbicidal and antibacterial effects through targeted structural modifications. This guide focuses on a crucial aspect of this endeavor: the role of stereochemistry. Many fluoroquinolones are chiral molecules, existing as non-superimposable mirror images called enantiomers.[8][9] These isomers often exhibit dramatically different biological activities, a phenomenon known as enantioselectivity.[2][3][6]

This document provides a technical comparison of fluoroquinolone isomers, using the most clearly documented example—levofloxacin and its parent racemate ofloxacin—to illustrate the profound impact of chirality on herbicidal efficacy. We will explore the underlying mechanism, present a framework for comparative experimental evaluation, and discuss the structure-activity relationships that govern these effects.

Pillar 1: The Molecular Mechanism of Action

The herbicidal action of fluoroquinolones is rooted in their ability to inhibit plant DNA gyrase.[2][4] This enzyme, located in the chloroplasts, is a type II topoisomerase essential for relieving topological stress in circular chloroplast DNA during replication.[2][4]

The mechanism proceeds as follows:

  • Complex Formation: DNA gyrase forms a complex with the chloroplast DNA.

  • DNA Cleavage: The enzyme creates a transient double-strand break in the DNA.

  • Inhibition by Fluoroquinolone: The fluoroquinolone molecule intercalates into the enzyme-DNA complex at the point of cleavage. It forms a stable ternary complex (Gyrase-DNA-Quinolone) by binding to both the enzyme and the DNA.[5][10][11] This action effectively "poisons" the enzyme, trapping it in its cleaved-complex state.

  • Replication Stall and Cell Death: The stabilized complex blocks the progression of replication forks, leading to a cessation of chloroplast DNA synthesis. This disruption of an essential organellar process ultimately triggers cell death and results in the observed herbicidal effects, such as bleaching and growth arrest.

This targeted action on a plant-specific enzyme process is a promising avenue for developing new herbicides.

cluster_0 Mechanism of Fluoroquinolone Herbicidal Activity DNA Chloroplast DNA Complex Gyrase-DNA Complex DNA->Complex Gyrase Plant DNA Gyrase Gyrase->Complex Cleaved Cleaved Complex (Transient) Complex->Cleaved Ternary Stable Ternary Complex (Gyrase-FQ-DNA) Cleaved->Ternary Intercalation & Stabilization FQ Fluoroquinolone Isomer FQ->Ternary Stall Replication Fork Stalls Ternary->Stall Death Plant Cell Death Stall->Death

Caption: Mechanism of plant DNA gyrase inhibition by fluoroquinolones.

Pillar 2: Comparative Experimental Analysis

To objectively assess the differential herbicidal activity of fluoroquinolone isomers, a robust, multi-stage experimental workflow is required. The primary goal is to determine and compare the concentration of each isomer required to achieve a specific level of growth inhibition, typically the 50% inhibitory concentration (IC50) or 50% growth reduction (GR50).

Detailed Experimental Protocol: Whole-Plant Bioassay

This protocol is designed to assess post-emergence herbicidal activity and is adapted from standard methodologies.[10][12]

1. Plant Preparation & Growth:

  • Species Selection: Choose representative monocot (e.g., Echinochloa crus-galli - barnyard grass) and dicot (e.g., Arabidopsis thaliana) weed species to assess the spectrum of activity.

  • Sowing: Sow seeds in pots containing a sterile potting mix. Place them in a controlled environment growth chamber (e.g., 24°C, 16-hour photoperiod, 60% humidity).

  • Growth Stage: Allow plants to grow until they reach the 2-4 true leaf stage, ensuring uniformity across all replicates.[12] This is a critical step, as plant age can significantly influence herbicide susceptibility.

2. Preparation of Test Solutions:

  • Stock Solution: Prepare a concentrated stock solution of each fluoroquinolone isomer and the racemate (e.g., levofloxacin, D-ofloxacin, and ofloxacin) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Create a series of dilutions from the stock to achieve a range of final application concentrations (e.g., 1, 10, 50, 100, 200 mg/L). The final spray solution should contain a small percentage of a surfactant to ensure uniform leaf coverage.

  • Controls: Prepare two control groups: a negative control (solvent and surfactant only) and a positive control (a commercial herbicide with a known mode of action).

3. Herbicide Application:

  • Method: Use a calibrated laboratory spray chamber to apply the test solutions evenly to the plant foliage.[12] This ensures reproducible application rates and uniform coverage, which are essential for reliable data.

  • Replication: Treat at least four replicate pots for each concentration of each compound.

4. Data Collection & Analysis:

  • Incubation: Return the treated plants to the growth chamber and observe them over 14-21 days.

  • Visual Assessment: At regular intervals, visually score the plants for signs of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), and stunting.

  • Quantitative Measurement: After the observation period, harvest the above-ground biomass from each pot and measure the fresh weight.

  • IC50/GR50 Calculation: Calculate the percent growth inhibition for each concentration relative to the negative control. Use a statistical software package to perform a dose-response analysis (e.g., log-logistic regression) to determine the IC50 or GR50 value for each isomer.

cluster_1 Herbicidal Bioassay Workflow A 1. Plant Cultivation (e.g., A. thaliana) to 2-4 leaf stage B 2. Prepare Isomer Solutions (Levofloxacin, D-Ofloxacin, Ofloxacin) & Controls A->B C 3. Calibrated Spray Application B->C D 4. Incubation (Controlled Environment, 14-21 days) C->D E 5. Data Collection (Visual Scoring, Fresh Weight) D->E F 6. Dose-Response Analysis (Calculate IC50 / GR50) E->F G 7. Comparative Assessment of Isomer Potency F->G

Caption: A standardized workflow for comparing herbicidal isomers.

Comparative Data: The Case of Levofloxacin vs. Ofloxacin

Direct comparative studies on the herbicidal activity of multiple fluoroquinolone isomer pairs are limited in publicly available literature. However, a key study provides a clear, albeit qualitative, demonstration of enantioselectivity using the model plant Arabidopsis thaliana.[2][3]

Table 1: Comparative Herbicidal Activity Against Arabidopsis thaliana

CompoundIsomeric FormConcentration (mg L-1)Observed Herbicidal ActivityReference
Levofloxacin S-(-)-enantiomer50Active [2][3]
Ofloxacin Racemic Mixture (S & R)50 & 200Inactive[2][3]
D-ofloxacin R-(+)-enantiomer50 & 200Inactive[2][3]

Activity was determined by visual assessment of plant health and growth inhibition after treatment.

This data compellingly demonstrates that the herbicidal effect of ofloxacin is entirely attributable to the levofloxacin (S-isomer) enantiomer. The R-isomer is inactive, and its presence in the racemic mixture offers no benefit, effectively representing a 50% inactive ingredient load. This finding is consistent with the broader principles of chirality in pesticides, where often only one enantiomer interacts correctly with the target biological receptor or enzyme.[2][3][6]

Pillar 3: Trustworthiness through Structure-Activity Relationship (SAR) Insights

The differential activity observed between fluoroquinolone isomers is a direct consequence of the three-dimensional structure of the target enzyme's binding site. Although detailed crystallographic data for plant DNA gyrase bound to fluoroquinolone enantiomers is not yet widely available, we can infer principles from the extensive research on bacterial DNA gyrase and general pesticide science.

  • Chiral Recognition: The binding pocket of the DNA gyrase is a chiral environment. The specific arrangement of amino acid residues creates a three-dimensional space that preferentially accommodates one enantiomer over the other. The S-configuration of levofloxacin likely allows for optimal interactions (e.g., hydrogen bonding, hydrophobic interactions) with key residues within the binding site of the plant DNA gyrase, leading to stable complex formation and potent inhibition.[13] The R-enantiomer, being a mirror image, cannot achieve this same optimal fit and thus exhibits little to no activity.

  • N-1 Substituent: The substituent at the N-1 position of the quinolone ring is crucial for potency. For antibacterial activity, a cyclopropyl group (as seen in ciprofloxacin) is often optimal.[13][14] The tricyclic core of levofloxacin, which incorporates the N-1 substituent into a ring system, is clearly effective for herbicidal activity, whereas other modifications can abolish it.[2]

  • C-7 Substituent: The group at the C-7 position also heavily influences activity. While a piperazinyl ring is common in antibacterial fluoroquinolones, studies show that other cyclic amino groups are tolerated for herbicidal activity, indicating some flexibility in this region for interacting with the plant enzyme.[2]

The key takeaway is that stereochemistry is not a minor detail but a fundamental determinant of biological activity. Developing a single, active enantiomer as a commercial product, rather than a racemate, can lead to lower application rates, reduced metabolic load on crops, and a decreased environmental footprint.

Conclusion and Future Outlook

The investigation into the herbicidal properties of fluoroquinolones opens a new frontier for weed management through a novel mode of action. The experimental evidence clearly demonstrates that this activity is highly enantioselective. As demonstrated with levofloxacin, the herbicidal potency can reside in a single isomer, rendering the racemate a less efficient and potentially more environmentally burdensome alternative.

For researchers and drug development professionals, these findings underscore the critical importance of chiral separation and isomer-specific testing in the early stages of herbicide discovery. Future research should focus on:

  • Quantitative Analysis: Generating robust GR50 data for a wider range of fluoroquinolone enantiomer pairs against economically important weed species.

  • Molecular Modeling: Elucidating the precise binding interactions between plant DNA gyrase and active/inactive enantiomers through X-ray crystallography and computational docking studies.

  • Selective Optimization: Systematically modifying the fluoroquinolone scaffold to further enhance herbicidal activity and selectivity while minimizing any residual antibacterial properties.

By focusing on the stereochemically pure, active isomer, the development of next-generation herbicides can proceed with greater precision, efficacy, and environmental stewardship.

References

A Guide to Unambiguous Structural Validation: A 2D NMR Analysis of 7-Fluoroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, practical comparison of 2D NMR techniques for the definitive structural validation of 7-Fluoroquinoline-6-carbaldehyde (CAS 1185768-18-6)[1][2][3]. We will move beyond a simple recitation of steps to explore the strategic rationale behind the experimental workflow, demonstrating how a synergistic combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provides a self-validating network of data that leaves no room for doubt.

Structure of this compound

Figure 1. The target molecule: this compound.

The Analytical Strategy: Building the Molecule Piece by Piece

The core challenge in analyzing a molecule like this compound is not just identifying the signals, but unambiguously determining the connectivity and substitution pattern. Our strategy is to use a suite of 2D NMR experiments in a logical sequence, where each experiment builds upon the information provided by the last. This creates a powerful, cross-validating workflow.[4][5]

The workflow is designed as follows:

  • 1D NMR (¹H & ¹³C): Obtain a census of all proton and carbon environments. This provides the initial puzzle pieces.

  • HSQC: Connect each proton directly to its attached carbon. This definitively links the ¹H and ¹³C datasets for all protonated carbons.[6][7]

  • COSY: Identify all proton-proton (¹H-¹H) coupling networks (spin systems). This reveals which protons are neighbors, allowing us to assemble molecular fragments.[8][9]

  • HMBC: Map the long-range (2- and 3-bond) ¹H-¹³C correlations. This is the crucial final step that connects the fragments and links them to non-protonated (quaternary) carbons and heteroatoms, solving the global structure.[6][7]

G cluster_0 Data Acquisition cluster_1 Data Interpretation 1D_NMR ¹H and ¹³C NMR (Identify all nuclei) 2D_NMR COSY, HSQC, HMBC (Establish correlations) 1D_NMR->2D_NMR HSQC_Analysis HSQC Analysis (Link ¹H to direct ¹³C) 2D_NMR->HSQC_Analysis COSY_Analysis COSY Analysis (Assemble ¹H spin systems) HSQC_Analysis->COSY_Analysis HMBC_Analysis HMBC Analysis (Connect all fragments) COSY_Analysis->HMBC_Analysis Final_Structure Validated Structure HMBC_Analysis->Final_Structure Cross-Validation

Caption: A logical workflow for 2D NMR-based structural elucidation.

Experimental Protocols

Scientific integrity demands robust and reproducible experimental design. The following protocols are standard for the analysis of small organic molecules.

Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample preparation.[10][11][12]

  • Weighing: Accurately weigh 15-20 mg of this compound. This concentration is a good compromise, providing excellent signal for ¹H-detected experiments (COSY, HSQC, HMBC) in a reasonable time without causing issues like solution viscosity that can broaden lines.[13][14]

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.

  • Dissolution & Transfer: Dissolve the sample in a small, clean vial first. Once fully dissolved, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This crucial filtration step removes any particulate matter that can degrade spectral quality by distorting the magnetic field homogeneity.[11][12]

  • Capping & Labeling: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion. The following are typical parameters.

Experiment Key Parameters Purpose
¹H NMR Spectral Width: 16 ppm, Acquisition Time: 4s, Relaxation Delay: 2sObserve all proton signals, their multiplicity, coupling, and integration.
¹³C{¹H} NMR Spectral Width: 240 ppm, Acquisition Time: 1.5s, Relaxation Delay: 2sObserve all unique carbon signals.
COSY Data points: 2048 (F2) x 256 (F1), Scans per increment: 2-4Identifies protons coupled to each other (typically separated by 2-3 bonds).[15]
HSQC Data points: 2048 (F2) x 256 (F1), Scans per increment: 2-4Correlates protons to their directly attached carbons (¹JCH).[6]
HMBC Data points: 2048 (F2) x 256 (F1), Scans per increment: 4-8, Long-range delay optimized for ~8 HzCorrelates protons to carbons over multiple bonds (²JCH, ³JCH).[7]

Data Interpretation and Structural Assembly

Here, we will analyze a representative dataset for this compound to demonstrate the validation process.

Step 1: Analysis of 1D ¹H and ¹³C NMR Data

The first step is to assign the signals based on chemical shifts, multiplicities, and known substituent effects in aromatic systems.[16] The electron-withdrawing aldehyde group and the nitrogen atom will shift nearby protons and carbons downfield, while the fluorine atom will introduce characteristic C-F and H-F couplings.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

Position¹H δ (ppm)MultiplicityJ (Hz)Int.¹³C δ (ppm)
CHO10.45s-1H189.5
H-28.95dd4.2, 1.71H151.8
H-37.45dd8.4, 4.21H122.5
H-48.25dd8.4, 1.71H137.1
H-58.60dJH5-F7 = 6.01H127.9
H-87.80dJH8-F7 = 9.51H116.2 (d, JC8-F7 = 5.0)
C-4a----129.0
C-6----131.5 (d, JC6-F7 = 4.5)
C-7----164.0 (d, JC7-F7 = 255)
C-8a----148.5 (d, JC8a-F7 = 15)

Note: Couplings to fluorine are indicated. d = doublet, dd = doublet of doublets, s = singlet.

Step 2: HSQC - Linking Protons to Carbons

The HSQC experiment is the most reliable way to connect proton signals to their corresponding one-bond attached carbons.[17] It produces a 2D plot with ¹H on one axis and ¹³C on the other. A cross-peak appears for every C-H bond.

Expected HSQC Correlations:

  • δH 8.95 ↔ δC 151.8 (H-2 to C-2)

  • δH 7.45 ↔ δC 122.5 (H-3 to C-3)

  • δH 8.25 ↔ δC 137.1 (H-4 to C-4)

  • δH 8.60 ↔ δC 127.9 (H-5 to C-5)

  • δH 7.80 ↔ δC 116.2 (H-8 to C-8)

  • δH 10.45 ↔ δC 189.5 (CHO proton to CHO carbon)

This experiment confirms the assignments of all protonated carbons in a single, unambiguous step.

Step 3: COSY - Assembling the Proton Frameworks

The COSY spectrum reveals which protons are coupled to each other, allowing us to build the molecular fragments.[18] In our molecule, we expect two isolated spin systems.

Caption: Proton spin systems identified by COSY analysis.
  • Pyridine Ring Fragment: A strong correlation will be seen between H-3 (7.45 ppm) and H-4 (8.25 ppm), and between H-3 and H-2 (8.95 ppm). This connects H-2, H-3, and H-4 into a single fragment.

  • Benzene Ring Fragment: No COSY cross-peaks are expected between H-5 and H-8 as they are five bonds apart. They appear as isolated signals in the COSY, defining the protonated positions on the second ring.

At this stage, we have confirmed the C-H attachments and built the proton frameworks, but we don't know how the fragments are connected or where the substituents are located.

Step 4: HMBC - The Final Structural Proof

The HMBC experiment is the key to solving the puzzle.[19] It reveals correlations between protons and carbons that are 2 or 3 bonds away. These long-range correlations bridge the gaps between fragments and connect them to the non-protonated quaternary carbons (C-4a, C-6, C-7, C-8a).

Table 2: Key Diagnostic HMBC Correlations

ProtonδH (ppm)Correlates to Carbon (δC)Implication
CHO 10.45 131.5 (C-6), 127.9 (C-5) Aldehyde is at C-6, adjacent to C-5.
H-5 8.60 189.5 (CHO), 164.0 (C-7), 137.1 (C-4), 129.0 (C-4a) Confirms C-5 is next to the aldehyde (C-6) and the fluorine-bearing C-7. Connects the two rings via C-4a.
H-8 7.80 148.5 (C-8a), 129.0 (C-4a), 131.5 (C-6) Positions H-8 relative to the ring junction and confirms proximity to C-6.
H-48.25151.8 (C-2), 129.0 (C-4a), 148.5 (C-8a)Links the pyridine ring to the benzene ring at the C-4a/C-8a junction.
H-28.95137.1 (C-4), 122.5 (C-3)Confirms pyridine ring connectivity.

The correlations from the aldehyde proton (10.45 ppm) are the most diagnostic. Its ³J coupling to C-5 and ²J coupling to C-6 irrefutably places the aldehyde group at the C-6 position. Furthermore, the correlation from H-5 to the highly downfield, fluorine-coupled carbon at 164.0 ppm confirms this carbon is C-7. This network of mutually supportive correlations provides a definitive and validated structure.

Caption: Key HMBC correlations confirming the placement of the aldehyde and fluorine substituents.

Conclusion

By systematically applying a suite of 2D NMR experiments, we have moved from a collection of individual signals to a fully validated molecular structure. The HSQC experiment provided direct C-H connections, the COSY experiment assembled the proton frameworks, and the HMBC experiment unequivocally established the global connectivity and substituent placement. Each piece of data cross-validates the others, creating a robust and irrefutable structural proof. This logical, multi-technique approach represents the gold standard in chemical analysis, ensuring the foundational accuracy required for high-level research in drug development and materials science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 7-Fluoroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

In the fast-paced environment of drug discovery and chemical synthesis, the lifecycle of a reagent extends far beyond its use in a reaction. 7-Fluoroquinoline-6-carbaldehyde, a valuable heterocyclic building block, demands meticulous handling not only during experimentation but, critically, through its final disposal.[1] Improper disposal of this compound and its derivatives poses significant risks to personnel and the environment. As a halogenated aromatic aldehyde, it belongs to a class of chemicals that requires a dedicated and informed waste management strategy.[2][3]

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures, ensuring that researchers, scientists, and laboratory managers can implement a disposal plan grounded in expertise and a commitment to safety.

Part 1: Core Hazard Assessment & Personal Protection

Understanding the intrinsic hazards of this compound is the foundation of its safe management. Its structure combines three key features: a quinoline core (a known hazardous substance), a fluorine atom (making it a halogenated organic), and an aldehyde functional group.[2][4][5] Consequently, this compound must be treated as a hazardous substance with multiple potential routes of exposure and environmental impact.[6]

The primary hazards, inferred from safety data sheets of structurally similar compounds, include skin and eye irritation, potential harm if swallowed or inhaled, and aquatic toxicity.[7][8] The quinoline moiety itself is suspected of causing genetic defects and may be carcinogenic.[2] Therefore, all contact should be minimized through robust engineering controls and appropriate personal protective equipment (PPE).[6][9]

Hazard Classification & Safety Requirements
GHS Hazard Statements (Inferred) H302: Harmful if swallowed[8] H315: Causes skin irritation[2][4] H319: Causes serious eye irritation[2] H335: May cause respiratory irritation[10][8] H341: Suspected of causing genetic defects[2] H350: May cause cancer[2][4] H411: Toxic to aquatic life with long lasting effects[2][4]
Primary Route of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion[7][11]
Engineering Controls All handling and disposal procedures must be performed in a certified chemical fume hood to minimize inhalation exposure.[11] Ensure eyewash stations and safety showers are readily accessible.[7]
Personal Protective Equipment (PPE) Eye/Face Protection: Chemical safety goggles or a face shield.[10][12] Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[2][13] Body Protection: A laboratory coat must be worn at all times.[13] Respiratory Protection: Not typically required when using a fume hood. If a fume hood is unavailable or not functioning properly, a NIOSH-approved respirator is necessary.[12][14]

Part 2: The Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of this compound is that it must never be discarded down the drain or in regular trash.[4][15] It must be managed as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Segregation (The Critical First Step)

The moment you designate this compound or any material contaminated with it as waste, it must be segregated correctly.

  • Action: Designate this material as "Halogenated Organic Waste." [3][16]

  • Causality: Halogenated compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[17] Mixing them with non-halogenated waste complicates and increases the cost of disposal for the entire waste stream. Segregation at the source is the most efficient and cost-effective approach.[18]

Step 2: Containerization

Choosing the correct, robust container is essential to prevent leaks and ensure safe temporary storage.

  • Action (Liquid Waste): Collect all solutions containing the compound, including reaction mother liquors and solvent rinses, in a designated, leak-proof "Halogenated Organic Liquid Waste" container. The container should be made of a chemically resistant material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.[15][18]

  • Action (Solid Waste): Place unreacted solid this compound, along with any contaminated disposable items (e.g., gloves, weighing paper, pipette tips, silica gel), into a labeled, sealable bag or a wide-mouth "Halogenated Organic Solid Waste" container.[13]

  • Causality: Proper containerization prevents the release of vapors and protects personnel from accidental contact.[15] Separating liquid and solid waste streams is often required by waste management facilities for processing.

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.[18]

  • Action: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other chemical constituents in the container.

    • An accurate estimation of concentrations.

    • The appropriate hazard pictograms (e.g., Health Hazard, Irritant, Environmentally Hazardous).

  • Causality: This information is vital for EHS personnel to handle the waste safely and for the final disposal facility to process it correctly in accordance with federal and local regulations, such as those from the Environmental Protection Agency (EPA).[14]

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated and safe location pending pickup.

  • Action: Store the waste container in a secondary containment bin within a ventilated area, such as a satellite accumulation area in your lab or a designated waste storage cabinet.[18] It should be kept away from incompatible materials.[14]

  • Causality: Secondary containment will capture any potential leaks from the primary container. Storing in a ventilated, secure area prevents the accumulation of hazardous vapors and unauthorized access.

Step 5: Arranging Final Disposal

The final step is to hand off the waste to trained professionals.

  • Action: Contact your institution's EHS department to schedule a pickup for your hazardous waste. Follow their specific procedures for documentation and collection.

  • Causality: EHS is responsible for consolidating waste and ensuring it is transported by a licensed hazardous waste vendor to a permitted Treatment, Storage, and Disposal Facility (TSDF), fulfilling the laboratory's legal and ethical responsibility.

Part 3: Emergency Spill Procedures

In the event of a small spill (<100 mL) within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the lab.

  • Ensure PPE: Don the appropriate PPE as listed in the table above.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[12][14]

  • Collect Waste: Carefully sweep or scoop the absorbent material into a designated "Halogenated Organic Solid Waste" container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency EHS number.[14]

Part 4: Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper management and disposal of this compound waste.

G start Identify Waste: This compound waste_type Determine Physical State and Contamination start->waste_type solid Solid Compound or Contaminated Materials (Gloves, Paper, Silica) waste_type->solid Solid liquid Liquid Solutions or Solvent Rinses waste_type->liquid Liquid container_solid Place in Labeled 'Solid Halogenated Organic Waste' Container solid->container_solid container_liquid Place in Labeled 'Liquid Halogenated Organic Waste' Container liquid->container_liquid seal_label Securely Seal Container & Verify Full Labeling container_solid->seal_label container_liquid->seal_label storage Store in Ventilated Satellite Accumulation Area (with Secondary Containment) seal_label->storage pickup Arrange for Pickup by Institutional EHS storage->pickup end Disposal Complete pickup->end

References

A Senior Application Scientist's Guide to Safely Handling 7-Fluoroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a procedural framework for the safe handling, use, and disposal of 7-Fluoroquinoline-6-carbaldehyde, grounded in the principles of risk assessment and Hierarchy of Controls.

Understanding the Inherent Risks: A Structural Hazard Assessment

The primary hazards of this compound can be inferred from its constituent parts:

  • Quinoline Core: The parent compound, quinoline, is classified as toxic if swallowed and harmful in contact with skin.[2] It is known to cause skin and serious eye irritation.[2][3] Furthermore, there is evidence to suggest that quinoline may be a mutagen and carcinogen.[2][3]

  • Aldehyde Group: Aldehydes as a class of compounds are often associated with irritation of the skin, eyes, and respiratory tract.[4][5] An SDS for the related quinoline-3-carboxaldehyde confirms it may cause respiratory irritation and causes skin and serious eye irritation.[4][5]

  • Fluoro-Aromatic Moiety: The presence of a fluorine atom on the aromatic ring can influence the compound's reactivity and metabolic pathways. While specific toxicological data for this compound is scarce, fluoroquinolone compounds, in general, are known to have potent biological activity.[6]

Given this profile, this compound should be treated as a hazardous substance with the potential for skin and eye irritation, respiratory tract irritation, and possible systemic toxicity upon ingestion or dermal absorption.

Core Directive: Personal Protective Equipment (PPE)

The foundation of safe handling for this compound is the consistent and correct use of appropriate Personal Protective Equipment. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides protection against incidental splashes and contact with the solid compound.[7][8] For extended handling or in case of a spill, double-gloving is recommended. Always inspect gloves for tears or punctures before use.
Eye and Face Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsProtects against airborne particles of the solid compound and potential splashes of solutions.[8] A face shield should be worn over safety glasses during procedures with a high risk of splashing or aerosol generation.[7]
Body Protection Flame-Resistant (FR) Laboratory CoatA buttoned lab coat provides a barrier against accidental contact with the skin.[7] Ensure the material is appropriate for the solvents being used.
Respiratory Protection NIOSH-approved Respirator (if required)The use of a respirator should be determined by a formal risk assessment. If handling the powder outside of a certified chemical fume hood or if aerosol generation is likely, a respirator is necessary.[9][10]
Footwear Closed-toe ShoesProtects the feet from spills and falling objects.[7][8]
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure at every stage. The following workflow provides a step-by-step guide.

G cluster_0 Preparation cluster_1 Handling cluster_2 Cleanup & Disposal a Conduct Risk Assessment b Don Appropriate PPE a->b c Prepare Work Area in Fume Hood b->c d Weigh Solid Compound c->d Transfer Reagent e Prepare Solution d->e f Perform Reaction/Application e->f g Quench Reaction/Neutralize f->g Post-Reaction h Segregate Waste g->h i Decontaminate Work Area h->i j Doff and Dispose of PPE i->j

Caption: Workflow for Handling this compound.

Step-by-Step Protocol:

  • Risk Assessment and Preparation:

    • Before any work begins, review all available safety information and conduct a thorough risk assessment for the planned procedure.

    • Ensure that a chemical fume hood is available and functioning correctly.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[11]

    • Don all required PPE as outlined in the table above.[8]

  • Handling and Use:

    • All manipulations of solid this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of fine particles.[12]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of the compound tightly closed when not in use.[13]

  • Spill Management:

    • In the event of a small spill, decontaminate the area using an appropriate absorbent material.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • Collect all spill cleanup materials in a sealed container for proper disposal.[12]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper waste management is a critical component of laboratory safety and environmental stewardship.

  • Chemical Waste:

    • All unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[3]

    • Collect waste in a clearly labeled, sealed container that is compatible with the chemical and any solvents used.

    • Do not mix with incompatible waste streams.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated.[3]

    • Dispose of these materials in a designated solid hazardous waste container.

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

By adhering to these protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.